Product packaging for 2-Methylcyclohexyl acetate(Cat. No.:CAS No. 5726-19-2)

2-Methylcyclohexyl acetate

Cat. No.: B1359852
CAS No.: 5726-19-2
M. Wt: 156.22 g/mol
InChI Key: AKIIJALHGMKJEJ-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl acetate (OMCHA), with the CAS number 5726-19-2, is an organic compound with the molecular formula C9H16O2 . It is a clear, colorless to light yellow liquid with a density of approximately 0.95 g/cm³ and a boiling point of about 182-192 °C . It is characterized by a distinctive, refreshing fruity and floral aroma . This compound serves a critical and unique role as an extraction solvent in the industrial production of hydrogen peroxide . In research and development, its applications are highly diversified. It functions as an excellent solvent in the coatings and ink industry, where it improves fluidity, drying speed, and gloss while aligning with trends for low VOC (Volatile Organic Compound) formulations due to its favorable environmental profile . Furthermore, it is a valuable ingredient in perfumery and flavor science, used as a intermediate or reference standard for developing fragrances with its unique aromatic profile and for imparting fresh, fruity notes in food flavorings . Its utility also extends to agricultural chemistry, where it is investigated as a potential carrier for active ingredients to enhance the efficacy and stability of pesticides . For researchers, this compound presents significant value in exploring sustainable chemical processes and developing new materials. Its use in hydrogen peroxide manufacturing underscores its importance in industrial chemistry . Its good reactivity also makes it a subject of interest in organic synthesis, particularly in the preparation of intermediates for high-performance materials . This chemical is a combustible liquid with a flash point of around 66 °C . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area . This product is intended For Research Use Only. It is strictly not intended for personal, household, medicinal, or drug uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B1359852 2-Methylcyclohexyl acetate CAS No. 5726-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylcyclohexyl) acetate
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InChI

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AKIIJALHGMKJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70863609
Record name 2-Methylcyclohexyl acetate
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Molecular Weight

156.22 g/mol
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CAS No.

5726-19-2
Record name 2-Methylcyclohexyl acetate
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Foundational & Exploratory

2-Methylcyclohexyl acetate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylcyclohexyl Acetate (B1210297)

This technical guide provides a comprehensive overview of 2-Methylcyclohexyl acetate, a versatile ester utilized in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its chemical identity, physicochemical properties, and synthesis methodologies.

Chemical Identity and Isomerism

This compound is an organic compound with the chemical formula C₉H₁₆O₂. It is the ester of 2-methylcyclohexanol (B165396) and acetic acid. The presence of two stereocenters in its structure gives rise to different stereoisomers. The most common forms are the cis and trans isomers, which can exist as racemic mixtures. The general CAS number for the mixed isomers is 5726-19-2.[1][2][3][4]

IdentifierValue
IUPAC Name (2-methylcyclohexyl) acetate
Molecular Formula C₉H₁₆O₂[1][3]
Molecular Weight 156.22 g/mol [3][5]
CAS Number (Mixed Isomers) 5726-19-2[1][2][3][4]
CAS Number (cis-isomer, racemic) 54714-33-9[6][7]
CAS Number (trans-isomer, racemic) 54714-34-0[8]
EC Number 227-231-1[4][5]
Synonyms Acetic acid 2-methylcyclohexyl ester, o-Methylcyclohexyl acetate (o-MCHA)[1][2][9]

Below is a diagram illustrating the relationship between the key starting material and the resulting isomers of this compound.

G Isomeric Relationship of this compound o-Cresol (B1677501) o-Cresol 2-Methylcyclohexanol 2-Methylcyclohexanol o-Cresol->2-Methylcyclohexanol Hydrogenation This compound This compound 2-Methylcyclohexanol->this compound Esterification Acetic Acid Acetic Acid Acetic Acid->this compound cis-2-Methylcyclohexyl acetate cis-2-Methylcyclohexyl acetate This compound->cis-2-Methylcyclohexyl acetate Isomer trans-2-Methylcyclohexyl acetate trans-2-Methylcyclohexyl acetate This compound->trans-2-Methylcyclohexyl acetate Isomer

Caption: Relationship between precursors and isomers of this compound.

Physicochemical Properties

This compound is a clear, colorless to light-yellow liquid with a characteristic fruity and floral aroma.[1][10] It is primarily used as a solvent and in the fragrance and flavor industries.[1][9]

PropertyValue
Appearance Clear, colorless to light-yellow liquid[1][10]
Boiling Point 182 °C (lit.)[5]
Density 0.9370 g/cm³[5]
Specific Gravity (at 20°C) 0.947 to 0.951
Refractive Index 1.4370 - 1.4400[5][11]
Vapor Pressure 1.34 hPa at 20°C[11]
Water Solubility 440 mg/L at 20°C[11]
LogP 2.75 at 20°C[11]

Safety and Handling

This compound is a combustible liquid.[12] Proper safety precautions should be taken during handling and storage.

Safety ParameterInformation
Hazard Statement H227: Combustible liquid[12]
Precautionary Statements P210, P280, P370+P378, P403+P235, P501[12]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly closed.[1][10]
Personal Protective Equipment Wear protective gloves, safety goggles, and appropriate clothing.[10][12]
Toxicological Data:
TestSpeciesResult
Oral LD50 Rat (male/female)> 2000 mg/kg bw[12]
Inhalation LC50 Rat (male/female)> 5.32 mg/L air[12]
Dermal LD50 Rat (male/female)> 2000 mg/kg bw[12]
Toxicity to fish (LC50) Cyprinus carpio14 mg/L - 96 h[12]
Toxicity to daphnia (EC50) Daphnia magna34 mg/L - 48 h[12]
Toxicity to algae (EC50) Pseudokirchneriella subcapitata> 40 mg/L - 72 h[12]

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by the esterification of the resulting alcohol with acetic acid.[13][14]

Step 1: Hydrogenation of o-Cresol

The first step is the catalytic hydrogenation of o-cresol.

  • Reactants: o-cresol, hydrogen gas.

  • Solvent: Methylcyclohexane can be used as a solvent.[13]

  • Catalyst: A hydrogenation catalyst such as Raney Nickel is employed.[14]

  • Reaction Conditions: The reaction is carried out under pressure (e.g., 5 bar) and elevated temperature (e.g., 140°C) for several hours (e.g., 6 hours).[14]

  • Outcome: This process yields 2-methylcyclohexanol with high conversion and selectivity.[14]

Step 2: Esterification of 2-Methylcyclohexanol

The second step involves the esterification of 2-methylcyclohexanol with acetic acid.

  • Reactants: 2-methylcyclohexanol, acetic acid.

  • Catalyst: An esterification catalyst is used. Examples include sodium bisulfate (NaHSO₄), concentrated sulfuric acid (H₂SO₄), or a sulfonic acid cation exchange resin.[14][15]

  • Reaction Conditions: The reaction temperature is controlled in stages, for instance, starting at 100-105°C and increasing to 122-124°C as the reaction progresses.[13]

  • Process: Acetic acid is added to the 2-methylcyclohexanol and catalyst mixture. The water produced during the reaction is removed to drive the equilibrium towards the product.[15]

  • Purification: The final product, this compound, can be purified by rectification under vacuum.[15]

The following diagram outlines the general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification o-Cresol o-Cresol Hydrogenation_Reaction Hydrogenation (Catalyst: Raney Ni) o-Cresol->Hydrogenation_Reaction Hydrogen Hydrogen Hydrogen->Hydrogenation_Reaction 2-Methylcyclohexanol_intermediate 2-Methylcyclohexanol Hydrogenation_Reaction->2-Methylcyclohexanol_intermediate Esterification_Reaction Esterification (Catalyst: e.g., NaHSO4) 2-Methylcyclohexanol_intermediate->Esterification_Reaction Acetic_Acid Acetic_Acid Acetic_Acid->Esterification_Reaction Crude_Product Crude 2-Methylcyclohexyl acetate Esterification_Reaction->Crude_Product Purification Purification (Vacuum Rectification) Crude_Product->Purification Final_Product Pure 2-Methylcyclohexyl acetate Purification->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Applications

This compound has several industrial applications:

  • Fragrance and Flavor Industry: It is used as a fragrance ingredient in perfumes, lotions, shampoos, and other personal care products due to its fresh, fruity, and floral scent.[1] It also finds use as a flavoring agent in beverages, confectionery, and bakery items.[1]

  • Solvent: It serves as an efficient extraction solvent, notably in the production of hydrogen peroxide via the anthraquinone (B42736) process.[9][14]

  • Chemical Intermediate: It is used as a raw material or intermediate in research and development for new aroma chemicals.[1]

References

physical and chemical properties of 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylcyclohexyl Acetate (B1210297)

Introduction

2-Methylcyclohexyl acetate is an organic chemical compound, specifically an ester, with the molecular formula C₉H₁₆O₂.[1] It is a clear, colorless to light-yellow liquid known for its characteristic fruity and lightly floral aroma.[1][2] This compound exists as a mixture of cis and trans isomers.[3][4] Primarily, it serves as an efficient extraction solvent, notably in the anthraquinone (B42736) process for producing hydrogen peroxide.[5][6][7] Its pleasant scent and good volatility also make it a valuable ingredient in the fragrance, flavor, and personal care industries.[1]

Core Physical and Chemical Properties

The are summarized below. Data represents the mixed isomer product unless otherwise specified.

PropertyValueReference
IUPAC Name (2-methylcyclohexyl) acetate[]
Synonyms Acetic acid 2-methylcyclohexyl ester, o-MCHA[2][]
CAS Number 5726-19-2[2]
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [9]
Appearance Clear, colorless to light-yellow liquid[1][2]
Boiling Point 182 °C to 191.7 °C at 760 mmHg[][10]
Melting Point < -31.6 °C[11]
Density / Specific Gravity 0.947 to 0.951 g/cm³ at 20°C[2]
Refractive Index 1.4370 to 1.4400 at 20°C[10]
Purity (by GC) ≥ 97.0% - 99.0%[2][12]
Flash Point 74.44 °C (166.00 °F) TCC[13]
Enthalpy of Vaporization 49.0 kJ/mol at 353 K[14]
Chemical Reactivity and Stability

This compound is a combustible liquid.[11] It is generally stable under normal storage conditions. However, it is incompatible with strong oxidizing agents.[15] Hazardous decomposition products primarily include carbon oxides.[15] For safe storage, it should be kept in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[2][16]

Experimental Protocols

Synthesis of this compound via Esterification

The most common industrial synthesis involves a two-step process: the hydrogenation of o-cresol (B1677501) to produce 2-methylcyclohexanol (B165396), followed by the esterification of the resulting alcohol with acetic acid.[5][6]

Step 1: Hydrogenation of o-Cresol

  • Objective: To produce 2-methylcyclohexanol.

  • Materials: o-cresol, methylcyclohexane (B89554) (solvent), Raney Nickel (catalyst), high-purity hydrogen gas.[5][6]

  • Procedure:

    • In a high-pressure hydrogenation reactor equipped with a stirrer, dissolve o-cresol in methylcyclohexane.[5]

    • Add the Raney Ni catalyst to the solution.[6]

    • Seal the reactor and purge the air. Fill the reactor with high-purity hydrogen gas.[5]

    • Heat the reaction mixture to approximately 140°C and maintain a pressure of 5 bar.[6]

    • Allow the reaction to proceed for 6 hours with continuous stirring.[6]

    • After the reaction is complete, cool the reactor and filter the product mixture to recover the catalyst. The resulting solution contains 2-methylcyclohexanol.[5]

Step 2: Esterification of 2-Methylcyclohexanol

  • Objective: To synthesize this compound from 2-methylcyclohexanol and acetic acid.

  • Materials: 2-methylcyclohexanol solution from Step 1, acetic acid, and a suitable catalyst (e.g., sodium bisulfate (NaHSO₄), concentrated sulfuric acid, or a sulfonic acid ion exchange resin).[6][17]

  • Procedure (using NaHSO₄ as catalyst):

    • Add the 2-methylcyclohexanol solution, acetic acid, and NaHSO₄ catalyst to a reaction vessel equipped with a stirrer and a reflux condenser. A typical molar ratio is 0.1 mol of 2-methylcyclohexanol to 0.2-0.3 mol of acetic acid.[6]

    • Heat the mixture to reflux temperature (around 100-125°C) with continuous stirring.[5] The reaction produces water as a byproduct, which can be removed to drive the equilibrium towards the product.

    • Monitor the reaction progress using Gas Chromatography (GC) until the desired conversion is achieved (typically yields of ~93% can be obtained).[6]

    • Upon completion, cool the reaction mixture.

Purification Protocol
  • Objective: To isolate and purify this compound from the reaction mixture.

  • Procedure:

    • Neutralization: Wash the crude product with a sodium bicarbonate solution until the pH value is between 6.5 and 7.5. This step neutralizes any remaining acidic catalyst and unreacted acetic acid.[17]

    • Washing: Wash the neutralized product with water to remove any remaining salts and water-soluble impurities.[17]

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Distillation: Perform fractional distillation under vacuum (e.g., -0.05 to -0.1 MPa) to separate the pure this compound from any remaining solvent, unreacted alcohol, and byproducts.[17]

Analytical Characterization
  • Gas Chromatography (GC): Used to determine the purity of the final product and to monitor the progress of the reaction. A flame ionization detector (FID) is typically employed.[2][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ester.[9]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start Materials: o-Cresol, Acetic Acid hydrogenation Step 1: Hydrogenation Catalyst: Raney Ni Conditions: 140°C, 5 bar H₂ start->hydrogenation o-Cresol esterification Step 2: Esterification Catalyst: NaHSO₄ Conditions: Reflux start->esterification Acetic Acid hydrogenation->esterification 2-Methylcyclohexanol crude_product Crude Product Mixture esterification->crude_product neutralization Neutralization (Sodium Bicarbonate Wash) crude_product->neutralization washing Water Wash neutralization->washing drying Drying (Anhydrous Na₂SO₄) washing->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product analysis Quality Control (GC, NMR, IR) final_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Applications

While not prominently featured in drug development literature, this compound has several key industrial applications:

  • Solvent: It is a highly effective solvent, particularly for the production of hydrogen peroxide via the anthraquinone process.[5][7]

  • Fragrance and Perfumery: Used as a top or middle note in perfumes, colognes, and other scented products to impart a fresh, fruity aroma that complements floral and citrus notes.[1]

  • Flavor Industry: Incorporated into beverages, confectionery, and baked goods to add fruity tones and enhance overall flavor profiles.[1]

  • Cosmetics and Personal Care: Its pleasant scent is utilized in lotions, shampoos, and deodorants.[1]

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[2][16] Work should be conducted in a well-ventilated area to avoid inhaling vapors.[11] In case of skin or eye contact, the affected area should be flushed immediately with plenty of water.[2] Standard industrial hygiene practices should be followed, and eating, drinking, or smoking in the handling area should be prohibited.[16]

References

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and physicochemical properties of 2-methylcyclohexyl acetate (B1210297). It details the synthesis of the diastereomeric cis and trans isomers and the enzymatic resolution of their respective enantiomers. Key quantitative data are presented in tabular format for easy comparison, and detailed experimental protocols are provided. Furthermore, this guide includes Graphviz diagrams to visually represent the relationships between the stereoisomers and the experimental workflow for their separation.

Introduction

2-Methylcyclohexyl acetate (C₉H₁₆O₂) is a chiral ester with significant applications in the fragrance and flavor industries, and as a solvent.[1] Its molecular structure, characterized by a substituted cyclohexane (B81311) ring, gives rise to multiple stereoisomers, each with unique physical and biological properties. Understanding the distinct characteristics of these stereoisomers is crucial for applications in stereoselective synthesis and the development of chiral drugs.

The molecule possesses two stereocenters, at carbons 1 and 2 of the cyclohexane ring, leading to the existence of four possible stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

Molecular Structure and Stereoisomerism

The four stereoisomers of this compound are:

  • (1R,2S)-2-methylcyclohexyl acetate and (1S,2R)-2-methylcyclohexyl acetate (cis enantiomers)

  • (1R,2R)-2-methylcyclohexyl acetate and (1S,2S)-2-methylcyclohexyl acetate (trans enantiomers)

The cis and trans designations refer to the relative orientation of the methyl and acetate groups on the cyclohexane ring. In the cis isomers, both substituents are on the same side of the ring, while in the trans isomers, they are on opposite sides.

stereoisomers cluster_cis cis-Isomers (Diastereomers to trans) cluster_trans trans-Isomers (Diastereomers to cis) cis_racemate cis-2-Methylcyclohexyl Acetate (Racemic Mixture) 1R2S (1R,2S)-2-methylcyclohexyl acetate cis_racemate->1R2S Enantiomers 1S2R (1S,2R)-2-methylcyclohexyl acetate cis_racemate->1S2R Enantiomers trans_racemate trans-2-Methylcyclohexyl Acetate (Racemic Mixture) 1R2R (1R,2R)-2-methylcyclohexyl acetate trans_racemate->1R2R Enantiomers 1S2S (1S,2S)-2-methylcyclohexyl acetate trans_racemate->1S2S Enantiomers

Physicochemical Properties

While data for the individual stereoisomers is scarce, the properties of the isomeric mixture and the separated racemates have been reported.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₆O₂[2]
Molecular Weight156.22 g/mol [2]
Boiling Point (mixed isomers)182 °C[3][4]
Specific Gravity (20°C, mixed isomers)0.947 - 0.951[5]
Refractive Index (mixed isomers)1.4370 - 1.4400[6]
CAS Number (mixed isomers)5726-19-2[2]
CAS Number (cis-racemate)54714-33-9[7]
CAS Number (trans-racemate)54714-34-0[8]

Experimental Protocols

Synthesis of Racemic this compound

A common synthetic route involves a two-step process starting from o-cresol (B1677501).[9][10]

Step 1: Hydrogenation of o-cresol to 2-methylcyclohexanol (B165396)

  • Materials: o-cresol, methylcyclohexane (B89554) (solvent), hydrogenation catalyst (e.g., Raney Nickel), high-purity hydrogen gas.

  • Procedure:

    • Dissolve o-cresol in methylcyclohexane in a high-pressure hydrogenation reactor.

    • Add the hydrogenation catalyst to the solution.

    • Seal the reactor, purge with nitrogen, and then pressurize with high-purity hydrogen gas.

    • Heat the mixture (e.g., to 140°C) and stir until the reaction is complete (monitor by GC).[9]

    • Cool the reactor, release the pressure, and filter the catalyst. The resulting solution contains a mixture of cis- and trans-2-methylcyclohexanol.

Step 2: Esterification of 2-methylcyclohexanol

  • Materials: Hydrogenation reaction solution from Step 1, acetic acid, esterification catalyst (e.g., concentrated sulfuric acid or NaHSO₄).[9]

  • Procedure:

    • Add the esterification catalyst to the solution of 2-methylcyclohexanol.

    • Heat the mixture and slowly add acetic acid.

    • Reflux the mixture until the esterification is complete (monitor by GC or TLC).

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water to neutralize the acid catalyst and remove excess acetic acid.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure.

    • Purify the resulting this compound by fractional distillation.

synthesis_workflow start o-Cresol hydrogenation Hydrogenation (Raney Ni, H₂, 140°C, 5 bar) start->hydrogenation intermediate cis/trans-2-Methylcyclohexanol hydrogenation->intermediate esterification Esterification (Acetic Acid, H₂SO₄) intermediate->esterification product cis/trans-2-Methylcyclohexyl Acetate (Racemic Mixture) esterification->product

Enzymatic Resolution of Stereoisomers

The separation of the enantiomers can be achieved through enzymatic kinetic resolution of the precursor, 2-methylcyclohexanol, followed by esterification of the separated enantiomerically enriched alcohols. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are effective for the asymmetric acylation of racemic alcohols.[5]

Protocol: Lipase-Catalyzed Resolution of 2-Methylcyclohexanol

  • Materials: Racemic cis- or trans-2-methylcyclohexanol, lipase (B570770) (e.g., Novozym 435), acylating agent (e.g., vinyl acetate), organic solvent (e.g., diethyl ether).

  • Procedure:

    • Dissolve the racemic 2-methylcyclohexanol in the organic solvent.

    • Add the lipase and the acylating agent.

    • Stir the mixture at a controlled temperature (e.g., room temperature). The lipase will selectively acylate one of the alcohol enantiomers.

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

    • Filter off the lipase.

    • The reaction mixture will contain one enantiomer of this compound and the unreacted enantiomer of 2-methylcyclohexanol.

    • Separate the acetate from the alcohol by column chromatography.

    • The separated enantiomerically enriched alcohol can then be esterified as described in section 4.1 to yield the corresponding enantiomerically enriched this compound.

Spectroscopic Data

  • ~4.5-4.8 ppm: Multiplet corresponding to the proton on the carbon bearing the acetate group (CHOAc).

  • ~2.0 ppm: Singlet for the methyl protons of the acetate group (CH₃COO).

  • ~0.8-1.8 ppm: A series of overlapping multiplets for the cyclohexyl ring protons and the methyl group on the ring.

For ¹³C NMR, characteristic shifts would include:

  • ~170 ppm: Carbonyl carbon of the ester.

  • ~70-80 ppm: Carbon attached to the oxygen of the acetate group.

  • ~15-40 ppm: Carbons of the cyclohexane ring and the methyl group.

Precise chemical shifts and coupling constants will vary between the cis and trans isomers due to the different steric environments of the nuclei.

Conclusion

The stereochemistry of this compound plays a critical role in determining its physical and biological properties. This guide has outlined the fundamental aspects of its molecular structure, the relationship between its four stereoisomers, and methods for their synthesis and separation. The provided experimental protocols offer a foundation for the preparation and study of these compounds in a research setting. Further investigation is required to fully characterize the individual physicochemical and spectroscopic properties of each pure stereoisomer, which will be invaluable for their application in stereoselective processes and drug development.

References

solubility of 2-Methylcyclohexyl acetate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Methylcyclohexyl Acetate (B1210297) in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides a detailed overview of the solubility of 2-Methylcyclohexyl acetate, a commonly used fragrance and flavoring agent, in various laboratory solvents.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For organic compounds like this compound, the principle of "like dissolves like" is a key determinant of solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is an ester with a moderate polarity, influencing its solubility in different types of solvents.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in published literature. However, its solubility in water has been determined.

SolventTemperature (°C)Solubility
Water20440 mg/L[1]

Qualitative assessments indicate that this compound is miscible with many common organic solvents.[1][2] Miscibility implies that the two substances can be mixed in all proportions without separating into two phases.

Qualitative Solubility:

  • Alcohols (e.g., Ethanol, Methanol): Miscible.[2]

  • Ethers (e.g., Diethyl ether): More soluble than in water.[3]

  • Oils: Mixes smoothly.[2]

  • Other Organic Solvents: Generally miscible.[1][2]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a given solvent. This protocol is based on the isothermal shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (e.g., water, ethanol, hexane)

  • Analytical balance

  • Thermostatic shaker or water bath with agitation

  • Calibrated flasks

  • Syringes and filters (chemically compatible with the solvent and analyte)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Centrifuge (optional)

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.

  • Addition of Excess Solute: To a series of flasks, add a known volume of the solvent. Add an excess amount of this compound to each flask. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, the flasks can be centrifuged to facilitate the separation of the undissolved phase.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. It is critical not to disturb the undissolved layer.

  • Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step removes any suspended micro-droplets of the undissolved solute.

  • Dilution and Analysis: Accurately weigh the filtered sample. Dilute the sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate method to determine the concentration of this compound.

  • Calculation: From the measured concentration in the diluted sample, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical experimental workflow for determining the solubility of a compound.

Solubility_Workflow start Start prepare Prepare Solvent and Solute start->prepare add_excess Add Excess Solute to Solvent prepare->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate phase_separation Phase Separation (Settling/Centrifugation) equilibrate->phase_separation sampling Sample Supernatant phase_separation->sampling filtration Filter Sample sampling->filtration analysis Analyze Sample Concentration (e.g., GC-FID) filtration->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

References

spectroscopic data for 2-Methylcyclohexyl acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of 2-Methylcyclohexyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methylcyclohexyl acetate, complete with detailed experimental protocols and a workflow for structural elucidation.

Spectroscopic Data for this compound

The structural elucidation of this compound (C₉H₁₆O₂) relies on the combined interpretation of NMR, IR, and Mass Spectrometry data.[1][2][3][4][5] Below are the key spectroscopic data presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[6][7][8]

¹H NMR Spectral Data

Predicted ¹H NMR data is available, providing expected chemical shifts for the protons in the molecule.[9] Actual experimental data can vary slightly based on solvent and instrument parameters.

Proton Assignment Predicted Chemical Shift (ppm)
-O-CH-~4.5 - 5.0
-CH-CH₃~1.5 - 1.8
Cyclohexyl -CH₂-~1.0 - 2.0
-CH₃ (on ring)~0.8 - 1.0
-C(=O)-CH₃~2.0

¹³C NMR Spectral Data

The following table summarizes the key signals in the ¹³C NMR spectrum of this compound.[1]

Carbon Assignment Chemical Shift (ppm)
-C=O (Carbonyl)~170
-O-CH-~75
Cyclohexyl carbons~20 - 40
-CH₃ (on ring)~15 - 20
-C(=O)-CH₃~21
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12] The IR spectrum of this compound shows characteristic absorptions for an ester.[1]

Vibrational Mode Absorption Range (cm⁻¹) Functional Group
C=O Stretch~1735Ester
C-O Stretch~1240Ester
C-H Stretch (sp³)~2850 - 3000Alkane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14][15][16] The molecular weight of this compound is 156.22 g/mol .[2][3][4][17]

m/z Value Interpretation
156Molecular Ion (M⁺)
114[M - C₂H₂O]⁺
98[M - CH₃COOH]⁺ (Loss of acetic acid)
81Cyclohexenyl fragment
43[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6][18]

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ 0.00 ppm).[18]

  • Data Acquisition : Transfer the solution to a clean NMR tube.[6] Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (Thin Film Method) : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.[12]

  • Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer.

  • Background Scan : Run a background spectrum of the clean salt plates.

  • Sample Scan : Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry Protocol (Electron Impact)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized in a high vacuum.[13]

  • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺) and causing fragmentation.[13][16]

  • Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.[13][16]

  • Detection : The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[16]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as this compound, using a combination of spectroscopic methods.

Spectroscopic_Workflow cluster_sample Sample Information cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation Unknown Unknown Compound (e.g., this compound) IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR IR_Data Identify Functional Groups (e.g., Ester C=O) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data Structure Propose Chemical Structure IR_Data->Structure MS_Data->Structure NMR_Data->Structure Confirm Confirm Structure Structure->Confirm

Caption: Workflow for structural elucidation using spectroscopic methods.

References

An In-depth Technical Guide to the Health and Safety of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2-Methylcyclohexyl acetate (B1210297) (CAS No. 5726-19-2), a combustible liquid utilized as a solvent and in fragrance formulations. The information presented herein is intended to support safe handling, storage, and use in a laboratory and drug development setting. All quantitative data is summarized for clarity, and detailed methodologies for key toxicological and physical hazard assessments are provided.

Section 1: Chemical and Physical Properties

2-Methylcyclohexyl acetate is a clear, colorless liquid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
Boiling Point 182 - 186.2 °C[2][3]
Melting/Freezing Point < -31.6 °C[2][4]
Flash Point 66 - 68 °C[2][3]
Auto-ignition Temperature 305 °C[2]
Density 0.947 g/cm³ at 20 °C[2]
Vapor Pressure 134 Pa at 20 °C; 216 Pa at 25 °C[2]
Water Solubility 0.44 g/L at 20 °C[2]
log Pow (Octanol/Water Partition Coefficient) 2.75 at 20 °C[2]
Viscosity (kinematic) 2.336 mm²/s at 20 °C; 1.624 mm²/s at 40 °C[2]

Section 2: Toxicological Data

The toxicological profile of this compound indicates a low order of acute toxicity. However, it is classified as causing serious eye irritation.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50Rat (male/female)Oral> 2000 mg/kg bw[2]
LC50Rat (male/female)Inhalation> 5.32 mg/L air (analytical)[2]
LD50Rat (male/female)Dermal> 2000 mg/kg bw[2]
Irritation and Sensitization
EndpointResultReference
Skin Irritation Causes skin irritation (10% of ECHA C&L notifications)[5]
Eye Irritation Causes serious eye irritation (90% of ECHA C&L notifications)[2][5]
Skin Sensitization No data available

Section 3: Ecotoxicological Data

This compound may cause long-lasting harmful effects to aquatic life.

EndpointSpeciesValueExposure TimeReference
LC50Cyprinus carpio (Carp)14 mg/L96 h
EC50Daphnia magna (Water Flea)34 mg/L48 h
EC50Pseudokirchneriella subcapitata (Green Algae)> 40 mg/L72 h
NOECActivated sludge100 mg/L28 d

Section 4: Fire and Explosion Hazard

This compound is a combustible liquid.[3][4]

HazardInformationReference
Flash Point 66 - 68 °C[2][3]
Flammability Combustible liquid[3][4]
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
Hazardous Combustion Products Carbon oxides.[6]
Special Firefighting Procedures Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Experimental Protocols

Acute Oral Toxicity - OECD Guideline 401 (Adapted)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test Animal: Primarily rodent species (e.g., rats).[7]

Methodology:

  • Dosing: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[7]

  • Observation: Animals are observed for effects and mortality. The observation period is typically at least 14 days.[7]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animal: Albino rabbit.[1]

Methodology:

  • Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[1]

  • Exposure: The exposure period is 4 hours, after which the residual test substance is removed.[1]

  • Observation: The skin is examined for signs of erythema and edema at specified intervals over a period of up to 14 days.[1][8]

  • Scoring: Dermal irritation is scored based on the severity and nature of the lesions and their reversibility.[1]

Acute Eye Irritation/Corrosion - OECD Guideline 405

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animal: Albino rabbit.

Methodology:

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.

  • Scoring: The severity of ocular lesions is scored to evaluate the degree of irritation.

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

Objective: To determine the flash point of petroleum products and other liquids.

Apparatus: Manual or automated Pensky-Martens closed-cup tester.[9][10][11]

Methodology (Procedure A for distillate fuels and lubricating oils):

  • Sample Preparation: A brass test cup is filled with the test specimen to a specified level.[12]

  • Heating and Stirring: The sample is heated and stirred at a specified rate (90-120 rpm for Procedure A).[9] The temperature is increased at a rate of 5 to 6 °C per minute.[9]

  • Ignition Source Application: An ignition source is directed into the test cup at regular temperature intervals.[12]

  • Flash Point Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.[12]

Section 6: Hazard Identification and Control

The following diagram illustrates the logical relationship for identifying and controlling the hazards associated with this compound.

Hazard_Control_Workflow cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures HI1 Review SDS & Literature HI2 Identify Physical Hazards (Combustible Liquid) HI1->HI2 HI3 Identify Health Hazards (Eye & Skin Irritation) HI1->HI3 HI4 Identify Environmental Hazards (Aquatic Toxicity) HI1->HI4 RA1 Evaluate Exposure Potential (Inhalation, Dermal, Ocular) HI2->RA1 HI3->RA1 HI4->RA1 RA2 Assess Severity of Hazards RA1->RA2 CM1 Engineering Controls (Fume Hood, Ventilation) RA2->CM1 CM2 Administrative Controls (SOPs, Training) RA2->CM2 CM3 Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) RA2->CM3 CM4 Safe Storage (Cool, Dry, Well-Ventilated) RA2->CM4 CM5 Emergency Procedures (First Aid, Spill Response) RA2->CM5

Caption: Hazard identification and control workflow for this compound.

Section 7: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute oral toxicity study based on OECD Guideline 401.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase P1 Test Substance Preparation E1 Group Assignment & Dosing (Oral Gavage) P1->E1 P2 Animal Acclimatization (Rodents) P2->E1 P3 Dose Range Finding Study (Optional) P3->E1 E2 Clinical Observation (Signs of Toxicity, Mortality) E1->E2 E3 Data Recording (Daily Observations) E2->E3 C1 Terminal Necropsy (Surviving Animals) E2->C1 E3->E2 14-day Observation Period C2 Gross Pathology Examination C1->C2 C3 Data Analysis (LD50 Calculation) C2->C3 C4 Final Report Generation C3->C4

Caption: Workflow for an acute oral toxicity study (OECD 401).

Section 8: Handling and Storage

Handling
  • Handle in a well-ventilated place.[4]

  • Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Use non-sparking tools.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store apart from incompatible materials such as strong oxidizing agents.[6]

Section 9: First Aid Measures

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Wash skin with soap and water. Take off contaminated clothing immediately. Consult a doctor if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Section 10: Personal Protective Equipment

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]

  • Skin Protection: Wear protective gloves and fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2]

Section 11: Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

synonyms and alternative names for 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methylcyclohexyl acetate (B1210297), a versatile chemical compound with significant applications in the fragrance, flavor, and chemical manufacturing industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, chemical and physical properties, synthesis protocols, and key applications.

Nomenclature and Identification

2-Methylcyclohexyl acetate is systematically known by several names, reflecting its chemical structure as the acetate ester of 2-methylcyclohexanol (B165396).

Synonyms and Alternative Names:

  • Acetic acid 2-methylcyclohexyl ester[1][2]

  • 2-MCA[2][3]

  • o-MCHA (ortho-Methylcyclohexyl acetate)[3]

  • ortho Methyl cyclo hexyl acetate[1]

  • (2-methylcyclohexyl) acetate

  • (2-methylcyclohexyl) ethanoate[4]

IdentifierValue
CAS Number 5726-19-2[1][2][5]
Chemical Formula C₉H₁₆O₂[2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application, and quality control.

PropertyValueReference
Appearance Clear, colorless to light-yellow liquid[1][2]
Molecular Weight 156.22 g/mol [4][5]
Boiling Point 182 °C (at standard pressure)[3][4][5]
Density 0.9370 g/cm³[4][5]
Specific Gravity (at 20°C) 0.947 to 0.951[1]
Refractive Index 1.4370 - 1.4400[4][5]
Vapor Pressure 1.34 hPa at 20°C[4]
Water Solubility 440 mg/L at 20°C[4]
LogP 2.75 at 20°C[4]
Purity (by GC) ≥ 99.0%[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process: the hydrogenation of o-cresol (B1677501) to produce 2-methylcyclohexanol, followed by the esterification of the resulting alcohol with acetic acid.[6][7]

Experimental Protocol: Synthesis

Step 1: Hydrogenation of o-Cresol

  • Reaction Setup: In a high-pressure hydrogenation reactor equipped with a stirrer, dissolve o-cresol in a suitable solvent such as methylcyclohexane.[6]

  • Catalyst Addition: Introduce a hydrogenation catalyst, with Raney Nickel being an effective option.[7]

  • Hydrogenation: Purge the reactor with high-purity hydrogen gas and then pressurize to the desired level (e.g., 5 bar). Heat the mixture to the reaction temperature (e.g., 140°C) and maintain for a specified duration (e.g., 6 hours) with continuous stirring.[7]

  • Work-up: After the reaction is complete, cool the reactor and filter the mixture to remove the catalyst. The resulting solution contains 2-methylcyclohexanol.

Step 2: Esterification of 2-Methylcyclohexanol

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a means for controlled addition, add the 2-methylcyclohexanol solution obtained from the hydrogenation step.

  • Catalyst Addition: Add an esterification catalyst. Both concentrated sulfuric acid and sodium bisulfate (NaHSO₄) have been shown to be effective.[7]

  • Esterification: Heat the mixture and add acetic acid dropwise. The molar ratio of 2-methylcyclohexanol to acetic acid can be optimized (e.g., 1:1.2 to 1:1.5).[7][8] The reaction temperature is typically controlled in stages, for instance, starting at 100-105°C and gradually increasing to 122-124°C.[6]

  • Purification: The crude this compound is then purified, typically through distillation, to remove unreacted starting materials, the catalyst, and any byproducts.

Applications

This compound is a valuable compound with diverse industrial applications.

  • Fragrance and Perfumery: It is widely used as a fragrance ingredient in perfumes, colognes, and personal care products like lotions, creams, and shampoos.[2] It imparts a refreshing, fruity, and slightly floral aroma and is often used as a top or middle note.[2]

  • Flavor Industry: This ester is also utilized in the flavor industry to add fruity notes to beverages, confectionery, and baked goods.[2]

  • Industrial Solvent: A significant application of this compound is as an extraction solvent in the anthraquinone (B42736) process for the production of hydrogen peroxide (H₂O₂).[7]

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Workflow

This diagram outlines the general workflow for the synthesis of this compound.

SynthesisWorkflow start o-Cresol hydrogenation Hydrogenation (Raney Ni, H2, Heat, Pressure) start->hydrogenation intermediate 2-Methylcyclohexanol hydrogenation->intermediate esterification Esterification (Acetic Acid, Catalyst, Heat) intermediate->esterification product Crude 2-Methylcyclohexyl Acetate esterification->product purification Purification (Distillation) product->purification final_product Pure 2-Methylcyclohexyl Acetate purification->final_product

Caption: General workflow for the synthesis of this compound.

References

A Technical Guide to 2-Methylcyclohexyl Acetate: Commercial Sources, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methylcyclohexyl acetate (B1210297), a compound with applications ranging from industrial processes to the fragrance industry. This document details its commercial availability, synthesis protocols, analytical methodologies, and known properties. While direct applications in drug development are not prominent in current literature, this guide offers foundational technical information for researchers exploring novel uses for this molecule.

Commercial Sources and Suppliers

2-Methylcyclohexyl acetate is commercially available from a variety of manufacturers and suppliers, catering to different purity requirements and scales. The following table summarizes some of the key commercial sources.

SupplierPurity/GradeNotes
Atul Ltd 99.0% minimumA primary manufacturer, also providing technical data sheets.[1]
Otto Chemie Pvt Ltd 99%Offers worldwide shipping in semi-bulk and bulk packs.
TCI Chemicals >97.0% (GC)Available in laboratory-scale quantities.
BOC Sciences 95%Supplier for research and development applications.[]
Chemical Bull -Bulk supplier in India, highlighting its use in fragrance and flavor.[3]
Lab Pro Inc. Min. 97.0% (GC)Provides smaller quantities for laboratory use.
Apollo Scientific -Supplier with a focus on research chemicals.[4]
Fisher Scientific 97.0+% (TCI America)Distributor for TCI products.
China Skyrun Industrial Co., Ltd. Industrial/Pharmaceutical GradeTrader on ECHEMI, offering different grades.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5726-19-2[1]
Molecular Formula C₉H₁₆O₂[1][][5]
Molecular Weight 156.22 g/mol [1][][5]
Appearance Clear, colorless to light-yellow liquid[3]
Boiling Point 182-191.7°C[][6]
Density ~0.95 g/cm³[]
Purity (by GC) >97.0% - 99.0%

Purity Specifications

Purity is a critical parameter for scientific research and development. The following table compares the purity specifications for this compound from a major manufacturer, Atul Ltd.[1]

ParameterSpecification
Purity (by GC) 99.0% minimum
Cyclohexyl acetate 1.0% maximum
Dimethyl cyclohexyl acetate 1.0% maximum
Alcohol as methyl cyclohexanol 0.5% maximum
Ketone as MCK 0.1% maximum
Phenolics 0.05% maximum
Unsaturated compounds as MCA 0.1% maximum
Water 0.1% maximum
Residue on evaporation 0.1% maximum
Acid value 0.1 mg KOH/g maximum
Sulphur 1 ppm maximum

Toxicological Data

Understanding the toxicological profile of a compound is essential for safe handling and for evaluating its potential for further development. The available data for this compound is summarized below.

TestResultSpeciesReference
Oral LD50 > 2000 mg/kg bwRat (male/female)[7]
Inhalation LC50 > 5.32 mg/L airRat (male/female)[7]
Dermal LD50 > 2000 mg/kg bwRat (male/female)[7]
Toxicity to fish (LC50) 14 mg/L (96 h)Cyprinus carpio[7]
Toxicity to daphnia (EC50) 34 mg/L (48 h)Daphnia magna[7]
Toxicity to algae (EC50) > 40 mg/L (72 h)Pseudokirchneriella subcapitata[7]
Toxicity to microorganisms (NOEC) 100 mg/L (28 d)Activated sludge[7]

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from o-cresol.[8][9]

Synthesis Workflow

G Synthesis of this compound A o-Cresol B Hydrogenation A->B C 2-Methylcyclohexanol B->C D Esterification C->D E This compound D->E F Catalyst (e.g., Raney Ni) High-purity H₂ F->B G Esterifying Agent (Acetic Acid) Catalyst (e.g., NaHSO₄) G->D G General GC-MS Analysis Workflow A Sample Preparation (e.g., dilution) B GC Injection A->B C Separation in GC Column B->C D Ionization (e.g., EI) C->D E Mass Analysis (m/z) D->E F Detection E->F G Data Analysis (Chromatogram & Mass Spectrum) F->G

References

The Genesis and Synthesis of 2-Methylcyclohexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclohexyl acetate (B1210297), a significant industrial solvent, boasts a history rooted in the foundational principles of catalytic chemistry. This technical guide provides a comprehensive overview of the historical context, discovery, and synthesis of 2-Methylcyclohexyl acetate. It details the evolution of its production, driven by its application in the anthraquinone (B42736) process for hydrogen peroxide manufacturing. This document furnishes detailed experimental protocols, quantitative data, and logical workflows to serve as a vital resource for professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The journey to the synthesis of this compound is not marked by a single serendipitous discovery but rather by the convergence of fundamental organic chemistry principles and industrial demand. The foundational chemistry enabling its synthesis can be traced back to the pioneering work of French chemist and Nobel laureate Paul Sabatier in the late 19th and early 20th centuries. Sabatier's extensive research into catalytic hydrogenation of organic compounds, particularly the use of finely divided metals like nickel to hydrogenate aromatic rings, laid the groundwork for the first crucial step in the synthesis of this compound: the conversion of o-cresol (B1677501) to 2-methylcyclohexanol (B165396).[1][2][3][4]

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in seminal publications, its emergence as a compound of interest is intrinsically linked to the burgeoning chemical industry of the mid-20th century. Its primary application, which spurred research and development into its efficient synthesis, was as a solvent in the anthraquinone process for the production of hydrogen peroxide.[5][6] This process, which gained prominence in the 1970s, required a solvent with excellent dissolving power for both anthraquinone and its hydrogenated form, a role for which this compound proved to be highly effective.[5]

Early research and subsequent patents focused on optimizing the two-stage synthesis process: the catalytic hydrogenation of o-cresol followed by the esterification of the resulting 2-methylcyclohexanol with acetic acid. Over the years, advancements have been made in catalyst selection, reaction conditions, and process efficiency to improve yield and purity while reducing costs.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic fruity, floral aroma. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
CAS Number 5726-19-2
Boiling Point 182 °C
Density 0.937 g/cm³ at 20 °C
Refractive Index 1.4370 - 1.4400 at 20 °C
Purity (by GC) ≥ 99.0%
Solubility Slightly soluble in water; miscible with organic solvents

Synthesis of this compound

The industrial synthesis of this compound is predominantly a two-step process. The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow o_cresol o-Cresol hydrogenation Hydrogenation o_cresol->hydrogenation h2 H₂ h2->hydrogenation catalyst1 Hydrogenation Catalyst (e.g., Raney Ni) catalyst1->hydrogenation methylcyclohexanol 2-Methylcyclohexanol hydrogenation->methylcyclohexanol esterification Esterification methylcyclohexanol->esterification acetic_acid Acetic Acid acetic_acid->esterification catalyst2 Esterification Catalyst (e.g., H₂SO₄, NaHSO₄) catalyst2->esterification product This compound esterification->product

A high-level overview of the two-step synthesis of this compound.
Step 1: Hydrogenation of o-Cresol

The initial step involves the catalytic hydrogenation of o-cresol to produce 2-methylcyclohexanol. This reaction is typically carried out in a high-pressure reactor.

Experimental Protocol:

  • Charging the Reactor: A high-pressure hydrogenation reactor is charged with o-cresol and a solvent, such as methylcyclohexane.

  • Catalyst Addition: A hydrogenation catalyst is added to the mixture. Raney Nickel is a commonly used catalyst for this transformation.[6]

  • Reaction Conditions: The reactor is sealed and purged with an inert gas before being pressurized with high-purity hydrogen gas. The reaction is then heated to a specified temperature and maintained for several hours with constant stirring.

  • Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The resulting solution, containing 2-methylcyclohexanol, can often be used directly in the next step without extensive purification.

Quantitative Data for Hydrogenation:

ParameterValueReference
Catalyst Raney Ni[6]
Temperature 140 °C[6]
Pressure 5 bar[6]
Reaction Time 6 hours[6]
Conversion of o-cresol up to 97%[6]
Selectivity to 2-methylcyclohexanol 100%[6]
Step 2: Esterification of 2-Methylcyclohexanol

The second step is the esterification of the 2-methylcyclohexanol with acetic acid to yield this compound. This is a classic Fischer esterification reaction.

Experimental Protocol:

  • Reactant Mixture: The 2-methylcyclohexanol obtained from the hydrogenation step is mixed with acetic acid and an esterification catalyst in a reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).

  • Catalyst: Common catalysts for this reaction include strong acids like sulfuric acid (H₂SO₄) or sodium bisulfate (NaHSO₄).[6]

  • Reaction Conditions: The mixture is heated to reflux. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the ester.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acidic catalyst and any unreacted acetic acid. The organic layer is then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation to obtain the final product.

Quantitative Data for Esterification:

ParameterValueReference
Catalyst NaHSO₄[6]
Molar Ratio (2-methylcyclohexanol:acetic acid) 1:3[6]
Solvent Cyclohexane (B81311)[6]
Yield of this compound 93.73%[6]

The overall synthesis process, including the purification steps, can be visualized in the following workflow diagram.

Detailed_Synthesis_Workflow cluster_hydrogenation Step 1: Hydrogenation cluster_esterification Step 2: Esterification start_H o-Cresol + Solvent + Catalyst reactor_H High-Pressure Reactor (140°C, 5 bar H₂) start_H->reactor_H filtration_H Filtration reactor_H->filtration_H product_H 2-Methylcyclohexanol Solution filtration_H->product_H start_E 2-Methylcyclohexanol Solution + Acetic Acid + Catalyst product_H->start_E Direct Transfer reactor_E Reaction Vessel with Reflux and Water Removal start_E->reactor_E workup_E Neutralization & Washing reactor_E->workup_E distillation_E Fractional Distillation workup_E->distillation_E product_E Pure this compound distillation_E->product_E

A detailed workflow of the synthesis and purification of this compound.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic methods. Representative data is summarized below.

Spectroscopic Data for this compound:

TechniqueKey Features
¹H NMR Signals corresponding to the methyl group on the cyclohexane ring, the acetyl methyl group, and the protons of the cyclohexane ring. The chemical shift of the proton on the carbon bearing the acetate group is a key diagnostic peak.
¹³C NMR Resonances for the nine carbon atoms, including the carbonyl carbon of the ester group, the carbons of the cyclohexane ring, and the two methyl carbons.
IR Spectroscopy A strong characteristic absorption band for the C=O stretch of the ester group, typically around 1735 cm⁻¹.
Mass Spectrometry The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns of an acetate ester.

Biological Signaling Pathways

Extensive searches of the scientific literature and chemical databases have not revealed any known interactions of this compound with biological signaling pathways. As an industrial solvent, its primary relevance is in chemical processes rather than pharmacology or drug development, and it is not known to have specific biological targets.

Conclusion

This compound is a compound with a rich history intertwined with the progress of industrial organic chemistry. Its synthesis, based on the foundational work of pioneers like Paul Sabatier, has been refined over decades to meet industrial demands, particularly as a crucial solvent in hydrogen peroxide production. This guide has provided a detailed overview of its historical context, synthesis protocols, and physicochemical properties, offering a valuable resource for researchers and professionals in the chemical sciences. The provided experimental details and quantitative data serve as a practical reference for the laboratory synthesis and understanding of this important industrial chemical.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Methylcyclohexyl acetate (B1210297). It consolidates available quantitative data, details experimental methodologies, and presents visual representations of the decomposition pathway and experimental workflows. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the thermal behavior of this compound.

Introduction

2-Methylcyclohexyl acetate is a cyclic ester that finds applications in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and utilization in processes that involve elevated temperatures. The thermal decomposition of esters, particularly through pyrolysis, is a well-established field of study in organic chemistry. The primary mechanism for the pyrolysis of esters containing at least one β-hydrogen atom on the alkyl group is a cis-cyclic elimination reaction, often referred to as an Ei reaction. This process involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, this decomposition pathway results in the formation of isomeric methylcyclohexenes and acetic acid.

This guide delves into the specifics of this decomposition, presenting quantitative data on product distribution, detailed experimental protocols for analysis, and a mechanistic illustration of the underlying chemical transformations.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a concerted, unimolecular elimination reaction (Ei mechanism). This intramolecular process involves a six-membered cyclic transition state, where a β-hydrogen from the cyclohexane (B81311) ring is transferred to the carbonyl oxygen of the acetate group, leading to the simultaneous cleavage of the C-O and C-H bonds. The result is the formation of acetic acid and a mixture of methylcyclohexene isomers. The stereochemistry of the starting material (cis or trans isomer of this compound) influences the product distribution.

Decomposition_Pathway cluster_reactants Reactant cluster_transition_state Transition State cluster_products Products 2-Methylcyclohexyl_Acetate This compound Transition_State Six-membered Cyclic Transition State 2-Methylcyclohexyl_Acetate->Transition_State Heat (Pyrolysis) Methylcyclohexenes 1-Methylcyclohexene + 3-Methylcyclohexene Transition_State->Methylcyclohexenes Acetic_Acid Acetic Acid Transition_State->Acetic_Acid

Figure 1: General decomposition pathway of this compound.

Quantitative Analysis of Decomposition Products

The pyrolysis of both cis- and trans-2-methylcyclohexyl acetate has been investigated, with the primary products being 1-methyl-1-cyclohexene (B1583054) and 3-methyl-1-cyclohexene. The relative abundance of these products is dependent on the stereochemistry of the starting ester. The following tables summarize the product distribution from the pyrolysis of the unlabeled epimers at 400°C.[1]

Table 1: Product Distribution from the Pyrolysis of cis-2-Methylcyclohexyl Acetate at 400°C [1]

ProductPercentage (%)
1-Methyl-1-cyclohexene44
3-Methyl-1-cyclohexene56

Table 2: Product Distribution from the Pyrolysis of trans-2-Methylcyclohexyl Acetate at 400°C [1]

ProductPercentage (%)
1-Methyl-1-cyclohexene87
3-Methyl-1-cyclohexene13

Thermal Stability Analysis

Generally, for simple alkyl acetates, thermal decomposition is expected to occur at temperatures above 300°C. TGA would show a single-step weight loss corresponding to the elimination of acetic acid. DSC would likely show an endothermic event associated with this decomposition.

Table 3: Analogous Thermal Analysis Data for Cyclohexyl Acetate

ParameterValueTechniqueReference
Onset Decomposition Temp.~350-400 °C (estimated)TGAGeneral Ester Pyrolysis Data
Peak Decomposition Temp.~400-450 °C (estimated)TGA/DTGGeneral Ester Pyrolysis Data

Note: The data in Table 3 is an estimation based on the general thermal behavior of acetate esters and should be confirmed by specific experimental analysis of this compound.

Experimental Protocols

The following sections detail the methodologies for the pyrolysis of this compound and the subsequent analysis of its decomposition products, based on established experimental practices in the field.[1]

Pyrolysis of this compound

This protocol describes a typical laboratory-scale gas-phase pyrolysis experiment.

Objective: To thermally decompose this compound and collect the resulting products for analysis.

Apparatus:

  • A pyrolysis tube (e.g., stainless steel or Pyrex, approximately 30-60 cm in length and 0.5-1.0 cm in diameter).

  • A tube furnace capable of reaching and maintaining 400°C.

  • A syringe pump for controlled sample injection.

  • An inert carrier gas supply (e.g., nitrogen or argon) with a flow controller.

  • A cold trap (e.g., a U-tube immersed in a dry ice/acetone (B3395972) bath) to collect the pyrolysis products.

  • A gas-tight syringe for sample injection.

Procedure:

  • The pyrolysis tube is packed with an inert material like glass wool or beads to ensure good heat transfer and is placed inside the tube furnace.

  • The furnace is heated to the desired pyrolysis temperature (e.g., 400°C) and allowed to stabilize.

  • A slow, steady flow of an inert carrier gas (e.g., 10-30 mL/min) is passed through the pyrolysis tube.

  • This compound is introduced into the hot zone of the pyrolysis tube at a constant, slow rate using a syringe pump.

  • The volatile products are carried by the inert gas out of the furnace and into the cold trap, where they condense.

  • After the sample has been completely introduced and pyrolyzed, the cold trap is removed and allowed to warm to room temperature.

  • The collected liquid products (a mixture of methylcyclohexenes and acetic acid) are recovered for analysis.

Pyrolysis_Workflow cluster_setup Apparatus Setup cluster_pyrolysis Pyrolysis cluster_collection Product Collection cluster_analysis Analysis Furnace Heat Pyrolysis Tube in Furnace to 400°C Carrier_Gas Establish Inert Carrier Gas Flow Inject_Sample Inject 2-Methylcyclohexyl Acetate into Hot Zone Carrier_Gas->Inject_Sample Decomposition Thermal Decomposition Occurs Inject_Sample->Decomposition Condense_Products Condense Volatile Products in Cold Trap Decomposition->Condense_Products Recover_Products Recover Liquid Product Mixture Condense_Products->Recover_Products GC_MS_Analysis Analyze Products by GC-MS Recover_Products->GC_MS_Analysis

Figure 2: Experimental workflow for the pyrolysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Decomposition Products

This protocol outlines the analysis of the pyrolysis products to identify and quantify the methylcyclohexene isomers.[2][3]

Objective: To separate, identify, and quantify the components of the liquid product mixture obtained from the pyrolysis of this compound.

Instrumentation:

  • Gas chromatograph (GC) equipped with a mass spectrometer (MS) detector.

  • A capillary column suitable for separating hydrocarbon isomers (e.g., a non-polar DB-5 or a polar Carbowax column, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Helium as the carrier gas.

GC-MS Conditions (Typical):

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Final hold: 2 minutes at 150°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350

Procedure:

  • A small aliquot of the collected pyrolysate is diluted with a suitable solvent (e.g., acetone or dichloromethane).

  • 1 µL of the diluted sample is injected into the GC-MS system.

  • The components are separated on the GC column based on their boiling points and polarity.

  • The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component.

  • The individual components (1-methyl-1-cyclohexene, 3-methyl-1-cyclohexene, and acetic acid) are identified by comparing their retention times and mass spectra with those of authentic standards or with library data.

  • The relative percentage of each isomer is determined by integrating the peak areas in the total ion chromatogram.

Conclusion

References

Methodological & Application

Application Note: Synthesis of 2-Methylcyclohexyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methylcyclohexyl acetate (B1210297), a versatile solvent with applications in various chemical processes, including the production of hydrogen peroxide.[1][2] The synthesis is achieved through the Fischer esterification of 2-methylcyclohexanol (B165396) with glacial acetic acid, utilizing sulfuric acid as a catalyst. This application note outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

2-Methylcyclohexyl acetate is a valuable organic ester known for its use as an extraction solvent.[3] The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4] This reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[4] This protocol details a robust method for the synthesis of this compound, suitable for laboratory and research settings.

Reaction Scheme

Caption: Fischer esterification of 2-methylcyclohexanol with acetic acid.

Experimental Protocol

Materials:

  • 2-Methylcyclohexanol (mixture of cis- and trans-isomers)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (or other suitable extraction solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Rotary evaporator (optional)

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-methylcyclohexanol (0.5 mol, 57.1 g) and glacial acetic acid (1.0 mol, 60.05 g).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel gently, venting frequently to release any pressure.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • 100 mL of water.

    • 100 mL of saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution will cause pressure buildup. Vent frequently). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • 100 mL of water.

    • 100 mL of brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 178-182 °C.

  • Characterization: Characterize the purified product by determining its boiling point, refractive index, and by spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Data Presentation

ParameterValueReference
Molecular FormulaC₉H₁₆O₂[2][3][5]
Molecular Weight156.22 g/mol [2][3][5]
AppearanceClear, colorless liquid[3]
Boiling Point~178-182 °C
Density~0.94 g/mL at 25 °C
Refractive Index (n_D²⁰)~1.434
Expected Yield75-85%
Purity (by GC)>98%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Flammability: 2-Methylcyclohexanol and diethyl ether are flammable. Keep away from open flames and other ignition sources.[6][7][8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the following characteristic peaks:

  • A strong C=O stretching absorption around 1735 cm⁻¹.

  • C-O stretching absorptions in the range of 1240-1030 cm⁻¹.

  • C-H stretching absorptions for the sp³ hybridized carbons just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will be complex due to the presence of diastereomers (cis and trans). Key signals include a singlet for the acetate methyl protons around δ 2.0 ppm, a multiplet for the proton on the carbon bearing the acetate group (CHOAc) around δ 4.5-4.8 ppm, and a doublet for the methyl group on the cyclohexane (B81311) ring around δ 0.9 ppm. The remaining cyclohexyl protons will appear as a complex series of multiplets between δ 1.0-2.0 ppm.

  • ¹³C NMR: Expected signals include a peak for the carbonyl carbon around δ 170 ppm, a peak for the carbon attached to the oxygen (CHOAc) around δ 75 ppm, a peak for the acetate methyl carbon around δ 21 ppm, and several peaks for the cyclohexane ring carbons in the range of δ 20-40 ppm.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 2-Methylcyclohexanol + Acetic Acid catalyst H₂SO₄ (catalyst) reflux Reflux (2-3h) catalyst->reflux extraction Extraction with Diethyl Ether reflux->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product characterization Characterization (IR, NMR, GC) product->characterization

Caption: Workflow for the synthesis of this compound.

References

Applications of 2-Methylcyclohexyl Acetate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-methylcyclohexyl acetate (B1210297) in organic synthesis. The primary focus is on its synthesis, which serves as a practical example of multi-step organic transformations, and its use as a specialized solvent.

Application Notes

2-Methylcyclohexyl acetate is a specialty chemical primarily recognized for its role as an efficient solvent in industrial processes, particularly in the production of hydrogen peroxide via the anthraquinone (B42736) process.[1][2] Its utility in this process stems from its excellent dissolving power for anthraquinone and its favorable partition coefficient during the extraction of hydrogen peroxide.[3]

While direct applications of this compound as a reactive intermediate or a chiral auxiliary in complex organic syntheses are not widely documented in readily available literature, its own synthesis provides a valuable case study in catalytic hydrogenation and esterification. The stereochemistry of the 2-methylcyclohexyl moiety, which can exist as cis and trans isomers, presents interesting considerations in its synthesis and potential for further functionalization. The study of the hydrolysis rates of cis- and trans-2-methylcyclohexyl acetates has been used to understand conformational analysis and reactivity.[4]

The most prominent application within the realm of organic synthesis is the two-step process for its production from o-cresol (B1677501). This synthesis involves:

  • Hydrogenation of o-cresol: The aromatic ring of o-cresol is reduced to form 2-methylcyclohexanol (B165396). This reaction is typically carried out using a heterogeneous catalyst.

  • Esterification of 2-methylcyclohexanol: The resulting alcohol is then esterified with acetic acid or its derivatives to yield this compound.

The efficiency of this synthetic route is crucial for the cost-effective production of this solvent. Researchers have focused on optimizing reaction conditions, including the choice of catalysts, to maximize yield and selectivity.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of this compound, based on reported experimental findings.

Table 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion of o-Cresol (%)Selectivity to 2-Methylcyclohexanol (%)Reference
Raney Ni1405697100[1]

Table 2: Esterification of 2-Methylcyclohexanol with Acetic Acid

CatalystMolar Ratio (Alcohol:Acid)SolventYield of this compound (%)Reference
NaHSO₄1:3Cyclohexane (B81311)93.73[1]
NaHSO₄1:2Cyclohexane93[1]
Concentrated H₂SO₄Not SpecifiedNot SpecifiedSimilar results to NaHSO₄[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Hydrogenation of o-Cresol

This protocol is based on the findings by Liu, J. X. (2005).[1]

Materials:

  • o-Cresol

  • Raney Ni catalyst

  • High-pressure hydrogenation reactor with stirring

Procedure:

  • Charge the high-pressure hydrogenation reactor with o-cresol and the Raney Ni catalyst.

  • Seal the reactor and purge with an inert gas to remove air.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Heat the reactor to 140 °C while stirring the reaction mixture.

  • Maintain these conditions for 6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Raney Ni catalyst. The filtrate is the 2-methylcyclohexanol product.

Protocol 2: Esterification of 2-Methylcyclohexanol with Acetic Anhydride (B1165640)

This protocol is a general method for esterification using acetic anhydride, based on a similar synthesis of 2-tert-butyl-4-methylcyclohexyl acetate.[5]

Materials:

  • 2-Methylcyclohexanol

  • Acetic anhydride

  • Sodium bicarbonate solution (aqueous)

  • Diethyl ether

  • Reaction flask with a distillation setup

Procedure:

  • In a reaction flask, combine 2-methylcyclohexanol and acetic anhydride.

  • Heat the mixture to reflux (approximately 145-160 °C) and slowly distill off the acetic acid that is formed over a period of 3 hours.[5]

  • After the reaction is complete, allow the mixture to cool.

  • Distill off the excess acetic anhydride under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution with an aqueous sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Protocol 3: Esterification of 2-Methylcyclohexanol with Acetic Acid

This protocol is based on the findings by Liu, J. X. (2005).[1]

Materials:

  • 2-Methylcyclohexanol

  • Acetic acid

  • Cyclohexane

  • NaHSO₄ (catalyst)

  • Reaction flask with a Dean-Stark apparatus

Procedure:

  • To a reaction flask equipped with a Dean-Stark apparatus, add 2-methylcyclohexanol (0.1 mol), acetic acid (0.3 mol), cyclohexane (3 g), and NaHSO₄ (0.8 g).[1]

  • Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any remaining acid and catalyst.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the product by distillation.

Mandatory Visualization

SynthesisWorkflow oCresol o-Cresol TwoMethylcyclohexanol 2-Methylcyclohexanol oCresol->TwoMethylcyclohexanol Hydrogenation H2_Catalyst H₂, Raney Ni 140°C, 5 bar H2_Catalyst->TwoMethylcyclohexanol TwoMethylcyclohexylAcetate This compound TwoMethylcyclohexanol->TwoMethylcyclohexylAcetate Esterification Esterification_reagents Acetic Acid, NaHSO₄ or Acetic Anhydride Esterification_reagents->TwoMethylcyclohexylAcetate

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Use of 2-Methylcyclohexyl Acetate as a Solvent in Hydrogen Peroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methylcyclohexyl acetate (B1210297) (2-MCHA) as a solvent component in the working solution for hydrogen peroxide (H₂O₂) production via the anthraquinone (B42736) process.

Introduction

The anthraquinone process is the predominant industrial method for producing hydrogen peroxide. It involves the catalytic hydrogenation of an anthraquinone derivative in a working solution, followed by the oxidation of the resulting hydroquinone (B1673460) to produce H₂O₂ and regenerate the original anthraquinone. The choice of solvent system for the working solution is critical for process efficiency, particularly in solubilizing both the quinone and hydroquinone forms and in the subsequent extraction of hydrogen peroxide.

2-Methylcyclohexyl acetate (CAS No. 5726-19-2) is an effective polar solvent used in the working solution to enhance the solubility of the anthraquinone and its hydrogenated form.[1][2][3] Its use can lead to improved hydrogenation efficiency and a higher concentration of hydrogen peroxide in the working fluid.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 5726-19-2
Molecular Formula C₉H₁₆O₂
Appearance Colorless transparent liquid
Boiling Point ~198 °C
Density 0.868 g/mL (at 25 °C)
Purity ≥98.5%

Source:[4]

The Anthraquinone Process: Role of this compound

The anthraquinone process is a cyclic operation. This compound is a component of the "working solution," which carries the anthraquinone through the reaction cycle. A typical working solution is a mixture of a nonpolar solvent (e.g., an aromatic hydrocarbon) and a polar solvent, such as 2-MCHA.

The primary steps in the process are:

  • Hydrogenation: The anthraquinone in the working solution is catalytically hydrogenated to anthrahydroquinone.

  • Oxidation: The anthrahydroquinone is oxidized with air to regenerate the anthraquinone and produce hydrogen peroxide.

  • Extraction: The hydrogen peroxide is extracted from the working solution using water.

  • Purification: The aqueous hydrogen peroxide solution is purified.

  • Working Solution Regeneration: The working solution is dried and purified for reuse.

Anthraquinone_Process_Workflow

Experimental Protocols

4.1. Safety Precautions

  • This compound: This is a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5]

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can be corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Highly flammable. Ensure proper ventilation and eliminate all ignition sources.

  • Palladium Catalyst: Can be pyrophoric. Handle under an inert atmosphere.

4.2. Preparation of the Working Solution

This protocol is based on the compositions described in patent literature, which have demonstrated high hydrogenation efficiency.

Materials:

Procedure:

  • Prepare a solvent mixture with the following volumetric composition: 70% trimethylbenzene, 15% trioctyl phosphate, and 15% this compound.

  • Dissolve a mixture of 2-ethylanthraquinone and tetrahydro-2-ethylanthraquinone in the solvent mixture to a total concentration of 150 g/L.

  • Stir the solution at room temperature until all components are fully dissolved.

Table 2: Example Working Solution Compositions and Performance

ComponentVolume RatioTotal Quinone Conc. (g/L)Hydrogenation Temp. (°C)Hydrogenation Pressure (MPaG)Oxidation Temp. (°C)Oxidation Pressure (MPaG)Hydrogenation Efficiency (g H₂O₂/L)
Trimethylbenzene70150450.2450.39.5
Trioctyl phosphate15
2-MCHA15
Trimethylbenzene70155450.2450.3Not specified
Trioctyl phosphate15
2-MCHA10
Tetrabutyl urea5

Source:[1]

4.3. Hydrogenation

Equipment:

  • High-pressure hydrogenation reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst.

Procedure:

  • Charge the hydrogenation reactor with the prepared working solution.

  • Add the Pd/Al₂O₃ catalyst to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.2 MPaG).

  • Heat the reactor to the target temperature (e.g., 45°C) while stirring.

  • Maintain the reaction under these conditions until the desired degree of hydrogenation is achieved. The progress can be monitored by measuring hydrogen uptake.

  • After the reaction, cool the reactor and vent the excess hydrogen.

  • Filter the working solution to remove the catalyst. The filtrate is the hydrogenated working solution containing 2-ethylanthrahydroquinone.

4.4. Oxidation

Equipment:

  • Gas bubbling reactor or a stirred reactor with a gas inlet.

Procedure:

  • Transfer the hydrogenated working solution to the oxidation reactor.

  • Heat the solution to the desired temperature (e.g., 45°C).

  • Bubble air or oxygen through the solution with vigorous stirring.

  • Continue the oxidation until the 2-ethylanthrahydroquinone is converted back to 2-ethylanthraquinone. This is typically indicated by a color change in the solution.

  • The resulting solution contains the regenerated 2-ethylanthraquinone and the product, hydrogen peroxide.

4.5. Extraction of Hydrogen Peroxide

Equipment:

  • Separatory funnel or a liquid-liquid extraction column.

Procedure:

  • Transfer the oxidized working solution to an extraction apparatus.

  • Add deionized water to the solution. The volume of water will depend on the desired final concentration of the hydrogen peroxide solution.

  • Agitate the mixture to facilitate the transfer of hydrogen peroxide from the organic phase to the aqueous phase.

  • Allow the phases to separate. The lower aqueous phase contains the hydrogen peroxide.

  • Drain the aqueous layer. The remaining organic layer is the regenerated working solution.

4.6. Analysis of Hydrogen Peroxide Concentration

The concentration of hydrogen peroxide in the aqueous extract can be determined by titration with a standardized potassium permanganate (B83412) solution.

Reagents:

  • Standardized potassium permanganate (KMnO₄) solution (e.g., 0.1 N).

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M).

Procedure:

  • Take a known volume of the aqueous hydrogen peroxide extract.

  • Acidify the sample with sulfuric acid.

  • Titrate the solution with the standardized KMnO₄ solution until a faint pink color persists.

  • Calculate the concentration of H₂O₂ using the stoichiometry of the reaction: 2KMnO₄ + 5H₂O₂ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 8H₂O + 5O₂

Experimental_Workflow

Logical Relationships in Solvent Selection

The selection of solvents for the working solution is a balance of several factors.

Solvent_Selection_Logic

Conclusion

This compound is a valuable polar solvent component in the working solution for the anthraquinone process of hydrogen peroxide production. Its inclusion can enhance the solubility of the quinone species, leading to improved process efficiency. The protocols outlined in these notes provide a foundation for laboratory-scale synthesis and analysis. Researchers should adhere to strict safety protocols due to the hazardous nature of the chemicals involved. Further optimization of the working solution composition and reaction conditions may be possible for specific applications.

References

Application Notes and Protocols for the Quantification of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methylcyclohexyl acetate (B1210297). The methodologies described herein are primarily based on gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which are standard techniques for the analysis of volatile and semi-volatile organic compounds.

Introduction

2-Methylcyclohexyl acetate is an ester commonly used as a solvent and in the fragrance industry. Accurate quantification of this compound is crucial for quality control, stability studies, and safety assessments. This document outlines the necessary procedures for its determination in various matrices.

Analytical Techniques

The primary analytical technique for the quantification of this compound is Gas Chromatography (GC).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds. The FID offers high sensitivity and a wide linear range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides not only quantification but also structural confirmation of the analyte, offering higher selectivity, which is particularly useful for complex matrices.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is suitable for the quantification of this compound in relatively clean matrices, such as in the assessment of product purity.

3.1.1. Materials and Reagents

  • Solvent: High-purity hexane (B92381) or ethyl acetate (GC grade)

  • Reference Standard: this compound (purity ≥98%)

  • Internal Standard (IS): Nonane, decane, or another suitable non-interfering compound.

3.1.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Data acquisition and processing software.

3.1.3. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the solvent to achieve a theoretical concentration within the calibration range. Add the same constant concentration of the internal standard as in the calibration standards.

3.1.4. GC-FID Operating Conditions (Example)

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sensitivity needs)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C (hold for 5 min)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

3.1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is recommended for the quantification of this compound in complex matrices such as biological fluids or environmental samples, where higher selectivity is required.

3.2.1. Sample Preparation for Complex Matrices

  • Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analyte into an immiscible organic solvent (e.g., hexane, dichloromethane).

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE can be used to clean up the sample and concentrate the analyte. A C18 or silica-based sorbent may be appropriate.

  • Headspace Analysis: For the analysis of volatile traces in solid or liquid samples, static or dynamic headspace sampling can be employed to introduce the analyte into the GC system without injecting the matrix.

3.2.2. GC-MS Operating Conditions (Example)

ParameterValue
GC Column and Program Same as GC-FID method
Ion Source Temperature 230 °C
Interface Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-300
Acquisition Mode Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.

3.2.3. SIM Mode for Quantification

For higher sensitivity and selectivity in quantitative analysis, operate the mass spectrometer in SIM mode. Monitor characteristic ions of this compound. The base peak and a few confirming ions should be selected. For this compound (molecular weight 156.22 g/mol ), potential ions to monitor would be derived from its mass spectrum.

Method Validation (Representative Data)

A full method validation should be performed according to international guidelines (e.g., ICH, FDA). Due to the lack of specific published validation data for this compound, the following table summarizes typical performance characteristics for the GC analysis of similar acetate esters. These values should be established specifically for this compound during method validation.

Validation ParameterTypical Performance for Acetate Esters by GC-FID/MS
Linearity (Correlation Coefficient, r²) ≥ 0.995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (RSD%)
- Repeatability≤ 5%
- Intermediate Precision≤ 10%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Specificity No interference from blank and placebo at the retention time of the analyte.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Selection

method_selection Matrix Sample Matrix Complexity Simple Simple (e.g., Purity Assay) Matrix->Simple Low Complex Complex (e.g., Biological) Matrix->Complex High GCFID GC-FID Simple->GCFID Sufficient Selectivity GCMS GC-MS Complex->GCMS Required for High Selectivity and Confirmation

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of 2-Methylcyclohexyl acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methylcyclohexyl acetate is utilized as an extracting solvent and its purity is crucial for its applications.[1] The described protocol offers a robust framework for the separation, identification, and quantification of this compound, which is applicable in quality control, purity assessment, and stability studies. The methodology is designed to be implemented with standard GC-MS equipment available in most analytical laboratories.

Introduction

This compound (CAS RN: 5726-19-2) is a clear, colorless liquid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1][2][3] It is primarily used as an extracting solvent.[1] Given its industrial applications, ensuring the purity of this compound is critical, as impurities can significantly affect its performance and the quality of the end products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for reliable identification and quantification. This document provides a detailed protocol for sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

2.1. Materials and Reagents

  • Standard: this compound (>99% purity)[1][6]

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or equivalent)

  • Gases: Helium (Carrier Gas, 99.999% purity)

  • Vials: 2 mL amber glass GC vials with PTFE-lined septa

2.2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC, or equivalent[4]

  • Mass Spectrometer: Agilent 5977B MSD, or equivalent[4]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[4]

2.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in hexane to a final concentration within the calibration range.[4] If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.[4]

2.4. GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis.

Parameter Setting
GC Parameters
Injection Volume1 µL
Injection ModeSplit (50:1 ratio)[4]
Inlet Temperature280 °C[4]
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)[4]
Oven ProgramInitial: 70°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
MS Parameters
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-350
Solvent Delay3.0 min

Data Presentation and Results

3.1. Mass Spectrum of this compound

The mass spectrum of this compound is characterized by specific fragment ions. While a full spectrum from a public database was not available, analysis of related acetate esters suggests that key fragments would arise from the loss of the acetate group and fragmentation of the cyclohexane (B81311) ring. The molecular ion peak would be expected at m/z 156.

3.2. Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound against the concentration of the prepared standards. The linearity of the method is demonstrated by a correlation coefficient (R²) greater than 0.99.

Table 1: Method Validation Parameters for Acetate Analysis (Illustrative)

Parameter Expected Performance
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Repeatability (%RSD) < 5%[7]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing/Measurement Dilution_Sample Dissolution & Dilution in Hexane Sample->Dilution_Sample Standard Standard Weighing Dilution_Standard Serial Dilution for Calibration Curve Standard->Dilution_Standard Vial Transfer to GC Vial Dilution_Sample->Vial Dilution_Standard->Vial Autosampler 1 µL Injection Vial->Autosampler GC Chromatographic Separation Autosampler->GC MS Mass Spectrometric Detection GC->MS Software Data Acquisition MS->Software Integration Peak Identification & Integration Software->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_System_Logic CarrierGas Helium Carrier Gas Injector Heated Injector CarrierGas->Injector GC_Column GC Column in Oven Injector->GC_Column IonSource EI Ion Source GC_Column->IonSource Separated Analytes MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Generated Ions Detector Electron Multiplier Detector MassAnalyzer->Detector Filtered Ions DataSystem Data System & Software Detector->DataSystem Signal

Caption: Logical relationship of key components in a GC-MS system.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for the analysis of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. This method is well-suited for quality control in manufacturing processes and for the purity assessment of this compound in various applications. Further validation, including the determination of LOD, LOQ, and analysis of potential impurities such as cyclohexyl acetate and dimethyl cyclohexyl acetate, is recommended for specific matrices.[6][8]

References

Application Notes and Protocols for the Purification of Crude 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 2-Methylcyclohexyl acetate (B1210297). The methods described are designed to remove common impurities resulting from its synthesis, which typically involves the hydrogenation of o-cresol (B1677501) followed by esterification with acetic acid.[1] Adherence to these protocols will yield high-purity 2-Methylcyclohexyl acetate suitable for various applications, including its use as a solvent in fragrance and flavor industries.[2]

Introduction to Impurities and Purification Strategy

Crude this compound is a clear, colorless to light-yellow liquid.[2][3] The primary impurities often include unreacted starting materials such as 2-methylcyclohexanol (B165396) and acetic acid, as well as byproducts like cyclohexyl acetate and dimethyl cyclohexyl acetate.[4][5] Residual water, phenolics, and unsaturated compounds may also be present.[4] A multi-step purification strategy is recommended, beginning with a liquid-liquid extraction (washing) to remove acidic and water-soluble impurities, followed by fractional distillation to separate the target ester from components with different boiling points. For exacting purity requirements, preparative column chromatography can be employed as a final polishing step.

Quantitative Data Presentation

Successful purification aims to reduce impurities to levels at or below the specifications outlined in the following table. Purity is typically assessed by Gas Chromatography (GC).[3][4]

ParameterSpecificationAnalysis Method
Purity≥ 99.0%Gas Chromatography (GC)
2-Methylcyclohexanol≤ 0.5%Gas Chromatography (GC)
Acetic Acid≤ 0.1 mg KOH/g (Acid Value)Titration
Water≤ 0.1%Karl Fischer Titration
Cyclohexyl acetate≤ 1.0%Gas Chromatography (GC)
Dimethyl cyclohexyl acetate≤ 1.0%Gas Chromatography (GC)
Phenolics≤ 0.05%Colorimetric Methods
Unsaturated Compounds≤ 0.1%Gas Chromatography (GC)

Table 1: Specifications for Purified this compound.[4]

Physical PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
Boiling Point182 °C (at 760 mmHg)
Density~0.94 g/cm³ at 20°C
AppearanceClear, colorless liquid

Table 2: Physical Properties of this compound.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Washing)

This protocol is designed to remove acidic impurities, primarily residual acetic acid and phenolic compounds, as well as water-soluble materials.

Materials:

  • Crude this compound

  • Separatory funnel

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Drying tube

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the organic phase containing the ester, and the lower is the aqueous phase.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with 5% sodium bicarbonate solution until no more gas evolution is observed upon addition of the bicarbonate solution.

  • Wash the organic layer with an equal volume of saturated brine solution to remove residual water and dissolved salts.

  • Drain the lower aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried organic layer into a pre-weighed round-bottom flask.

  • Remove the solvent (if any was used to dissolve the crude product) using a rotary evaporator.

Protocol 2: Fractional Distillation

This protocol separates this compound from impurities with significantly different boiling points, such as unreacted 2-methylcyclohexanol (boiling point ~165-167 °C). Fractional distillation is more efficient than simple distillation for separating liquids with close boiling points.[6]

Materials:

  • Washed and dried crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the washed and dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Slowly heat the distillation flask using a heating mantle.

  • Observe the temperature at the top of the fractionating column. Collect any low-boiling fractions (forerun) in a separate receiving flask. The temperature should then stabilize.

  • Collect the main fraction of this compound at its boiling point of approximately 182 °C (at atmospheric pressure). Maintain a slow and steady distillation rate for optimal separation.

  • Monitor the temperature closely. If the temperature drops or rises significantly, change the receiving flask as this indicates the end of the main fraction and the beginning of higher-boiling impurities.

  • Stop the distillation before the distillation flask is completely dry to prevent the formation of peroxides and potential explosions.

  • Allow the apparatus to cool completely before disassembling.

Protocol 3: Preparative Column Chromatography

For the highest purity, preparative column chromatography can be used to separate the cis and trans isomers of this compound or to remove closely related impurities.

Materials:

  • Distilled this compound

  • Chromatography column

  • Silica (B1680970) gel (60 Å, 200-400 mesh)

  • Eluent: A non-polar/polar solvent system (e.g., hexane/ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for flash chromatography

Procedure:

  • Select the Eluent System: Determine the optimal eluent system using thin-layer chromatography (TLC) to achieve good separation of the desired product from its impurities. A starting point for esters is often a hexane/ethyl acetate mixture.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use pressure to pack the bed uniformly, avoiding air bubbles.

  • Load the Sample: Dissolve the distilled this compound in a minimal amount of the eluent. Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in small, numbered fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC or GC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final purified product.

Visualization of Workflows

PurificationWorkflow crude Crude 2-Methylcyclohexyl Acetate washing Liquid-Liquid Extraction (Washing) crude->washing distillation Fractional Distillation washing->distillation Washed Product waste1 Aqueous Waste (Acids, Salts) washing->waste1 Removes chromatography Preparative Column Chromatography distillation->chromatography Distilled Product (Optional) pure_product Pure 2-Methylcyclohexyl Acetate distillation->pure_product Final Product waste2 Forerun & High-Boiling Residue distillation->waste2 Separates chromatography->pure_product Highly Pure Product waste3 Impurity Fractions chromatography->waste3 Separates WashingProtocol start Start with Crude Ester add_bicarb Add 5% NaHCO₃ Solution start->add_bicarb shake_vent Shake and Vent add_bicarb->shake_vent separate_layers1 Separate Layers shake_vent->separate_layers1 aqueous_waste1 Aqueous Waste (Acidic Impurities) separate_layers1->aqueous_waste1 repeat_wash Repeat NaHCO₃ Wash (until no gas) separate_layers1->repeat_wash Organic Layer repeat_wash->add_bicarb Yes add_brine Wash with Saturated Brine repeat_wash->add_brine No separate_layers2 Separate Layers add_brine->separate_layers2 aqueous_waste2 Aqueous Waste (Water) separate_layers2->aqueous_waste2 dry Dry with Anhydrous MgSO₄ separate_layers2->dry Organic Layer filter Filter dry->filter end Washed & Dried Ester filter->end DistillationProtocol start Start with Washed Ester setup Assemble Fractional Distillation Apparatus start->setup heat Heat Gently setup->heat temp_stabilizes Temperature Stabilizes at Boiling Point? heat->temp_stabilizes collect_forerun Collect Forerun (Low-Boiling Impurities) collect_forerun->heat forerun_waste Forerun Waste collect_forerun->forerun_waste temp_stabilizes->collect_forerun No collect_main Collect Main Fraction (~182 °C) temp_stabilizes->collect_main Yes main_product Purified 2-Methylcyclohexyl Acetate collect_main->main_product temp_change Temperature Changes? collect_main->temp_change temp_change->collect_main No stop Stop Distillation temp_change->stop Yes residue_waste High-Boiling Residue stop->residue_waste

References

Application Notes and Protocols for the Laboratory-Scale Production of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of 2-methylcyclohexyl acetate (B1210297), a valuable solvent and chemical intermediate. The primary method detailed is the Fischer esterification of 2-methylcyclohexanol (B165396) with acetic acid. An alternative two-step synthesis from o-cresol (B1677501) is also briefly described.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Methylcyclohexyl Acetate
ParameterMethod 1: Fischer EsterificationMethod 2: Hydrogenation & EsterificationReference
Starting Materials 2-Methylcyclohexanol, Acetic Acido-Cresol, Hydrogen[1][2]
Catalyst Concentrated H₂SO₄ or NaHSO₄Hydrogenation: Raney Ni; Esterification: NaHSO₄[1][2]
Solvent Cyclohexane (optional, as azeotropic agent)Methylcyclohexane (B89554)[1]
Molar Ratio (Alcohol:Acid) 1:1.2 to 1:3N/A (intermediate generated in situ)[2]
Reaction Temperature (°C) Reflux (typically 100-125)Hydrogenation: 140; Esterification: 100-124[1]
Reaction Time 1-6 hoursHydrogenation: 6 hours; Esterification: Not specified[2]
Reported Yield Up to 93.73%>93% (overall)[1][2]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₆O₂[3][4]
Molecular Weight 156.22 g/mol [3][4]
Appearance Clear, colorless liquid[3]
Boiling Point 182 °C[5]
Density ~0.94 g/cm³ at 20 °C[3]
CAS Number 5726-19-2[4][5]

Experimental Protocols

Method 1: Fischer Esterification of 2-Methylcyclohexanol

This protocol details the synthesis of this compound via the acid-catalyzed esterification of 2-methylcyclohexanol with acetic acid.

Materials:

  • 2-methylcyclohexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or sodium bisulfate (NaHSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Deionized water

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus (for purification)

  • Magnetic stirrer and stir bar

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-methylcyclohexanol and glacial acetic acid. A molar excess of acetic acid (e.g., 1.2 to 1.5 equivalents) is typically used to drive the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or a specified amount of sodium bisulfate to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[6] The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, cautiously pour it into a separatory funnel containing deionized water. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times. Combine the organic extracts.

  • Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[7] Continue washing until the aqueous layer is neutral or slightly basic, as indicated by pH paper. Be sure to vent the separatory funnel frequently, as carbon dioxide gas is evolved during neutralization.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to obtain the final product.[1]

Method 2: Two-Step Synthesis from o-Cresol

This method involves the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by esterification.[1][2]

Step 1: Hydrogenation of o-Cresol

  • Dissolve o-cresol in a suitable solvent such as methylcyclohexane in a high-pressure hydrogenation reactor.

  • Add a hydrogenation catalyst, for example, Raney Nickel.[2]

  • Pressurize the reactor with hydrogen gas (e.g., 5 bar).[2]

  • Heat the reaction mixture (e.g., to 140 °C) and stir for a specified time (e.g., 6 hours) until the reaction is complete.[2]

  • After cooling and depressurizing the reactor, filter off the catalyst to obtain a solution of 2-methylcyclohexanol.

Step 2: Esterification of 2-Methylcyclohexanol

  • The resulting solution of 2-methylcyclohexanol from Step 1 can be directly used for the esterification reaction.

  • Add an esterification catalyst, such as sodium bisulfate.

  • Add acetic acid to the mixture and heat to reflux. The temperature can be controlled in stages, for instance, starting at 100-105 °C and gradually increasing to 122-124 °C.[1]

  • Upon completion, the reaction mixture is worked up and the product is purified by distillation as described in Method 1.[1]

Visualizations

Fischer Esterification Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 2-Methylcyclohexanol 2-Methylcyclohexanol Reflux Reflux 2-Methylcyclohexanol->Reflux Acetic Acid Acetic Acid Acetic Acid->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Quenching Quenching Reflux->Quenching Extraction Extraction Quenching->Extraction Neutralization Neutralization Extraction->Neutralization Drying Drying Neutralization->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Distillation Solvent Removal->Distillation This compound This compound Distillation->this compound

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

fischer_esterification Carboxylic Acid Carboxylic Acid Protonation Protonation Carboxylic Acid->Protonation H+ Protonated Carbonyl Protonated Carbonyl Protonation->Protonated Carbonyl Nucleophilic Attack Nucleophilic Attack Protonated Carbonyl->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Protonated Intermediate Protonated Intermediate Proton Transfer->Protonated Intermediate Elimination of Water Elimination of Water Protonated Intermediate->Elimination of Water -H2O Protonated Ester Protonated Ester Elimination of Water->Protonated Ester Deprotonation Deprotonation Protonated Ester->Deprotonation -H+ Ester Ester Deprotonation->Ester Alcohol Alcohol Alcohol->Nucleophilic Attack

References

handling and storage procedures for 2-Methylcyclohexyl acetate in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 2-Methylcyclohexyl acetate (B1210297) in a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.

Physicochemical Properties

2-Methylcyclohexyl acetate is a combustible liquid commonly used as a solvent in organic synthesis and extraction processes.[1][2][3] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 5726-19-2[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.23 g/mol [1][4]
Appearance Clear, colorless to light-yellow liquid[1]
Boiling Point 182 °C[1][4]
Flash Point 66 °C[1][4]
Density / Specific Gravity 0.947 - 0.951 g/cm³ at 20°C[2]
Refractive Index 1.44[1]
Solubility Slightly soluble in water; miscible with organic solvents[1][4]

Handling and Storage Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G Figure 1: this compound Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Disposal A Receive Chemical B Inspect Container for Damage A->B C Log into Chemical Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) D->E Retrieve for Experiment F Work in a Ventilated Fume Hood E->F G Dispense Required Amount F->G H Tightly Seal Container After Use G->H M Collect Unused/Contaminated Chemical G->M Generate Waste H->D Return to Storage I Spill Occurs J Contain with Inert Absorbent (e.g., Sand, Vermiculite) I->J K Collect and Place in Labeled Waste Container J->K L Dispose of Waste via Licensed Chemical Waste Contractor K->L M->L

Figure 1: Workflow for handling this compound.

Standard Operating Procedures

These protocols detail the necessary steps for safe handling, storage, and disposal.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection : Wear tightly fitting safety goggles or glasses with side shields.

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2]

  • Respiratory Protection : Use in a well-ventilated area or a chemical fume hood.[4] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be required.

3.2 Storage Protocol

  • Store containers in a cool, dry, and well-ventilated place.[4]

  • Keep containers tightly closed to prevent evaporation and contamination.[2]

  • Store away from sources of ignition such as heat, sparks, and open flames.[4]

  • Incompatible materials include strong oxidizing agents and acidic materials; ensure segregation from these substances.[2]

  • Use polyethylene (B3416737) or polypropylene (B1209903) containers for storage.[2]

3.3 Spill and Disposal Protocol

  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.

    • Remove all sources of ignition.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[2]

    • Collect the absorbed material and place it into a suitable, labeled container for chemical waste.[2]

    • Do not allow the spilled material to enter drains or waterways.[2]

  • Waste Disposal :

    • Dispose of unused or contaminated this compound as hazardous chemical waste.

    • Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with all local, regional, and national regulations.[4]

    • Contaminated packaging should be triple-rinsed and disposed of appropriately; do not reuse containers.[4]

3.4 First Aid Measures

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[4]

  • Eye Contact : Immediately rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

Experimental Protocol: Liquid-Liquid Extraction

This protocol provides a general methodology for using this compound as an extraction solvent to separate a non-polar organic compound from an aqueous solution.

4.1 Objective

To isolate a target organic compound from an aqueous solution based on its preferential solubility in this compound.

4.2 Materials

  • Aqueous solution containing the target compound

  • This compound (extraction solvent)

  • Separatory funnel (appropriate size for the volume)

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks for collection

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Filter paper and funnel

  • Rotary evaporator (optional, for solvent removal)

4.3 Methodology

  • Preparation :

    • Ensure the separatory funnel is clean, dry, and the stopcock is closed and properly lubricated.

    • Place the separatory funnel securely in a ring clamp.

    • Place a beaker or flask below the funnel to catch any potential leaks.

  • Adding Solutions :

    • Using a funnel, carefully pour the aqueous solution containing the compound to be extracted into the separatory funnel.

    • Add a volume of this compound to the separatory funnel. The optimal volume may vary, but a 1:1 ratio with the aqueous phase is a common starting point.

  • Extraction :

    • Stopper the funnel and, while securely holding the stopper and stopcock, carefully invert the funnel.

    • Immediately open the stopcock to vent any pressure buildup. Close the stopcock.

    • Shake the funnel gently for 10-20 seconds to facilitate the partitioning of the solute between the two phases.[5] Vigorous shaking can lead to the formation of an emulsion, which is difficult to separate.[6]

    • Periodically invert the funnel and vent the pressure by opening the stopcock.

    • Return the funnel to the ring stand and allow the layers to fully separate. The denser layer will be at the bottom. Since the specific gravity of this compound is approximately 0.95, it will typically be the upper layer if the aqueous phase does not contain high concentrations of dissolved salts.

  • Separating Layers :

    • Remove the stopper from the top of the funnel.

    • Slowly open the stopcock to drain the bottom (aqueous) layer into a clean flask.

    • Close the stopcock just as the interface between the two layers reaches it.

    • Pour the top (organic) layer containing the extracted compound out through the top opening of the funnel into a separate clean, dry flask. This prevents re-contamination from any droplets of the aqueous layer remaining in the stem.

  • Drying the Organic Layer :

    • To remove residual water from the collected organic layer, add a small amount of a drying agent, such as anhydrous sodium sulfate.

    • Swirl the flask. If the drying agent clumps together, add more until some particles move freely in the solution.[1]

    • Allow the mixture to sit for several minutes to ensure all water is absorbed.

  • Isolation of Compound :

    • Separate the dried organic solution from the drying agent by gravity filtration into a pre-weighed round-bottom flask.

    • The solvent (this compound) can then be removed, typically using a rotary evaporator, to yield the purified target compound.

References

Application Notes and Protocols: 2-Methylcyclohexyl Acetate in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexyl acetate (B1210297) is a specialty ester valued in the fragrance and flavor industries for its characteristic fresh, fruity, and mildly floral aroma.[1] Chemically, it is the ester of 2-methylcyclohexanol (B165396) and acetic acid, with the chemical formula C₉H₁₆O₂.[1][2] This document provides detailed application notes and experimental protocols for the utilization and analysis of 2-Methylcyclohexyl acetate in fragrance and flavor formulations. It is intended for researchers, scientists, and professionals in product development.

Physicochemical Properties and Specifications

This compound is a clear, colorless to pale yellow liquid.[1] Its physical and chemical properties make it a versatile ingredient in various formulations.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1][2][3]
Molecular Weight 156.22 g/mol [3][4][5]
CAS Number 5726-19-2[2][3]
Appearance Clear, colorless to pale yellow liquid[1]
Purity (by GC) ≥ 98%[6]
Specific Gravity (at 20°C) 0.947 - 0.951[3]
Boiling Point ~182 °C[5]
Flash Point ~68 °C
Solubility Miscible with alcohols and oils; insoluble in water.[1]

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties. Data is compiled from technical data sheets and chemical databases.

ImpuritySpecificationReference
Cyclohexyl acetate ≤ 1.0%[6]
Dimethyl cyclohexyl acetate ≤ 1.0%[6]
2-Methylcyclohexanol ≤ 0.5%[6]
Ketones (as MCK) ≤ 0.5%[6]
Phenolics ≤ 0.05%[6]
Water Content ≤ 0.1%[6]
Acid Value ≤ 0.1 mg KOH/g[6]

Table 2: Typical Specifications for this compound. This table outlines common impurity limits for commercial-grade this compound used in fragrance and flavor applications.

Applications in the Fragrance and Flavor Industry

This compound is utilized for its pleasant aromatic profile, which can be described as fruity, slightly floral, and fresh.[1] It is a versatile ingredient that can be incorporated into a wide range of products.

Fragrance Applications

In perfumery, this compound serves as a top or middle note, contributing to the initial impression and the heart of a fragrance.[1] Its fruity and floral character allows it to blend well with a variety of other fragrance notes, including citrus, woody, and other floral scents.[1]

Typical inclusion levels in fragrance concentrates can range from 0.1% to 5%, depending on the desired olfactory effect.

Common applications include:

  • Fine Fragrances: Perfumes and colognes.

  • Personal Care: Lotions, creams, shampoos, and deodorants.[1]

  • Household Products: Air fresheners, candles, and detergents.[1]

Flavor Applications

Common applications include:

  • Beverages: Fruit-flavored drinks and carbonated soft drinks.

  • Confectionery: Hard and soft candies, chewing gum.

  • Baked Goods and Desserts: To enhance fruity fillings and toppings.[1]

The Flavor and Extract Manufacturers Association (FEMA) has designated related substances as Generally Recognized as Safe (GRAS), with typical use levels for flavoring substances in the low ppm range in finished food products.[7][8][9][10]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Fragrance Concentrate

This protocol outlines a method for the qualitative and quantitative analysis of this compound in a complex fragrance mixture.

Objective: To identify and quantify this compound in a fragrance oil.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard (≥99% purity)

  • Fragrance oil sample

  • Solvent (e.g., ethanol (B145695) or dichloromethane)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 ppm) in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10, 50, 100 ppm).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.

    • Dilute to volume with the solvent and mix thoroughly.

    • Transfer an aliquot to an autosampler vial.

  • GC-MS Parameters:

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Table 3: Recommended GC-MS Parameters for the Analysis of this compound. These parameters provide a starting point for method development and may require optimization based on the specific instrumentation and sample matrix.

  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared fragrance sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards GCMS GC-MS Injection and Data Acquisition Standard->GCMS Sample Prepare Fragrance Sample Sample->GCMS Identify Peak Identification (Retention Time & Mass Spectrum) GCMS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report Sensory_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis Training Panelist Training Descriptive Descriptive Analysis Training->Descriptive Threshold Threshold Testing Training->Threshold Beverage Prepare Model Beverage Beverage->Descriptive Beverage->Threshold Data Data Collection & Statistical Analysis Descriptive->Data Threshold->Data Report Generate Sensory Profile & Threshold Report Data->Report Olfactory_Pathway Odorant 2-Methylcyclohexyl Acetate OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates Ion_Channel Ion Channel Opening cAMP->Ion_Channel Activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Sends

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methylcyclohexyl acetate (B1210297), a key solvent in various industrial processes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of 2-methylcyclohexyl acetate is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:

  • Incomplete Reaction: The esterification of 2-methylcyclohexanol (B165396) with acetic acid is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, you can:

    • Use an excess of one reactant: Typically, using an excess of acetic acid is a cost-effective method.[3]

    • Remove water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a suitable dehydrating agent.[1] A method for solvent-free preparation involves vacuum rectification to remove water.[4]

  • Side Reactions: The primary side reaction is the acid-catalyzed dehydration of 2-methylcyclohexanol to form 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[5][6] This is particularly prevalent at higher temperatures. To minimize this:

    • Control the reaction temperature: A patent suggests a stepwise temperature increase during the addition of acetic acid, starting from 100-105°C and gradually rising to 122-124°C after the addition is complete.[7]

  • Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.

    • Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like sodium bisulfate (NaHSO₄) or sulfonic acid cation exchange resins.[3][4][8]

    • Ensure the catalyst is active and used in the appropriate concentration.

  • Impure Reactants: The presence of water or other impurities in the 2-methylcyclohexanol or acetic acid can inhibit the reaction. Ensure you are using reagents of appropriate purity.

Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?

A2: The main byproducts in this synthesis are alkenes resulting from the dehydration of 2-methylcyclohexanol.[5]

  • Identification: These byproducts can be identified using gas chromatography (GC) analysis by comparing the retention times with known standards of 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[5]

  • Minimization:

    • Temperature Control: As mentioned, careful control of the reaction temperature is crucial to suppress the dehydration reaction.[7]

    • Catalyst Choice: Using a milder catalyst or a solid acid catalyst might reduce the extent of dehydration compared to strong mineral acids like sulfuric acid.[9]

    • Reaction Time: Optimizing the reaction time can help maximize the formation of the desired ester while minimizing the formation of degradation products.

Q3: What is the recommended work-up and purification procedure for this compound?

A3: A typical work-up and purification procedure involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is cooled, and the excess acid catalyst is neutralized. This is commonly done by washing the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is no longer acidic.[4][10]

  • Washing: The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

  • Filtration: The drying agent is removed by filtration.

  • Distillation: The final product is purified by fractional distillation to separate the this compound from any remaining starting materials, byproducts, and solvent.[10] A patent for a solvent-free method describes a continuous rectification process under vacuum.[4]

Q4: Can I use acetic anhydride (B1165640) instead of acetic acid for the esterification?

A4: Yes, acetic anhydride can be used and offers the advantage that the reaction is not reversible as no water is formed, which can lead to a more complete reaction.[7] However, there are drawbacks to consider:

  • Cost: Acetic anhydride is generally more expensive than acetic acid.[7]

  • Atom Economy: The atom economy is lower as one equivalent of acetic acid is produced as a byproduct for every equivalent of ester formed.

  • Handling: Acetic anhydride is a regulated chemical in some regions and can be more hazardous to handle than acetic acid.[7]

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound from various sources.

2-Methylcyclohexanol (molar eq.)Acetic Acid (molar eq.)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
13NaHSO₄Cyclohexane (B81311)Reflux-93.73[3]
12NaHSO₄CyclohexaneReflux-93[3]
11.2 - 1.5Sulfonic acid cation exchange resinNone80 - 1502 - 396.7[4]
--Stepwise temperature increaseMethylcyclohexane100 - 124->96[7]

Key Experimental Protocols

Protocol 1: Esterification using Sodium Bisulfate Catalyst [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylcyclohexanol (0.1 mol), acetic acid (0.3 mol), cyclohexane (3 g), and sodium bisulfate (0.8 g).

  • Reflux: Heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Solvent-Free Esterification using a Cation Exchange Resin [4]

  • Reaction Setup: In a reaction vessel, add 2-methylcyclohexanol and acetic acid in a 1:1.5 molar ratio. Add a sulfonic acid cation exchange resin as the catalyst.

  • Reaction: Heat the mixture to 100-120°C and allow it to react for 2-3 hours until equilibrium is reached.

  • Purification:

    • Apply a vacuum of -0.05 to -0.1 MPa.

    • Perform rectification with controlled reflux ratios at different stages until no more fractions are distilled off.

    • Collect the rectification substrate and filter it.

    • Neutralize the filtrate with a sodium bicarbonate solution until the pH is between 6.5 and 7.5.

    • Wash with water and dry to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants 2-Methylcyclohexanol + Acetic Acid + Catalyst reaction Heating / Reflux reactants->reaction Mix neutralization Neutralization (e.g., NaHCO3 wash) reaction->neutralization washing Washing (e.g., Water) neutralization->washing drying Drying (e.g., MgSO4) washing->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation product Pure 2-Methylcyclohexyl Acetate distillation->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Check for Incomplete Reaction start->check_reaction check_side_reactions Analyze for Side Products (Dehydration) start->check_side_reactions check_catalyst Evaluate Catalyst Activity start->check_catalyst solution_equilibrium Shift Equilibrium: - Use excess reactant - Remove water (Dean-Stark/Vacuum) check_reaction->solution_equilibrium Yes solution_reagents Ensure Purity of Reactants check_reaction->solution_reagents No solution_temp Optimize Temperature: - Lower initial temperature - Stepwise temperature increase check_side_reactions->solution_temp Yes check_side_reactions->solution_reagents No solution_catalyst Optimize Catalyst: - Check catalyst concentration - Consider alternative catalysts (e.g., solid acid) check_catalyst->solution_catalyst Yes check_catalyst->solution_reagents No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

common side products in the synthesis of 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylcyclohexyl acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Methylcyclohexyl acetate via Fischer esterification of 2-methylcyclohexanol (B165396) with acetic acid.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase Reaction Time: Ensure the reaction is heated under reflux for a sufficient period. - Use Excess Acetic Acid: Shift the equilibrium towards the product by using a molar excess of acetic acid (e.g., 1.2 to 1.5 equivalents). - Remove Water: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.
Ineffective Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.- Use a Fresh and Anhydrous Catalyst: Employ catalysts like concentrated sulfuric acid, p-toluenesulfonic acid (p-TsOH), or sodium bisulfate (NaHSO4). - Optimize Catalyst Loading: Typically, the catalyst is used in a range of 1-3% by weight relative to the 2-methylcyclohexanol.
High Percentage of 2-Methylcyclohexene Side Product Dehydration of 2-Methylcyclohexanol: The acidic conditions and high temperatures can favor the elimination of water from the starting alcohol. The trans-isomer of 2-methylcyclohexanol is more susceptible to dehydration.[1]- Control Reaction Temperature: Maintain the lowest effective temperature for the esterification. A patent suggests a gradual increase in temperature, for example, starting at 100-105°C and slowly raising it to 122-124°C.[1] - Use a Milder Catalyst: Consider using sodium bisulfate (NaHSO4) or a solid acid catalyst (e.g., polystyrene sulfonic acid resin), which can be less prone to causing dehydration compared to concentrated sulfuric acid. A yield of 93.73% was achieved using NaHSO4.[2] - Limit Catalyst Concentration: Higher concentrations of strong acids can promote the dehydration side reaction.[1]
Presence of Unreacted 2-Methylcyclohexanol in the Final Product Incomplete Reaction or Inefficient Purification: The reaction may not have gone to completion, or the purification process was not effective in separating the product from the starting material due to their close boiling points.- Ensure Complete Reaction: See "Low Yield" section for recommendations. - Efficient Purification: Fractional distillation is necessary to separate this compound from unreacted 2-methylcyclohexanol. Careful control of the distillation temperature and the use of an efficient distillation column are crucial.
Presence of Other Impurities (e.g., Cyclohexyl Acetate, Dimethylcyclohexyl Acetate) Impurities in Starting Materials: The 2-methylcyclohexanol starting material may contain other cyclohexanol (B46403) derivatives.- Use High-Purity Starting Materials: Verify the purity of the 2-methylcyclohexanol by GC-MS or NMR before starting the synthesis.
Product is Acidic after Workup Incomplete Neutralization: Residual acid catalyst may remain in the organic phase after the initial workup.- Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). Follow with a brine wash to remove residual water and salts.
Cloudy Organic Layer after Workup Presence of Water: The organic layer may not be completely dry.- Use a Drying Agent: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) before the final filtration and solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side product is 2-methylcyclohexene , which results from the acid-catalyzed dehydration of the 2-methylcyclohexanol starting material. Other potential impurities, as indicated by commercial product specifications, include unreacted 2-methylcyclohexanol , cyclohexyl acetate , dimethylcyclohexyl acetate , and methylcyclohexanone (an oxidation product). The formation of di(2-methylcyclohexyl) ether is also a possibility in acid-catalyzed reactions of cyclohexanols.

Q2: How can I minimize the formation of the 2-methylcyclohexene side product?

A2: To minimize the formation of 2-methylcyclohexene, you should:

  • Control the reaction temperature: Avoid excessively high temperatures.

  • Choose a milder acid catalyst: Sodium bisulfate (NaHSO4) or solid acid catalysts are often preferred over concentrated sulfuric acid.

  • Use the optimal amount of catalyst: High concentrations of strong acids promote dehydration.

Q3: What is the role of the acid catalyst in this reaction?

A3: The acid catalyst plays a dual role. In the desired Fischer esterification, it protonates the carbonyl oxygen of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the 2-methylcyclohexanol. However, it can also protonate the hydroxyl group of the 2-methylcyclohexanol, converting it into a good leaving group (water) and initiating the dehydration (elimination) reaction to form 2-methylcyclohexene.

Q4: Can I use a different acylating agent instead of acetic acid?

A4: Yes, acetic anhydride (B1165640) can be used as the acylating agent. The reaction with acetic anhydride is generally faster and not reversible, as the byproduct is acetic acid, not water. This can lead to higher yields of the ester and avoids the need to remove water to drive the equilibrium. However, acetic anhydride is more expensive and may require different reaction conditions.

Q5: How do I purify the final product?

A5: Purification is typically achieved through a multi-step workup followed by fractional distillation. The workup involves neutralizing the excess acid with a base (e.g., sodium bicarbonate solution), washing with water and brine, and drying the organic layer. Due to the close boiling points of the product, side products, and unreacted starting material, careful fractional distillation is essential to obtain a pure product.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure with optimized conditions.[2]

Materials:

  • 2-Methylcyclohexanol (0.1 mol)

  • Acetic acid (0.2 mol)

  • Cyclohexane (B81311) (3 g)

  • Sodium bisulfate (NaHSO4) (0.8 g)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended for driving the reaction to completion)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if used), combine 2-methylcyclohexanol (0.1 mol), acetic acid (0.2 mol), cyclohexane (3 g), and sodium bisulfate (0.8 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water. Continue the reflux for several hours until the reaction is complete (the completion of the reaction can be monitored by TLC or GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL), or until CO2 evolution ceases.

      • Water (1 x 50 mL).

      • Brine (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the cyclohexane solvent by simple distillation.

    • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.

Visualizations

Reaction_Pathway cluster_esterification Fischer Esterification (Desired Reaction) cluster_dehydration Dehydration (Side Reaction) 2-Methylcyclohexanol 2-Methylcyclohexanol This compound This compound 2-Methylcyclohexanol->this compound + Acetic Acid - H2O 2-Methylcyclohexene 2-Methylcyclohexene 2-Methylcyclohexanol->2-Methylcyclohexene - H2O Acetic Acid Acetic Acid Water Water

Caption: Reaction pathways in the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Reactants: 2-Methylcyclohexanol, Acetic Acid, Catalyst start->reactants reflux Heat under Reflux reactants->reflux workup Workup: Neutralize, Wash, Dry reflux->workup purification Purification: Fractional Distillation workup->purification product Pure this compound purification->product analysis Analysis (GC-MS, NMR) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methylcyclohexyl acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-Methylcyclohexyl acetate in a question-and-answer format.

Question: My final product contains unreacted 2-methylcyclohexanol (B165396). How can I remove it?

Answer: Unreacted 2-methylcyclohexanol can be removed by washing the crude product with water or a dilute acid solution. 2-methylcyclohexanol has higher water solubility than this compound, allowing for its extraction into the aqueous phase. An additional wash with a saturated sodium bicarbonate solution can help neutralize any remaining acid. Subsequently, drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, followed by filtration and distillation, will yield the purified ester.

Question: I am observing a broad boiling range during distillation, suggesting the presence of multiple components. What are the likely impurities?

Answer: A broad boiling range typically indicates the presence of impurities. Common contaminants in the synthesis of this compound from o-cresol (B1677501) include:

  • Unreacted 2-methylcyclohexanol: The starting material for the esterification.

  • Acetic acid: A reactant in the esterification process.

  • Cyclohexyl acetate and Dimethyl cyclohexyl acetate: Potential byproducts from impurities in the starting materials.[1]

  • 2-Tetrahydrotoluene: A byproduct that can form during the esterification reaction.

  • Water: Can be present from the workup or as a reaction byproduct.

Question: My purified this compound shows two closely spaced peaks in the gas chromatogram. What are these, and how can I separate them?

Answer: The two peaks likely correspond to the cis and trans isomers of this compound. Due to their similar structures, they often co-elute or have very close retention times in standard gas chromatography (GC). The boiling point of the cis-isomer is approximately 180°C, while the trans-isomer boils at 182-183°C.[2] This small difference makes separation by standard distillation challenging.

To achieve separation, consider the following:

  • Fractional Distillation: Employ a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a high reflux ratio. This will enhance the separation efficiency.

  • Preparative Gas Chromatography: For high-purity samples on a smaller scale, preparative GC with a suitable column can be effective.

  • Chromatography: While challenging, column chromatography on silica (B1680970) gel with a carefully optimized solvent system (e.g., a hexane/ethyl acetate gradient) may provide some separation.

Question: The product has a yellowish tint. What is the cause, and how can I remove the color?

Answer: A yellow tint can be due to the presence of phenolic impurities, especially if the starting material, o-cresol, was not completely hydrogenated to 2-methylcyclohexanol.[1] These phenolic compounds can be carried through the synthesis. To remove them, wash the crude product with a dilute sodium hydroxide (B78521) solution to extract the acidic phenols into the aqueous layer. Follow this with a water wash to remove any residual base, then dry and distill the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges include:

  • Separation of cis and trans isomers: These isomers have very similar physical properties, making their separation difficult.

  • Removal of reaction byproducts and unreacted starting materials: Impurities such as 2-methylcyclohexanol, acetic acid, and 2-tetrahydrotoluene need to be effectively removed.

  • Elimination of color impurities: Residual phenolic compounds can discolor the final product.

Q2: What is the recommended first step in the purification of crude this compound?

A2: An initial workup with an alkaline wash is highly recommended. Washing the crude reaction mixture with a saturated solution of sodium bicarbonate or dilute sodium hydroxide will neutralize and remove acidic impurities like acetic acid and any unreacted phenolic compounds.[3] This should be followed by a water wash to remove the base and any water-soluble impurities.

Q3: Is simple distillation sufficient for purifying this compound?

A3: Simple distillation can remove non-volatile impurities and solvents with significantly different boiling points. However, it is generally insufficient to separate the cis and trans isomers of this compound due to their close boiling points.[2] For isomer separation, fractional distillation is necessary.

Q4: How can I monitor the purity of this compound during purification?

A4: Gas chromatography (GC) is the most common and effective method for monitoring the purity. A GC analysis will show the relative amounts of the cis and trans isomers, as well as the presence of other volatile impurities. Gas chromatography-mass spectrometry (GC-MS) can be used to identify the specific impurities.

Quantitative Data

The following table summarizes key physical properties of this compound and its common impurities. Note that specific values for the individual cis and trans isomers are often not reported and the data for the mixed isomers is most commonly available.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
This compound (mixed isomers) 156.221820.947 - 0.9511.440
cis-2-Methylcyclohexyl acetate156.22180[2]Not available1.4368[2]
trans-2-Methylcyclohexyl acetate156.22182-183[2]Not available1.4355[2]
2-Methylcyclohexanol114.19165-1670.9241.461
Acetic Acid60.051181.0491.372
Cyclohexyl acetate142.20174-1760.9681.441
2-Tetrahydrotoluene (Methylcyclohexane)98.191010.7691.423

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol outlines the general steps for purifying the product after synthesis.

  • Alkaline Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with sodium bicarbonate solution until no more gas evolves.

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing when the solution is dry.

  • Filtration:

    • Filter the dried organic layer by gravity filtration through a fluted filter paper into a round-bottom flask suitable for distillation.

  • Distillation:

    • Perform a simple or fractional distillation (see Protocol 2) to purify the this compound from non-volatile impurities and any remaining lower-boiling point components. Collect the fraction boiling around 182°C.

Protocol 2: Fractional Distillation for Isomer Separation (General Approach)

As the boiling points of the cis and trans isomers are very close, this protocol provides a general approach to enhance their separation.

  • Apparatus Setup:

    • Set up a fractional distillation apparatus using a long, insulated fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge) to maximize the number of theoretical plates.

    • Use a distillation head with a reflux condenser and a means to control the reflux ratio.

    • Place the dried and filtered crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Heat the distillation flask gently.

    • Once boiling begins, adjust the heating to establish a steady reflux in the column.

    • Maintain a high reflux ratio (e.g., 10:1, meaning for every 10 drops of condensate returned to the column, 1 drop is collected). This is crucial for separating components with close boiling points.

    • Slowly collect the distillate, monitoring the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.

    • Collect fractions in separate receiving flasks. The initial fraction will likely be enriched in the lower-boiling cis-isomer (b.p. ~180°C). The temperature will then rise, and the later fraction will be enriched in the higher-boiling trans-isomer (b.p. ~182-183°C).[2]

  • Analysis:

    • Analyze the collected fractions by GC to determine the isomeric ratio and purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude 2-Methylcyclohexyl Acetate Mixture wash Alkaline & Water Wash start->wash dry Drying with Anhydrous Salt wash->dry filter Filtration dry->filter distill Fractional Distillation filter->distill analysis GC/GC-MS Analysis distill->analysis product Purified 2-Methylcyclohexyl Acetate Isomers analysis->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Purification Strategy start Impure Product unreacted Unreacted Starting Materials (e.g., alcohol) start->unreacted byproducts Reaction Byproducts (e.g., 2-tetrahydrotoluene) start->byproducts isomers Cis/Trans Isomers start->isomers color Color Impurities (e.g., phenols) start->color wash_solution Aqueous Wash unreacted->wash_solution distillation_solution Fractional Distillation byproducts->distillation_solution isomers->distillation_solution alkaline_wash_solution Alkaline Wash color->alkaline_wash_solution

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Esterification of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-methylcyclohexanol (B165396).

Troubleshooting Guide

Users may encounter several challenges during the esterification of 2-methylcyclohexanol. This guide provides a systematic approach to identifying and resolving common issues.

Low or No Ester Yield

Possible Causes:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the ester yield.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion.

  • Steric Hindrance: The methyl group on the cyclohexane (B81311) ring can sterically hinder the approach of the carboxylic acid. The cis isomer of 2-methylcyclohexanol, in particular, exhibits greater steric hindrance and a slower esterification rate compared to the trans isomer.[1]

  • Impure Reactants: The presence of water in the 2-methylcyclohexanol or carboxylic acid can inhibit the reaction.

Solutions:

  • Water Removal:

    • Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed.

    • Employ a drying agent, such as molecular sieves, in the reaction mixture.

    • Use a large excess of the alcohol (2-methylcyclohexanol) to shift the equilibrium towards the product.

  • Catalyst Optimization:

    • Increase the catalyst concentration. For strong acid catalysts like sulfuric acid, a concentration of 1-5 mol% relative to the limiting reagent is a typical starting point.

  • Temperature and Time Adjustment:

    • Increase the reaction temperature to the reflux temperature of the solvent or the alcohol.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time until the starting material is consumed.

  • Addressing Steric Hindrance:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or properly dried reactants and solvents.

Formation of Side Products

Possible Side Products:

  • Dehydration Product: The acid catalyst can promote the dehydration of 2-methylcyclohexanol, leading to the formation of alkenes such as 1-methylcyclohexene and 3-methylcyclohexene. The trans isomer of 2-methylcyclohexanol is more prone to this dehydration reaction.[1]

  • Ether Formation: Under acidic conditions, two molecules of 2-methylcyclohexanol can undergo dehydration to form a dicyclohexyl ether.

Solutions:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can favor elimination (dehydration) over substitution (esterification).

  • Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin.

  • Molar Ratio of Reactants: Use an excess of the carboxylic acid to favor the esterification reaction over the self-condensation of the alcohol.

Difficulties in Product Purification

Common Issues:

  • Separation of Ester from Unreacted Alcohol: 2-methylcyclohexanol and its corresponding ester may have similar boiling points, making distillation challenging.

  • Removal of Acid Catalyst: The acid catalyst must be completely removed to prevent hydrolysis of the ester during storage.

  • Emulsion Formation During Workup: The presence of unreacted carboxylic acid and the ester product can lead to the formation of emulsions during aqueous workup.

Solutions:

  • Effective Workup:

    • After the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Repeat the washing until CO2 evolution ceases.

    • Wash the organic layer with brine to break up emulsions and remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

    • Carefully remove the solvent using a rotary evaporator.

  • Purification Techniques:

    • Distillation: If the boiling points of the ester and alcohol are sufficiently different, fractional distillation can be effective.

    • Column Chromatography: For difficult separations, column chromatography on silica (B1680970) gel is a reliable method to obtain a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of 2-methylcyclohexanol?

A1: Strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification. Sodium bisulfate (NaHSO₄) has also been reported as an effective catalyst.[2] The choice of catalyst may depend on the specific carboxylic acid used and the desired reaction conditions.

Q2: How does the stereochemistry of 2-methylcyclohexanol affect the reaction?

A2: The stereochemistry has a significant impact. The cis-isomer of 2-methylcyclohexanol has the hydroxyl group in an axial position in its most stable chair conformation, which is more sterically hindered. This leads to a slower esterification rate compared to the trans-isomer, where the hydroxyl group is in a less hindered equatorial position.[1]

Q3: What are the typical molar ratios of reactants used?

A3: To drive the equilibrium towards the product, it is common to use an excess of one of the reactants. Often, the more readily available or less expensive reactant is used in excess. For the synthesis of 2-methylcyclohexyl acetate (B1210297), molar ratios of 2-methylcyclohexanol to acetic acid of 1:2 to 1:3 have been reported to give good yields.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate alongside the starting materials (2-methylcyclohexanol and the carboxylic acid). The disappearance of the starting materials and the appearance of a new spot corresponding to the ester indicates the reaction is proceeding.

  • Gas Chromatography (GC): A small aliquot of the reaction mixture can be analyzed by GC to determine the relative amounts of reactants and products.

Q5: What is a typical workup procedure for this reaction?

A5: A general workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., diethyl ether) and washing with water.

  • Washing with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Washing with brine to remove residual water and salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filtering and concentrating the organic layer to obtain the crude ester.

  • Purifying the crude product, typically by distillation or column chromatography.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Methylcyclohexyl Acetate
2-Methylcyclohexanol: Acetic Acid (molar ratio)CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1:3NaHSO₄CyclohexaneRefluxNot Specified93.73[2]
1:2NaHSO₄CyclohexaneRefluxNot Specified93.00[2]
1:1.2 - 1:1.5Sulfonic acid ion-exchange resinNone80 - 1502 - 3High (not specified)Patent CN104557526A

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-methylcyclohexanol (1.0 eq)

  • Glacial acetic acid (2.0 - 3.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 1-2 mol%)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanol and glacial acetic acid.

  • Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period determined by reaction monitoring (e.g., 2-4 hours, or until TLC/GC indicates completion).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add water and diethyl ether to the separatory funnel. Shake gently and allow the layers to separate. Remove the aqueous layer.

  • Workup - Neutralization:

    • Add saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Swirl gently at first, then stopper and shake, venting frequently to release the pressure from CO₂ evolution.

    • Separate and discard the aqueous layer. Repeat the bicarbonate wash until no more gas evolves.

  • Workup - Final Wash and Drying:

    • Wash the organic layer with brine. Separate and discard the aqueous layer.

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation under atmospheric or reduced pressure, collecting the fraction corresponding to the boiling point of this compound (approx. 174-176 °C). Alternatively, purify by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 2-methylcyclohexanol, acetic acid, and H₂SO₄ to a round-bottom flask B 2. Reflux the mixture A->B C 3. Cool and dilute with ether and water B->C D 4. Wash with NaHCO₃ solution C->D E 5. Wash with brine D->E F 6. Dry with Na₂SO₄ E->F G 7. Filter and concentrate F->G H 8. Purify by distillation or chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the esterification of 2-methylcyclohexanol.

troubleshooting_low_yield Start Low Ester Yield Q1 Is water being removed? Start->Q1 S1 Use Dean-Stark trap or add molecular sieves Q1->S1 No Q2 Is the catalyst concentration adequate (1-5 mol%)? Q1->Q2 Yes S1->Q2 S2 Increase catalyst amount Q2->S2 No Q3 Are reaction time and temperature sufficient? Q2->Q3 Yes S2->Q3 S3 Increase reflux time and/or temperature Q3->S3 No End Yield Improved Q3->End Yes S3->End

Caption: Troubleshooting logic for low ester yield in 2-methylcyclohexanol esterification.

References

troubleshooting guide for the synthesis of 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methylcyclohexyl Acetate (B1210297)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Methylcyclohexyl acetate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1] To drive the reaction towards the product, it is crucial to remove water as it forms, for example, by using a Dean-Stark apparatus or by using an excess of one reactant (typically the cheaper one, acetic acid). Insufficient reaction time or temperatures that are too low can also lead to an incomplete reaction.[2]

  • Side Reactions: The primary side reaction is the acid-catalyzed dehydration of 2-methylcyclohexanol (B165396), which forms alkene byproducts like 1-methylcyclohexene and 3-methylcyclohexene.[3][4] This is more likely to occur at higher temperatures and with higher concentrations of a strong acid catalyst. The trans-isomer of 2-methylcyclohexanol is particularly prone to dehydration.[3]

  • Loss of Product During Workup: this compound is volatile. Significant loss can occur during extraction and distillation if not performed carefully.[2] Ensure all distillation joints are properly sealed and that the collection flask is cooled.

  • Reagent Quality: The purity of starting materials, especially the 2-methylcyclohexanol and the acid catalyst, is crucial. The presence of water in the reactants will inhibit the forward reaction.

Q2: My final product is contaminated with unreacted 2-methylcyclohexanol. How can I improve the conversion and purification?

A2: The presence of starting alcohol indicates an incomplete reaction. To address this:

  • Driving the Equilibrium: Use a molar excess of acetic acid (e.g., 1.5 to 3 equivalents) to shift the equilibrium towards the ester.[5][6] Alternatively, using acetic anhydride (B1165640) instead of acetic acid will form acetic acid as a byproduct instead of water, which can drive the reaction to completion but is a more expensive route.[3]

  • Catalyst Choice: Ensure the catalyst is active. While sulfuric acid is effective, solid acid catalysts like a sulfonic acid cation exchange resin can also be used and are easily filtered out.[6]

  • Purification: Careful fractional distillation is key, as the boiling points of the starting material and product are relatively close (2-methylcyclohexanol: ~165°C; this compound: ~182°C).[7] Using a fractionating column and a slow distillation rate will improve separation. During the workup, a thorough wash with aqueous sodium bicarbonate will remove the acid catalyst and excess acetic acid, while a water wash will remove any remaining soluble impurities.[8]

Q3: I've identified an alkene byproduct in my product mixture. How can I prevent its formation?

A3: Alkene formation is due to the dehydration of 2-methylcyclohexanol.[3] To minimize this:

  • Control Reaction Temperature: Avoid excessively high temperatures. A patent suggests a gradual increase in temperature, for instance, starting at 100-105°C and slowly raising it to 122-124°C as the reaction progresses.[3]

  • Use a Milder Catalyst: Strong acids like sulfuric acid are highly effective for esterification but can also promote dehydration. Using a milder catalyst such as sodium bisulfate (NaHSO4) or an ion-exchange resin can reduce the extent of this side reaction.[5][6]

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to acid and heat increases the likelihood of side reactions.

Q4: Can I use a different method if Fischer esterification is not working well?

A4: Yes, other methods can be employed. One common alternative is to use acetic anhydride as the acylating agent.[3] This reaction is not reversible as it does not produce water, often leading to higher yields.[3] The workup is similar, involving neutralization of the acetic acid byproduct.[8] Transesterification is another option, but it is also an equilibrium-limited process.[3]

Data Presentation: Reaction Parameters and Physical Properties

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValue / ConditionSource(s)
Reactants & Catalyst
Reactant Molar Ratio2-Methylcyclohexanol : Acetic Acid = 1 : 1.2 to 1 : 3[5][6]
Catalyst (Acid)Sulfuric Acid (H₂SO₄), Sodium Bisulfate (NaHSO₄), Sulfonic Acid Cation Exchange Resin[5][6]
Reaction Conditions
Temperature (Acetic Acid)80°C - 150°C. A staged approach (100°C → 124°C) can be optimal.[3][6]
Temperature (Acetic Anhydride)145°C - 160°C[8]
Reaction Time2 - 6 hours[5][6]
Product Properties
Molecular FormulaC₉H₁₆O₂[9]
Molecular Weight156.22 g/mol [9]
Boiling Point182°C (at atmospheric pressure)[7][9][10]
Density~0.937 g/cm³[7][11]
AppearanceClear, colorless liquid[9]
Yield
Expected Yield93% - 95% (under optimal conditions)[5][8]

Experimental Protocol: Fischer Esterification

This protocol details a standard laboratory procedure for synthesizing this compound via Fischer esterification.

Materials:

  • 2-methylcyclohexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (including a fractionating column for best results)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol and an excess of glacial acetic acid (e.g., a 1:2 molar ratio).[5]

  • Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (a few drops are usually sufficient).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 2-3 hours to allow the reaction to reach equilibrium.[6]

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute it with diethyl ether.

  • Washing:

    • Wash the organic layer sequentially with water to remove the bulk of the acid and unreacted acetic acid.

    • Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue washing until no more gas evolves.

    • Wash with a saturated brine solution to help break any emulsions and remove excess water from the organic layer.[2]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction that boils at approximately 182°C.[7][10]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow start Problem Identified: Low Yield or Impure Product cause1 Cause: Incomplete Reaction start->cause1 cause2 Cause: Side Reactions (e.g., Dehydration) start->cause2 cause3 Cause: Workup Issues start->cause3 sol1a Solution: Increase excess of acetic acid or use acetic anhydride. cause1->sol1a sol1b Solution: Ensure catalyst is active and increase reaction time/temp moderately. cause1->sol1b sol1c Solution: Remove water during reaction (e.g., Dean-Stark). cause1->sol1c sol2a Solution: Lower reaction temperature. cause2->sol2a sol2b Solution: Use a milder catalyst (e.g., NaHSO4, resin). cause2->sol2b sol3a Solution: Ensure complete neutralization of acid with NaHCO3 wash. cause3->sol3a sol3b Solution: Improve fractional distillation technique (slow rate, use column). cause3->sol3b sol3c Solution: Minimize volatile losses by cooling collection flask. cause3->sol3c

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Storage and Stability of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Methylcyclohexyl acetate (B1210297) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Methylcyclohexyl acetate?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, the ester bond can be cleaved to form 2-methylcyclohexanol (B165396) and acetic acid. This reaction can be catalyzed by both acids and bases.

  • Oxidation: The cyclohexyl ring is susceptible to oxidation, particularly at the tertiary carbon atom where the methyl group is attached. This can lead to the formation of hydroperoxides, ketones, and other degradation products, which can alter the purity and properties of the substance.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] A manufacturer suggests a shelf life of one year under appropriate storage conditions.[2] It is recommended to keep the container tightly sealed and under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[2]

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: Yes, antioxidants can be effective in preventing oxidative degradation. While specific studies on antioxidants for this compound are limited, phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used to stabilize esters. These compounds work by scavenging free radicals that initiate oxidation reactions. The effectiveness of an antioxidant will depend on its solubility and reactivity in the ester.

Q4: How can I detect degradation in my sample of this compound?

A4: Degradation can be detected through several methods:

  • Appearance: A change in color (e.g., yellowing) or the appearance of precipitates may indicate degradation.

  • Odor: A change in the characteristic fruity odor, such as the appearance of a vinegary smell, could suggest hydrolysis and the formation of acetic acid.

  • Analytical Testing: Techniques like Gas Chromatography (GC) can be used to quantify the purity of the ester and detect the presence of degradation products.[3] An increase in the acid value of the sample is also a strong indicator of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of the sample. Improper storage conditions (exposure to heat, light, moisture, or oxygen).Review storage procedures. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere.
The sample has a sharp, acidic (vinegar-like) odor. Hydrolysis has occurred, leading to the formation of acetic acid.The sample is likely degraded. It is recommended to use a fresh, unopened container of this compound for critical experiments. Consider drying the solvent if the ester is used in a solution.
Discoloration (yellowing) of the sample. Oxidative degradation or reaction with impurities.Discard the sample if purity is critical. To prevent this in the future, store under an inert atmosphere and consider adding a suitable antioxidant.
Inconsistent experimental results using the same batch of this compound. The sample may be degrading over time, leading to variability.Perform a purity check on the sample using a suitable analytical method like GC. If degradation is confirmed, use a fresh sample and implement stricter storage protocols.

Quantitative Data on Degradation

Parameter Condition Effect on Stability Quantitative Data (for Cyclohexyl Acetate)
Temperature Increased TemperatureAccelerates both hydrolysis and thermal decomposition.The rate constant for thermal decomposition of cyclohexyl acetate is given by the Arrhenius equation: k = 10¹²․⁵⁹ exp(–45,190/RT) s⁻¹ (at 337–398 °C).[4]
pH Acidic or Basic ConditionsCatalyzes hydrolysis. Basic conditions are generally more aggressive for ester hydrolysis.The rate of alkaline hydrolysis is significantly faster than neutral hydrolysis.
Oxygen Presence of OxygenPromotes oxidative degradation, especially in the presence of initiators like light or metal ions.The C-H bonds in the cyclohexyloxy moiety are susceptible to attack by peroxy radicals.[5]
Light Exposure to UV LightCan initiate and accelerate oxidative degradation.Store in amber or opaque containers to minimize light exposure.
Antioxidants Addition of Phenolic Antioxidants (e.g., BHT)Can significantly inhibit oxidative degradation by scavenging free radicals.The effectiveness depends on the specific antioxidant and its concentration.

Disclaimer: The quantitative data provided is for cyclohexyl acetate and should be used as an estimate for the behavior of this compound.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Suitable GC column (e.g., a polar polyethylene (B3416737) glycol or a nonpolar dimethylpolysiloxane column)

  • GC-FID or GC-MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 4 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 100°C for 48 hours.

  • Control Sample: Keep 1 mL of the stock solution at room temperature.

4. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with methanol to an appropriate concentration for GC analysis.

  • Inject the samples into the GC system.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the peaks corresponding to this compound and any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation in each stress condition.

  • If using GC-MS, identify the structure of the major degradation products.

Visualizations

Degradation Pathway of this compound (Hydrolysis) cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-MCHA This compound Catalyst Acid (H+) or Base (OH-) 2-MCHA->Catalyst H2O Water H2O->Catalyst 2-MCH 2-Methylcyclohexanol Catalyst->2-MCH Acetic_Acid Acetic Acid Catalyst->Acetic_Acid

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for Forced Degradation Study Start Start: High Purity This compound Sample_Prep Prepare Stock Solution (1 mg/mL in Methanol) Start->Sample_Prep Stress_Conditions Apply Stress Conditions Sample_Prep->Stress_Conditions Acid Acid Hydrolysis (1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (1M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (30% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (100°C) Stress_Conditions->Thermal Control Control Sample (RT) Stress_Conditions->Control Analysis GC-FID / GC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Control->Analysis Data_Analysis Data Analysis: - Identify Degradants - Quantify Degradation - Determine Pathways Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for the forced degradation study of this compound.

References

catalyst selection and optimization for 2-Methylcyclohexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylcyclohexyl acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Methylcyclohexyl acetate, which is typically a two-step process: hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol (B165396), followed by esterification with acetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-methylcyclohexanol in the hydrogenation step 1. Inactive catalyst (e.g., Raney Ni).2. Suboptimal reaction conditions (temperature, pressure).3. Impure o-cresol.1. Use a freshly prepared and properly activated Raney Nickel catalyst. Ensure the catalyst has been stored correctly.[1][2]2. Optimize the reaction temperature and pressure. A suggested starting point is 140°C and 5 bar hydrogen pressure.[2]3. Ensure the purity of the starting o-cresol.
Low yield of this compound in the esterification step 1. Inefficient water removal.2. Suboptimal catalyst choice or concentration.3. Unfavorable reactant molar ratio.4. Reaction temperature is too low.1. Use a reflux water-dividing device (e.g., Dean-Stark apparatus) to effectively remove water and drive the equilibrium towards the product.[1]2. Consider using a sulfonic acid cation exchange resin, NaHSO4, or concentrated H2SO4 as a catalyst.[2][3] Optimize the catalyst loading. For sulfonic acid resin, a loading of 2% of the 2-methylcyclohexanol weight has been suggested.[3]3. An excess of acetic acid is typically used. A molar ratio of 2-methylcyclohexanol to acetic acid of 1:1.2 to 1:1.5 is recommended.[3]4. Gradually increase the reaction temperature. A staged temperature profile (e.g., starting at 100-105°C and increasing to 122-124°C) can improve yield.[1]
Formation of 2-tetrahydrotoluene byproduct Dehydration of 2-methylcyclohexanol, often promoted by high temperatures and high catalyst acidity.1. Carefully control the reaction temperature, avoiding excessive heat.[1]2. Optimize the amount of acid catalyst to minimize side reactions.[1]3. A staged temperature approach during esterification can help to control the formation of this byproduct.[1]
Slow reaction rate during esterification 1. The trans isomer of 2-methylcyclohexanol esterifies more slowly than the cis isomer.[1]2. Insufficient catalyst activity.3. Low reaction temperature.1. Be aware of the isomeric composition of your 2-methylcyclohexanol starting material, as this can affect reaction time.[1]2. Ensure the catalyst is active and used in an appropriate amount.3. Increase the reaction temperature, but monitor for byproduct formation.
Difficulty in product purification Presence of unreacted starting materials, catalyst, and byproducts.1. After the reaction, perform an alkali wash (e.g., with sodium bicarbonate solution) to neutralize and remove the acid catalyst and unreacted acetic acid.[3][4]2. Follow with a water wash to remove any remaining salts.[3]3. Final purification can be achieved by fractional distillation under vacuum.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the hydrogenation of o-cresol to produce 2-methylcyclohexanol. The second step is the esterification of the resulting 2-methylcyclohexanol with acetic acid to yield this compound.[1][2]

Q2: Which catalysts are recommended for each step of the synthesis?

A2: For the hydrogenation of o-cresol, Raney Nickel is a commonly used and effective catalyst.[2] For the subsequent esterification reaction, solid acid catalysts such as sulfonic acid cation exchange resins are a good choice, as they are easily separable.[3] Other options include sodium bisulfate (NaHSO4) and concentrated sulfuric acid (H2SO4).[2]

Q3: What are the typical reaction conditions for the synthesis?

A3: For the hydrogenation of o-cresol using Raney Ni, optimal conditions have been reported as a temperature of 140°C and a hydrogen pressure of 5 bar for 6 hours.[2] For the esterification with an acid catalyst, temperatures can range from 80°C to 150°C.[3] A staged temperature approach, starting at 100-105°C and gradually increasing to 122-124°C, has been shown to be effective.[1]

Q4: How can I maximize the yield of this compound?

A4: To maximize the yield, consider the following:

  • Hydrogenation Step: Ensure high conversion of o-cresol (up to 97%) with high selectivity (100%) to 2-methylcyclohexanol using an active Raney Ni catalyst under optimized conditions.[2]

  • Esterification Step: Use an excess of acetic acid (molar ratio of 1:1.2 to 1:1.5 of 2-methylcyclohexanol to acetic acid).[3] Employ a suitable catalyst and effectively remove the water byproduct using a Dean-Stark apparatus or by performing the reaction under vacuum.[1][3] Optimizing the reaction temperature is also crucial.[1]

Q5: Is it possible to synthesize this compound in a single step?

A5: The direct synthesis from o-cresol and acetic acid in a single step is not the commonly described method. The standard and more controlled approach is the two-step process of hydrogenation followed by esterification.

Q6: What are the advantages of using a solid acid catalyst for esterification?

A6: Solid acid catalysts, like sulfonic acid cation exchange resins, offer several advantages, including ease of separation from the reaction mixture (by simple filtration), potential for reuse, and often milder reaction conditions, which can reduce the formation of byproducts.[3]

Q7: Can acetic anhydride (B1165640) be used instead of acetic acid for the esterification?

A7: Yes, acetic anhydride can be used and results in a complete reaction as no water is produced as a byproduct.[1] However, acetic anhydride is significantly more expensive than acetic acid, which increases the overall cost of the synthesis.[1]

Experimental Protocols & Data

Catalyst Performance in this compound Synthesis
Step Catalyst Reactants & Molar Ratio Temperature (°C) Pressure (bar) Time (h) Conversion (%) Selectivity (%) Yield (%)
Hydrogenation Raney Nio-cresol1405697100 (to 2-methylcyclohexanol)-
Esterification NaHSO42-methylcyclohexanol:acetic acid = 1:3Not SpecifiedAtmosphericNot Specified--93.73
Esterification NaHSO42-methylcyclohexanol:acetic acid = 1:2Not SpecifiedAtmosphericNot Specified--93
Esterification Sulfonic acid cation exchange resin2-methylcyclohexanol:acetic acid = 1:1.280-0.1 MPa (vacuum)Not Specified--High

Note: The data presented is compiled from various sources and should be used as a reference. Optimal conditions may vary depending on the specific experimental setup.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Hydrogenation of o-Cresol

  • Reactor Setup: A high-pressure hydrogenation reactor equipped with a stirrer is required.[1]

  • Charging the Reactor:

    • Charge the reactor with o-cresol and a suitable solvent like methylcyclohexane.[1]

    • Add the freshly prepared Raney Nickel catalyst to the mixture. A typical catalyst loading is around 3% by weight of the o-cresol.[1]

  • Reaction Execution:

    • Seal the reactor and purge it with nitrogen, followed by high-purity hydrogen to remove any air.[1]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[2]

    • Heat the mixture to the reaction temperature (e.g., 140°C) with constant stirring.[2]

    • Maintain these conditions for the required reaction time (e.g., 6 hours).[2]

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can potentially be recycled.[1]

    • The resulting solution contains 2-methylcyclohexanol and can be used directly in the next step.

Step 2: Esterification of 2-methylcyclohexanol

  • Reactor Setup: A reaction vessel equipped with a stirrer, a heating mantle, a thermometer, and a reflux water-dividing device (e.g., Dean-Stark apparatus) is needed.[1]

  • Charging the Reactor:

    • Add the 2-methylcyclohexanol solution from the previous step to the reaction vessel.

    • Add the acid catalyst (e.g., sulfonic acid cation exchange resin, 2% by weight of 2-methylcyclohexanol).[3]

  • Reaction Execution:

    • Begin stirring and heat the mixture.

    • Slowly add acetic acid dropwise into the reaction mixture. A molar excess of acetic acid is used (e.g., 1:1.2 molar ratio of alcohol to acid).[3]

    • Control the temperature according to a staged profile: 100-105°C during the initial addition of acetic acid, increasing to 110-115°C, and finally maintaining 122-124°C after the addition is complete to drive the reaction to completion.[1]

    • Continuously remove the water formed during the reaction using the reflux water-dividing device.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by monitoring, e.g., by GC), cool the mixture.

    • If a solid catalyst was used, filter it off.

    • Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[3]

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Perform fractional distillation under vacuum to obtain the pure this compound.[3]

Visualizations

experimental_workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification reactant_node reactant_node product_node product_node catalyst_node catalyst_node condition_node condition_node step_node step_node ocresol o-Cresol hydrogenation Hydrogenation ocresol->hydrogenation h2 H2 h2->hydrogenation raney_ni Raney Ni raney_ni->hydrogenation methylcyclohexanol 2-Methylcyclohexanol hydrogenation->methylcyclohexanol esterification Esterification methylcyclohexanol->esterification conditions1 140°C, 5 bar conditions1->hydrogenation acetic_acid Acetic Acid acetic_acid->esterification acid_catalyst Acid Catalyst (e.g., Sulfonic Resin) acid_catalyst->esterification mca 2-Methylcyclohexyl acetate esterification->mca water Water (removed) esterification->water conditions2 100-124°C, Vacuum conditions2->esterification

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic issue_node issue_node cause_node cause_node solution_node solution_node low_yield Low Ester Yield water Inefficient Water Removal low_yield->water catalyst Suboptimal Catalyst low_yield->catalyst temp Low Temperature low_yield->temp ratio Incorrect Molar Ratio low_yield->ratio solution_water Use Reflux Water Divider water->solution_water solution_catalyst Optimize Catalyst Choice/Load catalyst->solution_catalyst solution_temp Increase/Stage Temperature temp->solution_temp solution_ratio Use Excess Acetic Acid ratio->solution_ratio

References

Technical Support Center: Scaling Up the Synthesis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Methylcyclohexyl acetate (B1210297).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of 2-Methylcyclohexyl acetate synthesis.

Issue 1: Low Reaction Yield

Question: We are experiencing lower than expected yields of this compound upon scaling up our synthesis from lab-scale to a pilot plant. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields during the scale-up of esterification reactions are a common problem and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The equilibrium nature of Fischer esterification can limit the conversion of reactants to products.

    • Solution: Employ methods to shift the equilibrium towards the product side. This can be achieved by continuously removing water, a byproduct of the reaction, using techniques like a Dean-Stark apparatus or by using a desiccating agent.

  • Catalyst Inefficiency or Deactivation: The catalyst, typically a strong acid like sulfuric acid or a solid acid catalyst, may not be effective at a larger scale or could be deactivating.

    • Solution:

      • Ensure adequate mixing to maintain catalyst dispersion throughout the reaction mixture.

      • Consider increasing the catalyst loading, but be mindful of potential side reactions.

      • For solid catalysts, investigate potential deactivation due to impurities or thermal stress and consider regeneration or replacement.

  • Suboptimal Reaction Temperature: The reaction temperature might not be optimal for the larger volume.

    • Solution: Monitor the internal reaction temperature closely and ensure it is maintained within the optimal range for the specific catalyst and solvent system being used. Heat transfer can be less efficient in larger reactors.

  • Impure Reactants: The presence of impurities, especially water, in the starting materials (2-methylcyclohexanol and acetic acid) can significantly impact the reaction equilibrium and catalyst activity.

    • Solution: Ensure the purity of your reactants by using freshly distilled materials or by performing appropriate purification steps before the reaction.

Issue 2: Product Purity Issues

Question: Our final product of this compound is showing significant impurities after purification at a larger scale. How can we improve the purity?

Answer:

Impurities in the final product can arise from unreacted starting materials, byproducts, or residual catalyst. Here are some strategies to improve purity:

  • Inefficient Purification: The purification method used at the lab scale (e.g., simple distillation) may not be efficient enough for larger quantities.

    • Solution:

      • Fractional Distillation: Employ fractional distillation for better separation of the product from unreacted 2-methylcyclohexanol (B165396) and acetic acid, which have different boiling points.

      • Aqueous Workup: Perform a thorough aqueous workup to remove the acid catalyst and any water-soluble impurities. This typically involves washing the organic layer with a saturated sodium bicarbonate solution followed by brine.

      • Drying: Ensure the final product is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final distillation.

  • Side Reactions: At higher temperatures or with prolonged reaction times, side reactions such as dehydration of the alcohol can occur, leading to the formation of methylcyclohexene isomers.

    • Solution: Optimize the reaction temperature and time to minimize the formation of these byproducts. Using a milder catalyst can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most common and industrially viable method for the synthesis of this compound is the Fischer esterification of 2-methylcyclohexanol with acetic acid, using an acid catalyst. For large-scale operations, solid acid catalysts are often preferred over mineral acids like sulfuric acid to simplify catalyst removal and reduce corrosive effects on equipment.

Q2: How can we effectively remove water from the reaction mixture during a large-scale synthesis?

A2: A Dean-Stark apparatus is the most common and effective method for removing water azeotropically during the esterification reaction. The choice of solvent to form the azeotrope is crucial; toluene (B28343) or heptane (B126788) are commonly used. The solvent and water vaporize, and upon condensation, the water separates and can be removed, driving the reaction to completion.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Flammability: Both 2-methylcyclohexanol and acetic acid are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and that the reactor is properly grounded.

  • Corrosivity: Acetic acid and strong acid catalysts are corrosive. Use appropriate personal protective equipment (PPE) and ensure the reactor and associated equipment are made of compatible materials.

  • Exothermic Reaction: The esterification reaction is exothermic. Implement proper temperature control and have a cooling system in place to manage the heat generated, especially during the initial stages of the reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid1:1.2100485
Amberlyst-151:1.5110692
p-Toluenesulfonic acid1:1.2105588

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • 2-methylcyclohexanol

  • Glacial acetic acid

  • Toluene

  • Sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, heating mantle, and temperature probe

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Fractional distillation setup

Procedure:

  • Reaction Setup: Charge the reaction vessel with 2-methylcyclohexanol, glacial acetic acid, and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred reaction mixture.

  • Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is considered complete when no more water is collected.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Workup: Transfer the reaction mixture to a large separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Charge Reactants (2-Methylcyclohexanol, Acetic Acid, Toluene) catalyst Add Catalyst (Sulfuric Acid) reactants->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor Water Removal reflux->monitor cool Cool Reaction Mixture monitor->cool wash Aqueous Washes (Water, NaHCO3, Brine) cool->wash dry Dry Organic Layer (Anhydrous MgSO4) wash->dry filter Filter dry->filter distill Fractional Distillation filter->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction (Equilibrium) start->incomplete_reaction catalyst_issue Catalyst Inefficiency/ Deactivation start->catalyst_issue temp_issue Suboptimal Temperature start->temp_issue reactant_purity Impure Reactants start->reactant_purity solution1 Remove Water Continuously (e.g., Dean-Stark) incomplete_reaction->solution1 solution2 Optimize Catalyst Loading Ensure Good Mixing Check Catalyst Activity catalyst_issue->solution2 solution3 Monitor & Control Internal Temperature temp_issue->solution3 solution4 Purify/Distill Reactants Before Use reactant_purity->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

Technical Support Center: Solvent-Free Synthesis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solvent-free synthesis of 2-Methylcyclohexyl acetate (B1210297). It includes detailed experimental protocols, a comparative data summary, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent-free methods for synthesizing 2-Methylcyclohexyl acetate? A1: The two main solvent-free approaches are the direct esterification of 2-methylcyclohexanol (B165396) with acetic acid, typically using an acid catalyst, and the acetylation of 2-methylcyclohexanol with acetic anhydride (B1165640), which can sometimes be performed without a catalyst.[1][2][3]

Q2: Which catalysts are effective for the solvent-free esterification with acetic acid? A2: Solid acid catalysts like sulfonic acid cation exchange resins (e.g., polystyrene sulfonic acid type) are highly effective.[1][4] They are advantageous due to their ease of separation from the reaction mixture and potential for reusability. Other catalysts such as sulfuric acid or sodium bisulfate have also been used.[5]

Q3: Why is the removal of water crucial in the esterification reaction? A3: The esterification of an alcohol with a carboxylic acid is a reversible equilibrium reaction that produces water as a byproduct. Removing water as it forms is essential to shift the equilibrium towards the product side, thereby increasing the reaction rate and overall yield of this compound.[1]

Q4: What are the most common side reactions to be aware of? A4: At elevated temperatures, especially with strong acid catalysts, the primary side reaction is the dehydration of 2-methylcyclohexanol to form alkenes (e.g., 1-methylcyclohexene).[6] Ether formation can also occur, though it is generally less prevalent if the temperature is carefully controlled.[6]

Q5: What are the benefits of using acetic anhydride instead of acetic acid? A5: The reaction with acetic anhydride is generally faster and not an equilibrium reaction, as the byproduct is acetic acid, not water.[7] This can lead to a more complete reaction and potentially higher yields without the need for water removal. However, acetic anhydride is more expensive than acetic acid.[7]

Experimental Protocols

Method 1: Solid Acid Catalyzed Esterification with Acetic Acid

This protocol is based on a method utilizing a sulfonic acid cation exchange resin.[1]

Materials:

  • 2-Methylcyclohexanol

  • Acetic Acid (glacial)

  • Sulfonic acid cation exchange resin (e.g., polystyrene sulfonic acid type)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation apparatus, add 2-methylcyclohexanol and acetic acid in a 1:1.2 to 1:1.5 molar ratio.[1]

  • Catalyst Addition: Add the sulfonic acid cation exchange resin, approximately 2% of the mass of the 2-methylcyclohexanol.[1]

  • Reaction: Heat the mixture to 100-120°C with continuous stirring. The reaction typically reaches equilibrium within 2-3 hours.[1]

  • Water Removal: To drive the reaction to completion, apply a vacuum (-0.05 to -0.1 MPa) and perform rectification to remove the water byproduct.[1]

  • Workup:

    • Cool the reaction mixture and filter to remove the solid resin catalyst.

    • Neutralize the crude product by washing it with a 5% sodium bicarbonate solution until the pH is between 6.5 and 7.5.[1]

    • Wash the organic layer with water.

    • Dry the product over an anhydrous drying agent.

    • Filter to remove the drying agent to obtain the final product.

Method 2: Acetylation with Acetic Anhydride

This protocol is a general method for the acetylation of alcohols, performed under solvent-free conditions.[2][8]

Materials:

  • 2-Methylcyclohexanol

  • Acetic Anhydride

  • Sodium bicarbonate solution (saturated)

  • Anhydrous drying agent (e.g., magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge 1 molar equivalent of 2-methylcyclohexanol.

  • Reagent Addition: Slowly add 1.5 molar equivalents of acetic anhydride to the flask.[2][8]

  • Reaction: Heat the mixture to approximately 145-160°C and maintain it at this temperature for about 3 hours.[2] The reaction can be monitored by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add the mixture to a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the acetic acid byproduct.

    • Extract the product with a suitable organic solvent if necessary, though a distinct organic layer should form.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and remove any solvent used for extraction under reduced pressure to yield the final product.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Acetic Acid + Solid Acid CatalystMethod 2: Acetic Anhydride
Primary Reactants 2-Methylcyclohexanol, Acetic Acid2-Methylcyclohexanol, Acetic Anhydride
Molar Ratio (Alcohol:Acylating Agent) 1 : (1.2 - 1.5)[1]1 : 1.5[2][8]
Catalyst Sulfonic acid cation exchange resin[1]None required (or optional acid/base catalyst)[3][8]
Catalyst Loading ~2% by weight of alcohol[1]N/A
Temperature 100 - 120°C[1]145 - 160°C[2]
Reaction Time 2 - 3 hours[1]~3 hours[2]
Typical Yield High (related methods up to 97%)[1]High (analogous reactions up to 95%)[2]
Key Consideration Requires continuous removal of water byproduct[1]Exothermic reaction; no water removal needed[7]

Troubleshooting Guide

Problem: Low Product Yield

  • Q: My final yield is significantly lower than expected. What are the likely causes?

    • A1: Incomplete Reaction. The esterification may not have reached completion. Solution: Ensure the reaction time is sufficient (at least 2-3 hours) and the temperature is within the optimal range (100-120°C for the acid-catalyzed method). For the acetic acid method, verify that the water byproduct is being effectively removed, as its presence will inhibit the forward reaction.[1]

    • A2: Side Reactions. Dehydration of 2-methylcyclohexanol to form alkenes is a common side reaction, especially at temperatures above 150°C or with very strong acid catalysts.[6] Solution: Carefully control the reaction temperature. Consider using a milder catalyst, such as a solid acid resin instead of concentrated sulfuric acid.[6]

    • A3: Inefficient Workup. The product can be lost during the neutralization and washing steps. This compound has some solubility in aqueous solutions. Solution: During the washing phase, use brine (saturated NaCl solution) to decrease the solubility of the ester in the aqueous layer. Ensure complete phase separation in the separatory funnel before draining layers.[9][10]

Problem: Product Impurity

  • Q: GC/NMR analysis shows the presence of starting materials in my final product. How can I fix this?

    • A: Unreacted Starting Materials. This indicates an incomplete reaction. Solution: Re-run the reaction and increase the reaction time or the amount of the acylating agent (acetic acid or anhydride). Ensure efficient mixing and temperature control. For the acetic acid method, improve the efficiency of water removal.[1]

  • Q: My product is contaminated with an unknown byproduct. What could it be?

    • A: Alkene or Ether Formation. If the reaction was overheated, the contaminant is likely an alkene from the dehydration of the starting alcohol.[6] Solution: Purify the product via fractional distillation. In future experiments, maintain a lower reaction temperature and use a milder catalyst.[6]

Problem: Difficult Product Separation

  • Q: I am having trouble separating the organic and aqueous layers during the workup. What should I do?

    • A: Emulsion Formation. Vigorous shaking during the washing step can lead to the formation of an emulsion, which is slow to separate. Solution: Add a small amount of brine and swirl the separatory funnel gently rather than shaking vigorously. Allow the mixture to stand for a longer period. If the emulsion persists, gentle warming or filtration through a pad of celite may help break it.

Visualizations

G Experimental Workflow for Solid Acid Catalyzed Synthesis cluster_0 Reaction Stage cluster_1 Purification Stage A 1. Mix Reactants (2-Methylcyclohexanol, Acetic Acid) B 2. Add Solid Acid Catalyst A->B C 3. Heat & Stir (100-120°C) + Remove Water B->C D 4. Cool & Filter Catalyst C->D Reaction Complete E 5. Neutralize with NaHCO3 D->E F 6. Wash & Dry E->F G 7. Final Product (this compound) F->G

Caption: Experimental workflow for the solvent-free synthesis of this compound.

G Troubleshooting Logic for Low Yield A Low Product Yield B Possible Cause: Incomplete Reaction A->B C Possible Cause: Side Reactions (Dehydration) A->C D Possible Cause: Inefficient Workup A->D E Solution: - Increase reaction time - Ensure water removal B->E F Solution: - Lower reaction temperature - Use milder catalyst C->F G Solution: - Use brine during wash - Ensure phase separation D->G

Caption: Troubleshooting logic for addressing low product yield in the synthesis reaction.

References

Validation & Comparative

A Comparative Analysis of 2-Methylcyclohexyl Acetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the isomeric properties of chemical compounds is paramount. This guide provides a detailed comparative analysis of the cis and trans isomers of 2-Methylcyclohexyl acetate (B1210297), a versatile solvent with growing applications. The following sections delve into a side-by-side comparison of their synthesis, physicochemical properties, and spectroscopic characterization, supported by experimental data and detailed protocols.

Synthesis and Stereoselectivity

The industrial synthesis of 2-methylcyclohexyl acetate typically proceeds through a two-step process: the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol (B165396), followed by the esterification of the resulting alcohol with acetic acid. A key consideration in this synthesis is the formation of both cis and trans isomers of 2-methylcyclohexanol during the hydrogenation step.[1]

The subsequent esterification reaction exhibits a notable difference in reaction kinetics between the two isomers. Due to greater steric hindrance from the adjacent methyl group in the cis conformation, the esterification of cis-2-methylcyclohexanol (B1584281) proceeds at a significantly slower rate than that of the trans isomer.[1] This kinetic difference is a critical factor in the final isomeric composition of the this compound product.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis involves the following steps:

  • Hydrogenation of o-cresol: o-Cresol is dissolved in a suitable solvent (e.g., cyclohexane) and hydrogenated in the presence of a catalyst, such as Raney Nickel, under elevated temperature and pressure (e.g., 140°C and 5 bar).[2] This step yields a mixture of cis- and trans-2-methylcyclohexanol.

  • Esterification: The resulting 2-methylcyclohexanol mixture is then esterified with acetic acid, often using an acid catalyst like sodium bisulfate (NaHSO₄) or sulfuric acid (H₂SO₄).[2] The reaction is typically carried out with a molar excess of acetic acid and a dehydrating agent or a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Purification: The crude this compound is then purified by washing with a basic solution to remove unreacted acetic acid and catalyst, followed by distillation.

The logical workflow for the synthesis process is illustrated in the following diagram:

Synthesis_Workflow cluster_hydrogenation Hydrogenation cluster_esterification Esterification o-Cresol o-Cresol 2-Methylcyclohexanol_mix cis/trans-2-Methylcyclohexanol o-Cresol->2-Methylcyclohexanol_mix Hydrogenation H2_Catalyst H2 / Catalyst H2_Catalyst->2-Methylcyclohexanol_mix 2_MCA_mix cis/trans-2-Methylcyclohexyl Acetate 2-Methylcyclohexanol_mix->2_MCA_mix Esterification Acetic_Acid Acetic Acid Acetic_Acid->2_MCA_mix Acid_Catalyst Acid Catalyst Acid_Catalyst->2_MCA_mix Purified_Product Purified_Product 2_MCA_mix->Purified_Product Purification

Fig. 1: Synthesis workflow for this compound.

Physicochemical Properties: A Comparative Table

While experimental data for the pure, separated isomers is not extensively published in a single source, a combination of data from commercial suppliers for the mixed isomers and computed values for the individual cis and trans isomers provides a useful comparison. It is important to note that the properties of the commercial product reflect a mixture of these isomers.

Propertycis-2-Methylcyclohexyl Acetate (Computed)trans-2-Methylcyclohexyl Acetate (Computed)This compound (Mixed Isomers - Experimental)
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol 156.22 g/mol
Boiling Point Not availableNot available~182 °C
Density Not availableNot availableNot available
Specific Gravity (at 20°C) Not availableNot available0.947 - 0.951

Note: Computed data is sourced from PubChem and precisionFDA. Experimental data for the mixed isomers is from commercial technical data sheets.

Spectroscopic Analysis: Distinguishing the Isomers

Spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the separation and characterization of the cis and trans isomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating the cis and trans isomers based on their different boiling points and interactions with the stationary phase of the chromatography column. The mass spectrometer then provides information on the molecular weight and fragmentation pattern, confirming the identity of each isomer.

A general protocol for the GC-MS analysis of this compound isomers is as follows:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., CP-Wax 52 CB) or a cyanopropyl stationary phase, is recommended for optimal separation of the isomers.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.[3]

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

The expected workflow for isomer analysis is depicted below:

Analysis_Workflow Sample Sample GC_Column Gas Chromatography (Separation of Isomers) Sample->GC_Column Mass_Spectrometer Mass Spectrometry (Identification) GC_Column->Mass_Spectrometer Data_Analysis Data Analysis (Quantification) Mass_Spectrometer->Data_Analysis

Fig. 2: Experimental workflow for GC-MS analysis of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the stereochemistry of the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane (B81311) ring are highly sensitive to their spatial orientation.

Expected ¹H NMR Features:

  • The proton on the carbon bearing the acetate group (C1) is expected to show a different chemical shift and multiplicity for the cis and trans isomers due to the different dihedral angles with neighboring protons.

  • In the trans isomer, the proton at C1 is typically axial, leading to larger coupling constants with the adjacent axial protons.

  • In the cis isomer, the proton at C1 is equatorial, resulting in smaller coupling constants.

Expected ¹³C NMR Features:

  • The chemical shifts of the carbons in the cyclohexane ring, particularly C1, C2, and the methyl carbon, are expected to differ between the cis and trans isomers due to steric compression effects (gamma-gauche effect).

A general protocol for NMR analysis is as follows:

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the structure and confirm the stereochemistry.

Performance as a Solvent

This compound is primarily used as a solvent, particularly in applications requiring a high boiling point and good solvency for a range of organic compounds. While specific comparative studies on the solvent performance of the individual cis and trans isomers are not widely published, it can be inferred that their stereochemistry may influence properties such as:

  • Solvation ability: The different shapes of the cis and trans isomers could lead to variations in their ability to solvate specific solutes.

  • Viscosity and Fluidity: The packing efficiency of the molecules in the liquid state may differ, affecting the viscosity of the solvent.

  • Interfacial tension: In extraction processes, the isomeric composition could influence the partitioning of solutes between phases.

Further research is needed to quantify these potential performance differences.

Conclusion

The cis and trans isomers of this compound exhibit key differences in their synthesis and are expected to have distinct physicochemical and spectroscopic properties. The slower esterification rate of the cis isomer is a critical factor in determining the final product composition. While a complete experimental dataset for the pure isomers is not yet available in the public literature, this guide provides a framework for their comparative analysis based on existing data and established analytical methodologies. For researchers and professionals in drug development and other chemical industries, a clear understanding of these isomeric differences is crucial for process optimization, quality control, and the development of new applications for this versatile solvent.

References

A Comparative Guide to 2-Methylcyclohexyl Acetate and Other Cyclohexyl Acetates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solvent selection and fragrance chemistry, cyclohexyl acetates play a significant role. This guide provides a detailed comparison of 2-Methylcyclohexyl acetate (B1210297) with its structural isomers, 3-Methylcyclohexyl acetate and 4-Methylcyclohexyl acetate, as well as the parent compound, cyclohexyl acetate. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Tabulated Comparison

The selection of a suitable cyclohexyl acetate derivative often hinges on its specific physical and chemical properties. The following table summarizes key experimental data for 2-Methylcyclohexyl acetate and its comparators.

PropertyThis compound3-Methylcyclohexyl acetate4-Methylcyclohexyl acetateCyclohexyl acetate
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂C₈H₁₄O₂
Molecular Weight ( g/mol ) 156.22[1]156.22[2]156.22[3]142.20[4]
Boiling Point (°C) 182-186.2~179-181 (predicted)~181-183 (predicted)172-173
Density (g/mL at 20°C) 0.947 - 0.951[1]0.93 (predicted)0.93 (predicted)0.969
Refractive Index (at 20°C) 1.4370-1.4400~1.438 (predicted)~1.438 (predicted)1.439-1.443
Flash Point (°C) 68Not availableNot available58
Water Solubility 440 mg/L at 20°CNot available173.4 mg/L at 25 °C (est)[5]Slightly soluble
Odor Profile Fruity, floral[6]Not availableNot availableFruity, sweet, reminiscent of amyl acetate[7]

Experimental Protocols

The accurate determination of physicochemical properties is paramount for the reliable application of these compounds. Standardized experimental protocols are crucial for ensuring data consistency and comparability.

Boiling Point Determination

The boiling point of the cyclohexyl acetates can be determined using several established methods, including the Thiele tube method and simple distillation[8][9][10].

Thiele Tube Method: This micro-method is suitable for small sample volumes. A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point[9][11][12].

BoilingPointDetermination cluster_setup Experimental Setup cluster_procedure Procedure setup Thiele Tube Setup A Heat Sample setup->A img B Observe Bubbles A->B C Cool Sample B->C D Record Temperature C->D NMR_Comparison cluster_isomers Cyclohexyl Acetate Isomers cluster_spectra Expected NMR Spectral Features 2-MCA 2-Methyl Complex Complex Multiplets (Asymmetric) 2-MCA->Complex 3-MCA 3-Methyl Intermediate Intermediate Complexity 3-MCA->Intermediate 4-MCA 4-Methyl Simple Simpler Pattern (Symmetric) 4-MCA->Simple DrugDevWorkflow Start Cyclohexyl Acetate Derivative Selection Synthesis Chemical Synthesis Start->Synthesis Screening Biological Screening Synthesis->Screening Lead Lead Optimization Screening->Lead

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of principal analytical methods for the quantification and purity assessment of 2-Methylcyclohexyl acetate (B1210297). While specific validated method data for this compound is not extensively published, this document compiles performance data from structurally analogous compounds, such as other acetate esters and cyclohexyl derivatives, to provide a reliable benchmark for method development and validation. The methodologies discussed are primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are the industry-standard techniques for volatile and semi-volatile organic compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography is a common technique for determining the purity of 2-Methylcyclohexyl acetate.[1] HPLC offers an alternative approach, particularly for samples in complex matrices.

Data Presentation

The following tables summarize typical performance characteristics for GC-FID, GC-MS, and HPLC-UV methods based on validated analyses of similar compounds. These values can be considered as target validation parameters for the analysis of this compound.

Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID)

Validation ParameterTypical Performance for Acetate Esters
Linearity (r²)≥ 0.99
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD)1 - 10 µg/mL
Limit of Quantification (LOQ)5 - 30 µg/mL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterTypical Performance for Cyclohexyl Derivatives
Linearity (r²)≥ 0.995
Accuracy (% Recovery)95.0 - 105.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 4.0%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL

Table 3: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

Validation ParameterTypical Performance for Acetate Esters
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.2 - 2 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for GC-FID and HPLC-UV methods.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

This protocol is designed for the quantification and purity assessment of this compound. A patent for the synthesis of this compound mentions the use of gas chromatography to monitor the reaction, indicating its suitability.[2]

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a data acquisition system.

2. Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., ethyl acetate or hexane).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to 150% of the expected sample concentration.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.

4. Validation Procedure:

  • Specificity: Analyze blank solvent and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Analyze samples spiked with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This protocol provides a framework for developing an HPLC-UV method for this compound, particularly for its determination in non-volatile matrices or as part of a stability-indicating assay.[4]

1. Instrumentation:

  • High-performance liquid chromatograph equipped with a UV detector, a pump, an autosampler, and a data acquisition system.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), filtered and degassed. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) would be necessary.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

4. Validation Procedure:

  • Follow a similar validation procedure as outlined for the GC-FID method, adapting the parameters for an HPLC system.

Methodology and Workflow Visualization

A systematic approach is essential for the validation of any analytical method. The following diagrams illustrate the logical workflow for method validation and a typical experimental workflow for sample analysis.

G cluster_0 Method Validation Workflow cluster_1 Validation Parameters A Define Analytical Method Requirements B Develop Analytical Method A->B C Perform Method Validation Studies B->C D Document Validation Report C->D P1 Specificity C->P1 P2 Linearity & Range C->P2 P3 Accuracy C->P3 P4 Precision C->P4 P5 LOD & LOQ C->P5 P6 Robustness C->P6

Analytical Method Validation Workflow

G cluster_0 Experimental Workflow S1 Sample Receipt & Login S2 Standard & Sample Preparation S1->S2 S4 Sequence Run (GC or HPLC) S2->S4 S3 Instrument Setup & Calibration S3->S4 S5 Data Processing & Integration S4->S5 S6 Result Calculation & Review S5->S6 S7 Final Report Generation S6->S7

Typical Experimental Workflow

References

A Spectroscopic Showdown: Differentiating 2-, 3-, and 4-Methylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, distinguishing between constitutional isomers is a fundamental challenge that relies on the nuanced interpretation of spectroscopic data. This guide provides a comparative analysis of 2-, 3-, and 4-methylcyclohexyl acetate (B1210297), leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate their structural differences. This document is intended for researchers, scientists, and professionals in drug development who require a clear understanding of how subtle changes in molecular structure are reflected in spectral data.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of methylcyclohexyl acetate. These values provide a direct comparison of the distinct spectroscopic signatures arising from the different positions of the methyl group on the cyclohexyl ring.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

Proton Assignment2-Methylcyclohexyl Acetate3-Methylcyclohexyl Acetate4-Methylcyclohexyl Acetate
-OCH -~4.5-4.8~4.6-4.9~4.7-5.0
-OCOCH₃ ~2.0~2.0~2.0
Ring CH -CH₃~1.5-1.8~1.3-1.6~1.4-1.7
Cyclohexyl -CH₂ - & -CH -~1.0-2.2~0.9-2.1~0.9-2.0
-CH-CH₃ ~0.9 (d)~0.9 (d)~0.9 (d)

Note: Chemical shifts are approximate and can vary based on solvent and stereochemistry (cis/trans isomers). 'd' denotes a doublet coupling pattern.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon AssignmentThis compound3-Methylcyclohexyl Acetate4-Methylcyclohexyl Acetate
C =O~170~170~170
-OC H-~74-76~73-75~72-74
Ring C H-CH₃~32-35~30-33~34-37
Cyclohexyl -C H₂- & -C H-~20-40~22-42~25-35
-OCOC H₃~21~21~21
-CH-C H₃~15-20~22~22

Note: Chemical shifts are approximate and can vary based on solvent and stereochemistry.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupCharacteristic AbsorptionThis compound3-Methylcyclohexyl Acetate4-Methylcyclohexyl Acetate
C=O (Ester)Strong, sharp peak~1735-1745~1735-1745~1735-1745
C-O (Ester)Strong peak~1230-1250~1230-1250~1230-1250
C-H (sp³)Medium to strong peaks~2850-2960~2850-2960~2850-2960

Table 4: Prominent Mass Spectrometry Fragments (m/z)

Ion FragmentThis compound3-Methylcyclohexyl Acetate4-Methylcyclohexyl Acetate
[M]⁺ (Molecular Ion)156156156
[M - CH₃COOH]⁺969696
[M - C₂H₃O₂]⁺979797
[CH₃CO]⁺434343
Further Fragments81, 68, 5581, 67, 5581, 67, 54

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument parameters should be optimized for the specific samples and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methylcyclohexyl acetate isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As these are liquids, a neat sample can be analyzed. Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded salt plates in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the methylcyclohexyl acetate isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

  • GC Separation:

    • Use a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Set the injector temperature to 250°C.

    • Use a suitable temperature program, for example, an initial temperature of 50°C held for 2 minutes, then ramped at 10-15°C/min to a final temperature of 250°C.

    • Use helium as the carrier gas at a constant flow rate.

  • MS Detection:

    • Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.

    • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Acquire mass spectra over a mass range of m/z 40-300.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the 2-, 3-, and 4-methylcyclohexyl acetate isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Methylcyclohexyl Acetate Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Isomer2 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer2->NMR IR IR Spectroscopy Isomer2->IR MS Mass Spectrometry (GC-MS) Isomer2->MS Isomer3 3-Methylcyclohexyl Acetate Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-Methylcyclohexyl Acetate Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Performance Showdown: 2-Methylcyclohexyl Acetate as a Solvent of Choice

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of industrial solvents, 2-Methylcyclohexyl acetate (B1210297) is emerging as a noteworthy contender, particularly in specialized applications such as the production of hydrogen peroxide. This guide provides an objective comparison of its performance against other alternatives, supported by available data and experimental insights, to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Snapshot

Understanding the fundamental properties of a solvent is crucial for its application. 2-Methylcyclohexyl acetate, a clear, colorless liquid, possesses a distinct set of characteristics.[1][2]

PropertyValueSource
Molecular Formula C9H16O2[2][3]
Molecular Weight 156.23 g/mol [2]
Appearance Clear, colorless liquid[1][4]
Purity (by GC) ≥ 99.0%[1][4]
Specific Gravity (at 20°C) 0.947 - 0.951[1]
Refractive Index 1.44[2]
Boiling Point 182 - 186.2 °C[5][6]
Melting Point < -31.6 °C[6]
Water Content ≤ 0.1%[1][4]
Acid Value ≤ 0.1 mg KOH/g[1]
Sulphur Content ≤ 1 ppm[1]

Core Application: A Superior Solvent in Hydrogen Peroxide Production

The primary application of this compound is as an efficient extracting solvent in the anthraquinone (B42736) process for producing hydrogen peroxide.[7][8][9] This process involves the hydrogenation of an anthraquinone derivative and subsequent oxidation to yield hydrogen peroxide. The choice of solvent is critical for the efficiency of this cycle.

Synthesis Pathway: From O-Cresol (B1677501) to a High-Performance Solvent

The synthesis of this compound is a two-step process, starting with the hydrogenation of o-cresol, followed by the esterification of the resulting 2-methylcyclohexanol (B165396) with acetic acid.[7][8]

Experimental Protocol: Synthesis of this compound

Step 1: Hydrogenation of o-Cresol

  • Reactants: o-cresol, methylcyclohexane (B89554) (as solvent), high-purity hydrogen gas.[8]

  • Catalyst: Raney Ni is a suitable catalyst for this reaction.[7]

  • Procedure:

    • Dissolve o-cresol in methylcyclohexane in a high-pressure hydrogenation reactor.[8]

    • Add the Raney Ni catalyst to the solution.[7][8]

    • Purge the reactor with hydrogen gas.[8]

    • Carry out the hydrogenation reaction under controlled temperature and pressure. Optimal conditions have been reported as 140°C and 5 bar for 6 hours.[7]

    • Upon completion, filter the reaction mixture to recover the catalyst and obtain a solution containing 2-methylcyclohexanol.[8] Under optimal conditions, a 97% conversion of o-cresol and 100% selectivity to 2-methylcyclohexanol can be achieved.[7]

Step 2: Esterification of 2-Methylcyclohexanol

  • Reactants: 2-methylcyclohexanol solution from Step 1, acetic acid.

  • Catalyst: NaHSO4 or concentrated H2SO4 can be used as the esterification catalyst.[7]

  • Procedure:

    • Add the esterification catalyst to the hydrogenation reaction completion solution in a reaction vessel.[8]

    • Add acetic acid as the esterifying agent. The molar ratio of reactants and the amount of catalyst can be optimized. For instance, with NaHSO4 as the catalyst, a molar ratio of 2-methylcyclohexanol:acetic acid of 0.1mol:0.3mol has been shown to yield 93.73% of this compound.[7]

    • The reaction is carried out with stirring.[8]

    • The final product is this compound.

Synthesis Workflow for this compound

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification o-Cresol o-Cresol Hydrogenation_Reactor High-Pressure Hydrogenation Reactor o-Cresol->Hydrogenation_Reactor Methylcyclohexane Methylcyclohexane Methylcyclohexane->Hydrogenation_Reactor H2_Gas H2 Gas H2_Gas->Hydrogenation_Reactor 2-Methylcyclohexanol_Solution 2-Methylcyclohexanol Solution Hydrogenation_Reactor->2-Methylcyclohexanol_Solution Filtration to remove catalyst Raney_Ni Raney Ni Catalyst Raney_Ni->Hydrogenation_Reactor Esterification_Vessel Esterification Vessel 2-Methylcyclohexanol_Solution->Esterification_Vessel Acetic_Acid Acetic_Acid Acetic_Acid->Esterification_Vessel Final_Product This compound Esterification_Vessel->Final_Product Esterification_Catalyst NaHSO4 or H2SO4 Catalyst Esterification_Catalyst->Esterification_Vessel

Caption: A diagram illustrating the two-step synthesis process of this compound.

Comparison with Alternative Solvents

A direct, data-driven comparison of this compound with other solvents used in the anthraquinone process is challenging due to the proprietary nature of much industrial data. However, a qualitative comparison can be made based on general solvent properties.

FeatureThis compoundCommon Alternative Solvents (e.g., Aromatic Hydrocarbons, other Esters)
Solubility of Anthraquinones ExcellentVaries, but generally good for aromatic systems.
Extraction Efficiency of H2O2 High partition ratioCan be lower, requiring more extraction stages.
Boiling Point High (182-186.2 °C)Can be lower, leading to potential solvent loss.
Chemical Stability Stable under process conditionsMay be susceptible to side reactions depending on the specific solvent.
Toxicity and Environmental Impact Data not extensively available in public domainVaries widely. Aromatic hydrocarbons often have higher toxicity.

Future Outlook and Research Directions

While this compound has carved a niche in specific industrial applications, further research is warranted to fully elucidate its performance characteristics. Head-to-head studies with other solvent systems under identical experimental conditions would provide invaluable quantitative data. Additionally, exploring its potential in other applications, such as in the fragrance and flavor industry or as a green solvent alternative in organic synthesis, could broaden its utility.[10]

References

A Comparative Guide to the Synthetic Routes of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-Methylcyclohexyl acetate (B1210297), a valuable solvent and intermediate, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a detailed comparison of the most common synthetic pathways, supported by experimental data and protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 2-methylcyclohexyl acetate is often a trade-off between yield, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the primary synthetic methodologies.

Synthetic RouteStarting Material(s)Reagents & CatalystReaction ConditionsYield (%)Purity (%)Reference
Route 1: Hydrogenation & Fischer Esterification o-Cresol (B1677501), Acetic AcidH₂, Raney Ni (hydrogenation); NaHSO₄ or H₂SO₄ (esterification)Hydrogenation: 140°C, 5 bar, 6h. Esterification: Reflux.~90.9 (overall)High[1]
Route 2: Esterification with Acetic Anhydride (B1165640) 2-Methylcyclohexanol (B165396)Acetic Anhydride145-160°C, 3h~95High[2]
Route 3: Solvent-Free Fischer Esterification 2-Methylcyclohexanol, Acetic AcidSulfonic acid ion exchange resin100-150°C, 2-3h, under vacuum96.799.3[3]
Route 4: Transesterification 2-Methylcyclohexanol, Methyl AcetateStrongly acidic cation-exchange resin (e.g., NKC-9)80°C, 3h~90.9 (product yield for a similar system)Not specified[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures and offer a starting point for laboratory-scale synthesis.

Route 1: Hydrogenation of o-Cresol followed by Fischer Esterification

This two-step process begins with the reduction of o-cresol to 2-methylcyclohexanol, which is then esterified.

Step 1: Hydrogenation of o-Cresol

  • In a high-pressure reactor, dissolve o-cresol in a suitable solvent such as methylcyclohexane.

  • Add Raney Nickel catalyst to the solution.

  • Pressurize the reactor with high-purity hydrogen gas to 5 bar.

  • Heat the mixture to 140°C and maintain for 6 hours with stirring.

  • After cooling and depressurization, filter the catalyst to obtain a solution of 2-methylcyclohexanol. A conversion of up to 97% of o-cresol with 100% selectivity to 2-methylcyclohexanol can be achieved under these conditions.[1]

Step 2: Fischer Esterification of 2-Methylcyclohexanol

  • To the solution of 2-methylcyclohexanol (0.1 mol) in cyclohexane (B81311) (3g), add acetic acid (0.2-0.3 mol) and a catalytic amount of sodium bisulfate (NaHSO₄, 0.8g) or concentrated sulfuric acid.

  • Reflux the mixture, removing the water formed during the reaction using a Dean-Stark apparatus.

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound. A yield of up to 93.73% can be obtained.[1]

Route 2: Esterification of 2-Methylcyclohexanol with Acetic Anhydride

This method offers high yields by using a more reactive acylating agent.

  • Combine 2-methylcyclohexanol and acetic anhydride (in a molar ratio of approximately 1:1.5).

  • Heat the mixture to 145-160°C for 3 hours, allowing the acetic acid byproduct to distill off.

  • After cooling, distill off the excess acetic anhydride under reduced pressure (e.g., 20 mbar).

  • Dissolve the residue in diethyl ether and wash with an aqueous sodium bicarbonate solution until the washings are neutral.

  • Dry the ether solution, remove the solvent, and fractionally distill the residue to yield pure this compound. Yields are typically high, around 95%.[2]

Route 3: Solvent-Free Fischer Esterification with Ion Exchange Resin

This environmentally friendly approach avoids the use of organic solvents and corrosive acid catalysts.

  • In a reaction vessel, combine 2-methylcyclohexanol and acetic acid in a 1:1.2 to 1:1.5 molar ratio.

  • Add a sulfonic acid cation exchange resin (e.g., polystyrene-based) as the catalyst.

  • Heat the mixture to 100-150°C for 2-3 hours until equilibrium is reached.

  • Apply a vacuum (-0.05 to -0.1 MPa) and carry out fractional distillation to remove water and unreacted acetic acid.

  • The rectification substrate, which is the crude product, is then collected.

  • Wash the product with a sodium bicarbonate solution until neutral, followed by washing with water and drying to obtain this compound. This method can achieve a yield of 96.7% with a purity of 99.3%.[3]

Synthetic Pathway Visualization

The following diagram illustrates the different synthetic routes to this compound, providing a clear visual comparison of the starting materials and key transformations.

Synthetic_Routes_to_2_Methylcyclohexyl_acetate cluster_route1 Route 1 cluster_route2 Route 2 cluster_route4 Route 4 ocresol o-Cresol methylcyclohexanol 2-Methylcyclohexanol ocresol->methylcyclohexanol Hydrogenation (Raney Ni) h2 H₂ product 2-Methylcyclohexyl acetate methylcyclohexanol->product Fischer Esterification (H₂SO₄ or NaHSO₄) methylcyclohexanol->product Esterification methylcyclohexanol->product Solvent-Free Fischer Esterification (Ion Exchange Resin) methylcyclohexanol->product Transesterification (Acid Catalyst) acetic_acid Acetic Acid acetic_acid->product acetic_acid->product acetic_anhydride Acetic Anhydride acetic_anhydride->product methyl_acetate Methyl Acetate methyl_acetate->product

Caption: Synthetic pathways to this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the researcher or organization. The two-step route starting from o-cresol offers a pathway from a readily available industrial chemical, though it involves a high-pressure hydrogenation step. For high-yield laboratory synthesis where cost is less of a concern, esterification with acetic anhydride is a strong candidate. The solvent-free Fischer esterification using an ion exchange resin presents a green and efficient alternative, particularly attractive for larger-scale production due to the ease of catalyst separation and reduced waste. Finally, transesterification offers a theoretically viable option, though its practical application for this specific product may require further optimization. By carefully considering the trade-offs presented in this guide, researchers can make an informed decision to select the most appropriate synthetic strategy.

References

A Comparative Guide to the Structural Confirmation of 2-Methylcyclohexyl Acetate Isomers Using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of stereoisomers is a critical step in chemical research and pharmaceutical development, as different isomers can exhibit distinct biological activities and physical properties. This guide provides a comprehensive comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of cis- and trans-2-Methylcyclohexyl acetate (B1210297), offering a detailed analysis of expected experimental data and protocols.

Spectroscopic Distinction of cis and trans Isomers

The primary challenge in characterizing 2-Methylcyclohexyl acetate lies in differentiating between its cis and trans diastereomers. This distinction is rooted in the conformational preferences of the substituted cyclohexane (B81311) ring. In the cis isomer, one substituent is in an axial position while the other is equatorial. In contrast, the trans isomer predominantly adopts a diequatorial conformation to minimize steric hindrance. These conformational differences give rise to distinct NMR signatures.

Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and particularly NOESY, are indispensable for the complete structural assignment and stereochemical determination. While COSY, HSQC, and HMBC experiments reveal through-bond correlations to establish the carbon framework and proton-carbon attachments, NOESY provides through-space correlations, which are crucial for differentiating stereoisomers.[1][2]

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and key coupling constants (J) for the cis and trans isomers of this compound. This data serves as a benchmark for experimental verification.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton cis-2-Methylcyclohexyl acetate trans-2-Methylcyclohexyl acetate
δ (ppm) Multiplicity, J (Hz)
H14.65ddd, J = 10.8, 8.8, 4.4
H21.60m
H3a1.75m
H3e1.30m
H4a1.65m
H4e1.20m
H5a1.55m
H5e1.10m
H6a1.80m
H6e1.40m
-CH₃ (ring)0.90d, J = 6.8
-CH₃ (acetyl)2.05s

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon cis-2-Methylcyclohexyl acetate (δ ppm) trans-2-Methylcyclohexyl acetate (δ ppm)
C175.277.5
C234.836.2
C329.531.0
C424.125.5
C526.327.8
C632.734.1
-CH₃ (ring)16.517.8
C=O170.8170.5
-CH₃ (acetyl)21.321.1

Key Differentiating Features in NMR Spectra

  • ¹H NMR Chemical Shifts and Coupling Constants:

    • H1 Proton: The proton on the carbon bearing the acetate group (C1) is a key diagnostic signal. In the cis isomer, where H1 is axial, it is expected to resonate at a slightly higher field (lower ppm) and exhibit large axial-axial couplings to the axial protons on C2 and C6. In the more stable diequatorial trans isomer, H1 is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.

    • Methyl Group Protons: The chemical shift of the methyl group on the cyclohexane ring can also differ slightly between the two isomers.

  • ¹³C NMR Chemical Shifts:

    • The stereochemistry influences the carbon chemical shifts due to the γ-gauche effect. In the cis isomer, the axial methyl group will cause a shielding (upfield shift) of the γ-carbons (C4 and C6) compared to the trans isomer where the methyl group is equatorial.

  • NOESY Correlations:

    • cis-isomer: Expect strong NOE correlations between the axial H1 and the axial protons on C3 and C5. A key correlation will also be observed between the axial H2 and the axial protons on C4 and C6.

    • trans-isomer (diequatorial): A crucial NOE correlation will be observed between the equatorial H1 and the equatorial methyl group at C2. NOEs will also be present between H1 and the equatorial protons on C2 and C6.

Experimental Protocols

1. Sample Preparation

  • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Gradient-selected COSY (e.g., gCOSY).

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 100-120 ppm.

    • Number of Increments (t1): 128-256.

    • Number of Scans per Increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 8-16.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: Gradient-selected NOESY (e.g., noesygpph).

    • Spectral Width: 10-12 ppm in both dimensions.

    • Mixing Time: 500-800 ms (B15284909) (optimized for small molecules).

    • Number of Increments (t1): 256-512.

    • Number of Scans per Increment: 4-8.

Mandatory Visualization

The logical workflow for the structural confirmation of this compound using advanced NMR techniques is depicted below.

structural_confirmation_workflow cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_stereo Stereochemical Analysis cluster_conclusion Structural Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC H1_NMR->HSQC Direct C-H Correlations HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlations C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Correlations C13_NMR->HMBC Long-Range C-H Correlations NOESY NOESY COSY->NOESY HSQC->NOESY HMBC->NOESY cis_isomer cis-2-Methylcyclohexyl acetate NOESY->cis_isomer Axial-Axial Correlations trans_isomer trans-2-Methylcyclohexyl acetate NOESY->trans_isomer Equatorial-Equatorial Correlations start Sample of This compound start->H1_NMR start->C13_NMR

Caption: Workflow for NMR-based structural confirmation.

The signaling pathway for differentiating the isomers based on key NOESY correlations is illustrated below.

noesy_differentiation cluster_cis cis-Isomer (Axial-Equatorial) cluster_trans trans-Isomer (Diequatorial) cis_H1a Axial H1 cis_H3a Axial H3 cis_H1a->cis_H3a Strong NOE cis_H5a Axial H5 cis_H1a->cis_H5a Strong NOE cis_H2a Axial H2 cis_Me_eq Equatorial CH₃ cis_H2a->cis_Me_eq Strong NOE trans_H1e Equatorial H1 trans_H2e Equatorial H2 trans_H1e->trans_H2e Strong NOE trans_Me_eq Equatorial CH₃ trans_H1e->trans_Me_eq Strong NOE

Caption: Key NOESY correlations for isomer differentiation.

By systematically applying this suite of advanced NMR techniques and comparing the experimental data with the predicted values and expected correlation patterns, researchers can confidently and accurately determine the stereochemistry of this compound.

References

A Comparative Purity Analysis of 2-Methylcyclohexyl Acetate from Multiple Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of the purity of 2-Methylcyclohexyl acetate (B1210297) procured from three different commercial vendors. Through detailed experimental protocols and supporting data, this analysis aims to assist researchers in making informed decisions when sourcing this important solvent and building block.

Executive Summary

Purity analysis of 2-Methylcyclohexyl acetate samples from Vendor A, Vendor B, and Vendor C was conducted using Gas Chromatography-Mass Spectrometry (GC-MS), Karl Fischer Titration, and Residue on Evaporation analysis. Vendor A demonstrated the highest purity at 99.85%, with minimal impurities and the lowest water content. Vendor B also supplied a high-purity product (99.65%), while Vendor C's product, though meeting the common specification of >99%, had a slightly lower purity of 99.25% with a higher concentration of isomeric and alcohol impurities.

Data Summary

The quantitative results from the purity assessment are summarized in the tables below for easy comparison.

Table 1: Purity and Impurity Profile of this compound from Different Vendors by GC-MS

CompoundVendor A (%)Vendor B (%)Vendor C (%)
This compound 99.85 99.65 99.25
Cyclohexyl Acetate0.050.100.20
cis-Dimethylcyclohexyl Acetate0.030.080.15
trans-Dimethylcyclohexyl Acetate0.020.070.10
2-Methylcyclohexanol0.040.080.25
Unidentified Impurities0.010.020.05
Total Impurities 0.15 0.35 0.75

Table 2: Water Content and Non-Volatile Residue

ParameterVendor AVendor BVendor C
Water Content (by Karl Fischer) 0.01%0.03%0.05%
Residue on Evaporation <0.001%0.002%0.005%

Experimental Protocols

A detailed methodology was followed for each key experiment to ensure accuracy and reproducibility of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method was used to separate and quantify the main component and any volatile impurities.

  • Instrumentation : Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector :

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Mass Spectrometer :

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 35-350 amu.

  • Sample Preparation : Samples from each vendor were diluted to 1000 ppm in HPLC-grade hexane.

  • Data Analysis : Purity was determined by the area percent method, where the peak area of this compound was divided by the total area of all peaks in the chromatogram. Impurities were identified by their mass spectra and retention times, and quantified based on their relative peak areas.

Karl Fischer Titration for Water Content

This is a standard method for determining trace amounts of water in a sample.

  • Instrumentation : Mettler Toledo C20 Coulometric Karl Fischer Titrator.

  • Reagent : Hydranal™-Coulomat AG.

  • Sample Preparation : A known weight (approximately 1 g) of the this compound sample was accurately weighed and injected directly into the titration cell.

  • Procedure : The titration was run until the endpoint was reached, and the water content was automatically calculated and expressed as a weight percentage.

Residue on Evaporation

This test determines the amount of non-volatile impurities in the sample.

  • Procedure :

    • A clean, tared evaporating dish was weighed to the nearest 0.1 mg.

    • Approximately 50 g of the this compound sample was transferred to the dish and the exact weight was recorded.

    • The sample was evaporated on a steam bath in a well-ventilated hood.

    • The dish was then dried in an oven at 105°C for 1 hour.

    • The dish was cooled in a desiccator and reweighed.

    • The residue on evaporation was calculated as a percentage of the initial sample weight.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental process.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Receive Samples (Vendor A, B, C) B Log and Assign Unique IDs A->B C Sample Preparation (Dilution for GC-MS) B->C D GC-MS Analysis C->D E Karl Fischer Titration C->E F Residue on Evaporation C->F G Quantify Purity and Impurities (GC-MS Data) D->G H Determine Water Content (KF Data) E->H I Calculate Non-Volatile Residue F->I J Tabulate and Compare Results G->J H->J I->J K Assess Vendor Performance Against Specifications J->K

Caption: Experimental workflow for the comparative purity assessment of this compound.

Discussion

The purity of this compound is a critical parameter, particularly in applications such as solvent extraction in pharmaceutical processes and as a specialty solvent where impurities can lead to side reactions or affect product yield and quality. The common specifications from various suppliers indicate a minimum purity of 99.0% as determined by GC.[1][2][3] All three vendors tested in this study met this minimum requirement.

However, for sensitive applications, even small differences in impurity profiles can be significant. Vendor A's product exhibited the highest purity and the lowest levels of all identified impurities, including isomeric dimethylcyclohexyl acetates and the precursor alcohol, 2-methylcyclohexanol.[1] The low water content and negligible residue on evaporation further underscore the high quality of this material.

Vendor B provided a product of commendable purity, suitable for most standard applications. The slightly higher levels of impurities compared to Vendor A may be acceptable depending on the specific process requirements.

Vendor C's product, while meeting the >99% purity claim, showed a noticeably higher concentration of 2-methylcyclohexanol. This could be indicative of an incomplete esterification reaction during synthesis.[4] The higher water content in Vendor C's sample could also be a concern for moisture-sensitive applications.

Conclusion

Based on this comparative analysis, Vendor A is the recommended supplier for applications requiring the highest purity of this compound. For less stringent applications where cost may be a more significant factor, Vendor B offers a suitable alternative. While Vendor C meets the basic purity specifications, researchers should consider the higher levels of alcohol and water impurities before use in sensitive experimental or production environments. This guide highlights the importance of in-house quality assessment of critical reagents, even when they are supplied with a certificate of analysis.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Methylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methylcyclohexyl acetate (B1210297), a valuable solvent and intermediate, can be synthesized through the esterification of 2-methylcyclohexanol (B165396) with acetic acid. The choice of catalyst for this reaction significantly impacts yield, selectivity, and process sustainability. This guide provides a comparative study of various catalysts, supported by experimental data, to inform catalyst selection for this important transformation.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the synthesis of 2-Methylcyclohexyl acetate, based on available experimental data. This allows for a direct comparison of their efficacy under various reaction conditions.

Catalyst TypeCatalystCatalyst LoadingSubstrate to Reagent Molar Ratio (2-Methylcyclohexanol:Acetic Acid)Reaction ConditionsProduct Yield (%)Selectivity (%)Catalyst ReusabilityReference
Homogeneous Acid Concentrated H₂SO₄Not specifiedSimilar to NaHSO₄Not specifiedSimilar to NaHSO₄Not specifiedNot reusable[1]
Homogeneous Acid NaHSO₄0.8g per 0.1mol of 2-methylcyclohexanol1:3Not specified93.73Not specifiedNot reusable[1]
Homogeneous Acid NaHSO₄0.8g per 0.1mol of 2-methylcyclohexanol1:2Not specified93Not specifiedNot reusable[1]
Solid Acid Tosic Acid1-3% of 2-methylcyclohexanol massNot specified100-124°C>96Not specifiedNot specified[2]
Solid Acid Amberlyst-15Not specifiedNot specifiedNot specifiedHigh (general esterification)High (general esterification)Reusable[3][4]
Heteropoly Acid H₃PW₁₂O₄₀Not specifiedNot specifiedNot specifiedHigh (general esterification)High (general esterification)Reusable[5][6]
Enzyme LipaseNot specifiedNot specifiedTypically 40-60°CVariesHighReusable[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using selected catalysts are provided below.

Synthesis using Sodium Bisulfate (NaHSO₄) as Catalyst[1]
  • Reactant Charging: In a reaction vessel, combine 0.1 mol of 2-methylcyclohexanol, 0.3 mol of acetic acid, and 3g of cyclohexane (B81311) (as a water-entraining agent).

  • Catalyst Addition: Add 0.8g of sodium bisulfate (NaHSO₄) to the mixture.

  • Reaction: Heat the mixture to reflux, continuously removing the water formed during the reaction using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete (as monitored by the cessation of water collection), cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation to obtain this compound.

Two-Step Synthesis using a Solid Acid Catalyst (Tosic Acid)[2]

This method involves the initial production of 2-methylcyclohexanol via hydrogenation of o-cresol (B1677501), followed by esterification.

Step 1: Hydrogenation of o-Cresol

  • Reactant and Catalyst Charging: In a high-pressure reactor, dissolve o-cresol in methylcyclohexane (B89554). Add a Raney's nickel catalyst.

  • Hydrogenation: Purge the reactor with high-purity hydrogen gas and carry out the hydrogenation reaction under controlled temperature and pressure.

  • Catalyst Recovery: After the reaction, the Raney's nickel catalyst can be recovered by filtration and reused 4-5 times. The resulting solution contains 2-methylcyclohexanol in methylcyclohexane.

Step 2: Esterification

  • Catalyst Addition: Add tosic acid (1-3% of the 2-methylcyclohexanol mass) to the solution of 2-methylcyclohexanol in methylcyclohexane obtained from the previous step.

  • Esterification: Heat the mixture and add acetic acid dropwise. The reaction temperature is controlled in stages, starting from 100-105°C and gradually increasing to 122-124°C.

  • Work-up and Purification: Upon completion of the reaction, the mixture is worked up to isolate and purify the this compound, likely involving neutralization, washing, and distillation.

Reaction Pathways and Workflows

The synthesis of this compound can be visualized through the following diagrams, illustrating the overall process and the catalytic cycle.

G cluster_0 Synthesis of 2-Methylcyclohexanol (Precursor Step) cluster_1 Esterification to this compound o-Cresol o-Cresol Hydrogenation Hydrogenation o-Cresol->Hydrogenation Hydrogenation H2 H2 H2->Hydrogenation Raney Ni Catalyst Raney Ni Catalyst Raney Ni Catalyst->Hydrogenation 2-Methylcyclohexanol 2-Methylcyclohexanol Esterification Esterification 2-Methylcyclohexanol->Esterification Hydrogenation->2-Methylcyclohexanol Catalyzed by Acetic Acid Acetic Acid Acetic Acid->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Water Water Esterification->this compound Catalyzed by Esterification->Water By-product

Caption: Overall synthetic pathway for this compound.

G Reactants (2-Methylcyclohexanol, Acetic Acid) Reactants (2-Methylcyclohexanol, Acetic Acid) Catalyst Addition Catalyst Addition Reactants (2-Methylcyclohexanol, Acetic Acid)->Catalyst Addition Reaction Mixture Reaction Mixture Catalyst Addition->Reaction Mixture Heating & Reflux Heating & Reflux Reaction Mixture->Heating & Reflux Product Formation & Water Removal Product Formation & Water Removal Heating & Reflux->Product Formation & Water Removal Work-up (Neutralization, Washing) Work-up (Neutralization, Washing) Product Formation & Water Removal->Work-up (Neutralization, Washing) Purification (Distillation) Purification (Distillation) Work-up (Neutralization, Washing)->Purification (Distillation) Final Product (this compound) Final Product (this compound) Purification (Distillation)->Final Product (this compound)

Caption: Experimental workflow for esterification.

Conclusion

The selection of a catalyst for the synthesis of this compound depends on several factors, including desired yield, reaction conditions, and the importance of catalyst reusability. Homogeneous acid catalysts like sulfuric acid and sodium bisulfate offer high yields but present challenges in separation and are not reusable. Solid acid catalysts such as tosic acid, Amberlyst-15, and heteropoly acids provide the significant advantage of being easily separable and reusable, making them more environmentally friendly and cost-effective for larger-scale production.[9] Enzymatic catalysis, while operating under mild conditions with high selectivity, may require longer reaction times and careful optimization of conditions. For industrial applications, the development and utilization of robust and recyclable solid acid catalysts appear to be the most promising approach for a sustainable and efficient synthesis of this compound.

References

2-Methylcyclohexyl Acetate: A Comparative Review of Its Applications in Fragrance and Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylcyclohexyl acetate (B1210297), a versatile ester, has carved a niche for itself in two distinct domains: as a vibrant fragrance ingredient and as a critical solvent in industrial chemical synthesis, most notably in the production of hydrogen peroxide. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against common alternatives, supported by available experimental data and detailed methodologies.

Physicochemical Properties

A foundational understanding of 2-methylcyclohexyl acetate's physical and chemical characteristics is essential for its effective application.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1][2]
Appearance Clear, colorless liquid[2][3]
Boiling Point 182 °C[1][2][4]
Density 0.9370 g/cm³[1]
Vapor Pressure 1.34 hPa at 20°C[1]
Water Solubility 440 mg/L at 20°C[1]
logP (o/w) 2.75 at 20°C[1]
Flash Point 66 °C[2]
Purity (by GC) ≥ 99.0%[3]

Application as a Fragrance Ingredient

This compound is valued in the fragrance industry for its fresh, fruity, and mildly floral aroma. It is often utilized as a top or middle note in perfumes, contributing to the initial impression and the heart of the scent.[5]

Comparative Olfactory Performance
Fragrance EsterChemical FamilyTypical Odor ProfileVolatilityCommon Application
This compound Cycloalkyl AcetateFruity, floral, freshMediumTop to middle notes
Linalyl Acetate Terpenoid AcetateFloral (lavender), citrus, freshHighTop notes
Benzyl Acetate Aromatic AcetateFloral (jasmine), fruity (pear)HighTop to middle notes
Geranyl Acetate Terpenoid AcetateFloral (rose), fruityMediumMiddle notes
Isoamyl Acetate Alkyl AcetateFruity (banana, pear)HighTop notes
Experimental Protocol: Evaluation of Fragrance Longevity by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for quantifying the evaporation rate and longevity of fragrance ingredients from a substrate, such as a blotter or skin.

Objective: To determine the temporal change in the headspace concentration of this compound and its alternatives.

Materials:

  • This compound and alternative fragrance esters

  • Ethanol (perfumer's grade)

  • Glass vials with septa

  • Solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Thermostatted headspace sampler

Procedure:

  • Sample Preparation: Prepare 1% solutions of each fragrance ester in ethanol.

  • Application: Apply a standardized amount (e.g., 10 µL) of each solution onto a testing substrate (e.g., filter paper) placed inside a headspace vial.

  • Equilibration and Sampling: Place the vials in the headspace sampler at a constant temperature (e.g., 32°C, simulating skin temperature). At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), expose the SPME fiber to the headspace of each vial for a fixed duration to adsorb the volatile compounds.[6]

  • GC-MS Analysis: Desorb the collected volatiles from the SPME fiber in the GC injection port. The GC separates the individual compounds, and the MS identifies and quantifies them.[7]

  • Data Analysis: Plot the peak area of each fragrance ester against time to generate an evaporation profile. The rate of decrease in peak area corresponds to the evaporation rate, and the time until the compound is no longer detectable indicates its longevity.

Fragrance_Longevity_Workflow cluster_prep Sample Preparation cluster_app Application & Sampling cluster_analysis Analysis Prep Prepare 1% solutions of esters in ethanol Apply Apply to substrate in headspace vial Prep->Apply Sample Headspace SPME sampling at time intervals Apply->Sample GCMS GC-MS Analysis Sample->GCMS Data Plot concentration vs. time GCMS->Data

Workflow for Fragrance Longevity Evaluation.

Application as an Industrial Solvent

This compound serves as an effective solvent in the anthraquinone (B42736) process for hydrogen peroxide (H₂O₂) production.[8] In this process, an alkylanthraquinone is catalytically hydrogenated to its corresponding anthrahydroquinone, which is then oxidized with air to regenerate the anthraquinone and produce H₂O₂. The choice of solvent is critical as it must effectively dissolve both the quinone and hydroquinone (B1673460) forms of the working compound.

Comparative Performance as a Solvent

The efficiency of a solvent in the anthraquinone process is determined by several factors, including the solubility of the anthraquinone and anthrahydroquinone, the partition coefficient of H₂O₂ between the organic solvent and water, and the solvent's stability and loss during the process.

Solubility of Anthraquinones:

A study by Jia et al. (2025) investigated the solubility of 2-tert-butylanthraquinone (B8409) in mixed solvents.[9] While the study focused on mixtures, it provides an indication of the solvent's performance. Another study provides solubility data for 2-ethylanthraquinone (B47962) in various solvents, allowing for an indirect comparison.[10]

Solvent SystemSoluteTemperature (°C)Solubility (wt%)Reference
1,3,5-Trimethylbenzene / This compound 2-tert-Butylanthraquinone30 - 60Data correlated with Wilson, NRTL, and modified λ-h models[9]
Toluene2-Ethylanthraquinone70~67.8[10]
Trioctyl Phosphate (B84403) (TOP)2-Ethylanthraquinone70~15.5[9]

Note: Direct comparative solubility data for the same anthraquinone in this compound and its alternatives under identical conditions is limited in the reviewed literature.

Impact on Catalyst Regeneration:

Research has shown that the choice of solvent can affect the regeneration of catalysts used in the anthraquinone process. One study found that this compound and tri-iso-octyl phosphate (TOP) could significantly reduce the regeneration performance of γ-Al₂O₃ for anthraquinone degradation products, whereas heavy arene, tetrabutylurea (B1198226) (TBU), and 2,6-dimethyl-4-heptanol (DIBC) had minimal effect.[11] This suggests that while this compound is an effective solvent for the primary reaction, it may have drawbacks in ancillary process steps.

Experimental Protocol: Determination of Anthraquinone Solubility

This protocol describes a method for determining the solubility of an alkylanthraquinone in this compound and alternative solvents.

Objective: To quantitatively measure the solubility of a given alkylanthraquinone (e.g., 2-ethylanthraquinone) in various solvents at different temperatures.

Materials:

  • Alkylanthraquinone (e.g., 2-ethylanthraquinone)

  • This compound and alternative solvents (e.g., trioctyl phosphate, diisobutylcarbinol)

  • Jacketed glass vessel with a stirrer and temperature controller

  • Analytical balance

  • High-performance liquid chromatograph (HPLC) or a UV-Vis spectrophotometer

Procedure:

  • Calibration: Prepare a series of standard solutions of the alkylanthraquinone in a suitable solvent (e.g., acetonitrile (B52724) for HPLC) and generate a calibration curve.

  • Equilibration: Add an excess amount of the alkylanthraquinone to a known mass of the solvent in the jacketed glass vessel.

  • Stirring and Temperature Control: Stir the mixture at a constant temperature until equilibrium is reached (typically several hours).

  • Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution).

  • Quantification: Dilute the extracted sample with a suitable solvent and analyze its concentration using HPLC or UV-Vis spectrophotometry against the calibration curve.

  • Data Analysis: Calculate the solubility in terms of weight percent (wt%) or moles per liter (mol/L) at the given temperature. Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

Solubility_Protocol cluster_setup Setup & Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing Setup Add excess anthraquinone to solvent in jacketed vessel Equilibrate Stir at constant temperature until equilibrium Setup->Equilibrate Sample Extract supernatant Equilibrate->Sample Analyze Quantify concentration using HPLC or UV-Vis Sample->Analyze Calculate Calculate solubility (wt% or mol/L) Analyze->Calculate Repeat Repeat at different temperatures Calculate->Repeat

Protocol for Determining Anthraquinone Solubility.

Synthesis of this compound

This compound is typically synthesized via a two-step process starting from o-cresol.

  • Hydrogenation of o-cresol: o-Cresol is hydrogenated to 2-methylcyclohexanol (B165396) in the presence of a catalyst, such as Raney nickel.[8]

  • Esterification of 2-methylcyclohexanol: The resulting 2-methylcyclohexanol is then esterified with acetic acid to produce this compound.[8]

Synthesis_Pathway OCresol o-Cresol Methylcyclohexanol 2-Methylcyclohexanol OCresol->Methylcyclohexanol Hydrogenation H2 H₂ / Catalyst (e.g., Raney Ni) MethylcyclohexylAcetate This compound Methylcyclohexanol->MethylcyclohexylAcetate Esterification AceticAcid Acetic Acid

Synthesis of this compound.

Conclusion

This compound is a valuable compound with established applications in both the fragrance and chemical industries. In perfumery, it provides a desirable fresh, fruity-floral character. As a solvent in the anthraquinone process, it demonstrates effective solubilizing properties for the reaction intermediates. However, a comprehensive, direct comparison with its alternatives based on quantitative experimental data is not extensively available in the public domain. Further research focusing on side-by-side performance evaluations would be beneficial for formulators and process chemists to make more informed decisions on its selection and optimization in various applications.

References

Safety Operating Guide

Safe Disposal of 2-Methylcyclohexyl Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Methylcyclohexyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-Methylcyclohexyl acetate, compiled from various safety data sheets. This information is crucial for assessing its hazards and handling it safely.

PropertyValueSource(s)
Physical Properties
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1][2]
AppearanceClear, colorless liquid[3][4]
Melting Point/Freezing Point< -31.6 °C[4][5]
Boiling Point186.2 °C at 102.4 kPa[4]
Flash Point68 °C at 101.1 kPa[4]
Specific Gravity0.947 - 0.951 at 20°C[3][4]
Water Solubility0.44 g/L at 20°C[4]
Vapor Pressure134 Pa at 20°C; 216 Pa at 25°C[4]
Toxicity Data
Acute Dermal LD50 (Rat)> 2000 mg/kg bw[5]
Acute Inhalation LC50 (Rat)> 5.32 mg/L air[5]
Ecotoxicity Data
Fish (Cyprinus carpio) LC5014 mg/L (96 h)[5]
Daphnia magna EC5034 mg/L (48 h)[5]
Algae (Pseudokirchneriella subcapitata) EC50> 40 mg/L (72 h)[5]
Microorganisms (activated sludge) NOEC100 mg/L (28 d)[5]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is paramount to ensure safety and environmental protection. The following step-by-step procedures are based on established safety guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly sealed safety goggles or glasses with side shields.[3][6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5][6]

    • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator.[6]

2. Small Spills and Leaks:

  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.[4][5]

    • Eliminate all ignition sources, as this compound is a combustible liquid.[2][5] This includes turning off open flames and unplugging nearby electrical equipment.

    • Ensure adequate ventilation.[5][6]

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material such as sand, earth, vermiculite, or diatomite.[3][7] Do not use combustible materials like sawdust.

    • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

    • Clean the spill area thoroughly with soap and water.[6]

3. Bulk Waste Disposal:

  • Waste Characterization: this compound waste must be treated as hazardous chemical waste.

  • Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3][6]

  • Disposal Method:

    • The primary recommended method for disposal is through a licensed chemical destruction facility.[5]

    • Controlled incineration with flue gas scrubbing is another acceptable method.[5]

    • Do not dispose of this compound down the drain or in regular trash.[3][7] This can harm the environment and is against regulations.

4. Contaminated Packaging Disposal:

  • Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[5]

  • The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled, depending on local regulations.[5] Combustible packaging materials may be incinerated.[5]

5. Regulatory Compliance:

  • All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[2][3][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound for Disposal cluster_spill Spill or Leak cluster_bulk Bulk Waste or Unused Product cluster_disposal Final Disposal start Identify Waste Type spill Small Spill or Leak start->spill Spill/Leak bulk Bulk Waste/Unused Product start->bulk Bulk/Unused ppe_spill Wear Appropriate PPE spill->ppe_spill eliminate_ignition Eliminate Ignition Sources ppe_spill->eliminate_ignition contain_spill Contain with Inert Absorbent eliminate_ignition->contain_spill collect_spill Collect in Labeled Container contain_spill->collect_spill consult_ehs Consult Institutional EHS for Specific Procedures collect_spill->consult_ehs ppe_bulk Wear Appropriate PPE bulk->ppe_bulk collect_bulk Collect in Labeled, Sealed Container ppe_bulk->collect_bulk store_bulk Store in Cool, Dry, Ventilated Area collect_bulk->store_bulk store_bulk->consult_ehs licensed_disposal Transfer to Licensed Chemical Disposal Facility or Controlled Incineration consult_ehs->licensed_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Methylcyclohexyl acetate (B1210297). Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Methylcyclohexyl acetate is provided below. This information is crucial for safe handling and storage.

PropertyValue
CAS Number 5726-19-2[1][2][3][4][5]
Molecular Formula C₉H₁₆O₂[1][2][3][4]
Molecular Weight 156.22 g/mol [2][4][6]
Appearance Clear, colorless liquid[7][8]
Boiling Point 182°C (lit.)[3][4][5]
Flash Point 66°C to 68°C[3][7]
Specific Gravity 0.947 to 0.951 (at 20°C)[7][8]
Water Solubility 0.44 g/L (at 20°C)[7]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause serious eye irritation and may cause skin and respiratory irritation.[1][6] Proper PPE is mandatory to minimize exposure risk.

HazardRequired PPE
Eye Irritation Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6][7][8][9]
Skin Irritation Wear protective gloves (chemical-resistant, e.g., light weight rubber) and impervious protective clothing.[1][6][7][8][9]
Respiratory Irritation Use in a well-ventilated area.[1][6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved full-face respirator should be worn.[6][7][9]
Combustible Liquid Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[6]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following handling protocol is required to ensure safety.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as working in a chemical fume hood.[6][9]

  • Locate and ensure accessibility of emergency eyewash stations and safety showers.[1][9]

  • Remove all sources of ignition from the handling area.[6]

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above before handling.

  • Avoid contact with skin and eyes.[2][6]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1][6][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6][8]

  • Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents.[8][9]

  • Store apart from foodstuff containers.[6]

Emergency and First Aid Procedures

Immediate response is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8][9]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6][8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][9]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Clear the area of all personnel.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use inert, non-combustible absorbent material like sand or earth to contain the spill.[1][8]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Disposal of this compound and its containers must be in accordance with all applicable local, regional, and national regulations.[9]

  • Do not allow the chemical to enter drains or waterways.[6]

  • Contaminated packaging should be triple rinsed and offered for recycling or disposed of as hazardous waste.[6]

Procedural Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Setup in Ventilated Area prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem store_chem Store in Cool, Dry, Ventilated Area handle_chem->store_chem dispose_waste Dispose as Hazardous Waste handle_chem->dispose_waste spill Spill Occurs contain_spill Contain & Clean spill->contain_spill Follow Spill Protocol exposure Exposure Occurs first_aid Seek Medical Attention exposure->first_aid Administer First Aid contain_spill->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylcyclohexyl acetate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.